molecular formula C41H54N6O6 B8235222 U-74389G

U-74389G

Cat. No.: B8235222
M. Wt: 726.9 g/mol
InChI Key: ABCSSKWSUJMJCP-FRVIMOPGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U-74389G is a useful research compound. Its molecular formula is C41H54N6O6 and its molecular weight is 726.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t28-,29-,31+,36-,37-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCSSKWSUJMJCP-FRVIMOPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H54N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

U-74389G: An In-Depth Technical Guide on its Core Mechanism of Action in Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid of the lazaroid class of compounds, has demonstrated significant therapeutic potential as a potent inhibitor of lipid peroxidation. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its antioxidant properties, its effects on key signaling pathways, and its role in mitigating cellular damage induced by oxidative stress. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying biochemical processes to serve as a valuable resource for researchers and professionals in the field of drug development and oxidative stress-related pathologies.

Introduction to this compound

This compound is a synthetic 21-aminosteroid, a class of compounds derived from glucocorticoids but lacking their hormonal activity. These molecules, often referred to as "lazaroids," were specifically designed to inhibit lipid peroxidation, a critical process in the pathophysiology of numerous diseases, including neurodegenerative disorders, traumatic brain injury, and ischemia-reperfusion injury. This compound's unique structure allows it to intercalate into cellular membranes, positioning it to effectively counteract the cascade of oxidative damage.

The Core Mechanism: Inhibition of Lipid Peroxidation

The primary mechanism of action of this compound lies in its potent antioxidant activity, specifically its ability to inhibit the process of lipid peroxidation. This process, initiated by reactive oxygen species (ROS), leads to the degradation of lipids within cellular membranes, compromising their integrity and function.

Radical Scavenging Activity

This compound functions as a powerful antioxidant by scavenging lipid peroxyl radicals (LOO•). This action breaks the chain reaction of lipid peroxidation, thereby preventing further damage to polyunsaturated fatty acids in cell membranes. While its reaction rate constant is slower than that of the endogenous antioxidant α-tocopherol (vitamin E), its presence significantly slows the overall oxidation process[1]. There is also evidence to suggest that this compound can reduce hydroxyl radical (OH•) levels, either through direct scavenging or by inhibiting their generation via the Fenton reaction[1].

Attenuation of Lipid Peroxidation Markers

The efficacy of this compound in inhibiting lipid peroxidation is well-documented through the significant reduction of various oxidative stress markers. In a concentration-dependent manner, this compound has been shown to:

  • Reduce the formation of conjugated dienes and thiobarbituric acid-reactive substances (TBARS) , which are key indicators of lipid peroxidation[2].

  • Decrease levels of malondialdehyde (MDA) , a highly reactive and mutagenic end-product of lipid peroxidation[3].

  • Lessen the accumulation of 8-isoprostane and other aldehydes , which are products of lipid peroxidation and contribute to cellular damage[4].

Membrane Stabilization

By inserting itself into the lipid bilayer, this compound is thought to enhance membrane stability. This physical presence within the membrane may help to limit the propagation of lipid radicals and protect the membrane structure from oxidative damage.

Quantitative Data on Lipid Peroxidation Inhibition

The following tables summarize the quantitative effects of this compound on various markers of lipid peroxidation as reported in the scientific literature.

Table 3.1: In Vitro Inhibition of Lipid Peroxidation by this compound

Assay/ModelThis compound ConcentrationObserved EffectReference
LDL Peroxidation (gamma-radiolysis)20 µM~47% reduction in α-tocopherol disappearance[2]
Endotoxin-stimulated Macrophages12.5, 25, 50 µMSignificant inhibition of nitrite production[5]

Table 3.2: In Vivo Efficacy of this compound in Animal Models of Oxidative Stress

Animal Model & Injury TypeThis compound DosageOutcome MeasuresReference
Rat Model of Endotoxin Shock15 and 30 mg/kg i.v.Significantly protected against lethality, reduced hypotension, and inhibited inducible NO synthase activity in the liver and aorta.[5]
Rat Model of Traumatic Brain Injury (TBI)1 mg/kg (IV) + 3 mg/kg (IP)Significantly improved mitochondrial respiration rates (States II, III, V(II)) and reduced reactive aldehyde levels.[1][6]
Rat Model of Focal Cerebral IschemiaPre-ischemia or pre-reperfusion administrationReduced MDA concentrations, partially restored SOD and GSH activities, and significantly reduced the number of apoptotic cells.[3]
Neonatal Rat Model of Oxygen-Induced Lung InjuryNot specifiedCompletely or partially attenuated the increase in 8-isoprostane, aldehydes, and hydroxyl radical formation.[4]

Broader Mechanistic Insights

Beyond its direct antioxidant effects, this compound influences several key signaling pathways implicated in oxidative stress and cell death.

Interaction with Iron and Inhibition of the Fenton Reaction

While direct iron chelation studies for this compound are not extensively detailed in the available literature, its classification as a lazaroid suggests a potential interaction with iron. The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), is a major source of ROS in biological systems. By scavenging lipid peroxyl radicals and potentially interacting with iron, this compound may disrupt this toxic cycle.

Modulation of Signaling Pathways

4.2.1 Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS)[5]. Overproduction of nitric oxide (NO) by iNOS contributes to oxidative stress and inflammation. By downregulating iNOS activity, this compound reduces the levels of NO and its reactive metabolite, peroxynitrite, thereby mitigating cellular damage.

Anti-Apoptotic Effects

This compound exerts significant anti-apoptotic effects, which are crucial for its neuroprotective and tissue-sparing properties.

4.3.1 Regulation of the Bcl-2/Bax Ratio

In models of cerebral ischemia and reperfusion, treatment with this compound leads to a significant reduction in the number of apoptotic cells[3]. This is likely achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. While direct studies on this compound's effect on the Bcl-2/Bax ratio are limited, its anti-apoptotic action suggests that it may promote the expression of anti-apoptotic proteins like Bcl-2 while inhibiting pro-apoptotic proteins like Bax.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation.

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are treated with an acid (e.g., trichloroacetic acid) to precipitate proteins and release malondialdehyde (MDA).

  • Reaction with Thiobarbituric Acid (TBA): The supernatant is mixed with a TBA solution and heated (typically at 95-100°C for 15-60 minutes). Under acidic and high-temperature conditions, MDA reacts with TBA to form a pink-colored adduct.

  • Quantification: The absorbance of the resulting pink solution is measured spectrophotometrically at approximately 532 nm. The concentration of TBARS is then calculated using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Conjugated Diene Assay for LDL Oxidation

This method is used to monitor the initial stages of lipid peroxidation in Low-Density Lipoprotein (LDL).

  • LDL Isolation: LDL is isolated from plasma, typically by ultracentrifugation.

  • Initiation of Oxidation: The isolated LDL is incubated with an oxidizing agent, commonly copper sulfate (CuSO₄), at 37°C.

  • Monitoring Conjugated Diene Formation: The formation of conjugated dienes, which are early products of lipid peroxidation, is continuously monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer. The time it takes for the rapid increase in absorbance to begin is known as the "lag phase," and this is often used as a measure of the LDL's resistance to oxidation.

In Vivo Model of Traumatic Brain Injury (TBI)

This model is used to assess the neuroprotective effects of this compound.

  • Induction of Injury: A controlled cortical impact (CCI) is delivered to the exposed dura of an anesthetized rodent. The severity of the injury can be precisely controlled.

  • Drug Administration: this compound is administered at specified time points before or after the injury, typically via intravenous or intraperitoneal injection.

  • Assessment of Outcome: At a predetermined time point post-injury, various endpoints are assessed, including:

    • Histological analysis: To determine the extent of tissue damage and neuronal loss.

    • Biochemical assays: To measure markers of lipid peroxidation (e.g., MDA, 4-HNE) and antioxidant enzyme activity in brain tissue.

    • Mitochondrial function assays: To assess respiratory rates and ATP production in isolated brain mitochondria.

    • Behavioral tests: To evaluate neurological deficits and cognitive function.

Visualizing the Mechanisms: Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Lipid_Peroxidation_Inhibition cluster_membrane Cell Membrane Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Radical Lipid Radical Polyunsaturated Fatty Acids->Lipid Radical Lipid Peroxyl Radical Lipid Peroxyl Radical Lipid Radical->Lipid Peroxyl Radical Propagation Lipid Peroxyl Radical->Polyunsaturated Fatty Acids Chain Reaction Lipid Hydroperoxide Lipid Hydroperoxide Lipid Peroxyl Radical->Lipid Hydroperoxide Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Polyunsaturated Fatty Acids Initiation This compound This compound This compound->Lipid Peroxyl Radical Radical Scavenging Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptotic Pathway Oxidative Stress Oxidative Stress iNOS Activation iNOS Activation Oxidative Stress->iNOS Activation Bax (Pro-apoptotic) Bax (Pro-apoptotic) Oxidative Stress->Bax (Pro-apoptotic) Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Oxidative Stress->Bcl-2 (Anti-apoptotic) This compound This compound This compound->Oxidative Stress Inhibits This compound->iNOS Activation Inhibits Apoptosis Apoptosis This compound->Apoptosis Inhibits Nitric Oxide (NO) Nitric Oxide (NO) iNOS Activation->Nitric Oxide (NO) Bax (Pro-apoptotic)->Apoptosis Bcl-2 (Anti-apoptotic)->Apoptosis TBARS_Workflow Biological Sample Biological Sample Acid Precipitation Acid Precipitation Biological Sample->Acid Precipitation 1. Centrifugation Centrifugation Acid Precipitation->Centrifugation 2. Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection 3. Reaction with TBA Reaction with TBA Supernatant Collection->Reaction with TBA 4. Heating (95-100°C) Heating (95-100°C) Reaction with TBA->Heating (95-100°C) 5. Spectrophotometry (532 nm) Spectrophotometry (532 nm) Heating (95-100°C)->Spectrophotometry (532 nm) 6. Quantification Quantification Spectrophotometry (532 nm)->Quantification 7.

References

Tirilazad Mesylate: An In-Depth Technical Guide to a Lazaroid Free Radical Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation and a scavenger of free radicals.[1][2] Developed to mitigate the secondary tissue damage that follows initial insults to the central nervous system (CNS), it has been extensively studied for its neuroprotective properties in conditions such as subarachnoid hemorrhage (SAH), spinal cord injury, and ischemic stroke.[1][2] Unlike glucocorticoids, Tirilazad mesylate lacks hormonal effects, with its therapeutic action primarily attributed to its antioxidant and membrane-stabilizing capabilities.[1] This technical guide provides a comprehensive overview of Tirilazad mesylate, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and its influence on key signaling pathways.

Core Mechanism of Action: Combating Oxidative Stress

Tirilazad mesylate exerts its neuroprotective effects through a multi-faceted approach centered on the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes.[1][2]

Key Mechanisms Include:

  • Free Radical Scavenging: Tirilazad directly scavenges lipid peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.[2]

  • Membrane Stabilization: By inserting into the lipid bilayer of cell membranes, Tirilazad decreases membrane fluidity and increases surface viscosity, which helps to stabilize the membrane and protect it from oxidative damage.[1]

  • Preservation of Endogenous Antioxidants: Tirilazad has been shown to preserve the levels of endogenous antioxidants, such as vitamin E, within the brain tissue during ischemia-reperfusion injury.[3]

  • Modulation of Calcium Homeostasis: The drug helps in preserving post-injury calcium homeostasis, a critical factor in preventing excitotoxicity and subsequent neuronal death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the efficacy of Tirilazad mesylate.

Table 1: Preclinical Efficacy of Tirilazad Mesylate
Experimental Model Species Dosage Key Finding Reference
Permanent Middle Cerebral Artery OcclusionRat1.0 mg/kg and 3.0 mg/kg (i.v.)Dose-dependent reduction in ischemic damage volume by 25.3% and 32.9%, respectively.Not explicitly stated
Unilateral Carotid Artery Occlusion and ReperfusionGerbil10 mg/kg (i.p.)Prevented the 60% depletion of brain vitamin E, with only a 27% loss observed. Improved post-ischemic recovery of cortical extracellular calcium from 0.22 mM to 0.56 mM.[3]
Subarachnoid HemorrhageRat0.3 mg/kg and 1.0 mg/kg (i.v.)Significantly reduced blood-brain barrier damage by 35.2% and 60.6%, respectively.[4]
Iron-Induced Lipid Peroxidative InjuryCultured Fetal Mouse Spinal Cord Neurons3, 10, and 30 µMEnhanced neuronal survival in a concentration-dependent manner.[4]
Peroxynitrite-Induced ToxicityCerebellar Granule Cells100 µMProvided approximately 50% cytoprotection.[5]
Table 2: Clinical Efficacy of Tirilazad Mesylate in Aneurysmal Subarachnoid Hemorrhage (SAH)
Clinical Trial Dosage Patient Population Primary Outcome Key Findings Reference
European/Australian/New Zealand Cooperative Study6 mg/kg/day (i.v.)1023 patients with aneurysmal SAHGlasgow Outcome Scale (GOS) at 3 monthsReduced mortality (p=0.01) and a greater frequency of good recovery on the GOS (p=0.01) compared to vehicle. Benefits were more pronounced in men.Not explicitly stated
North American Cooperative Study2 mg/kg/day and 6 mg/kg/day (i.v.)897 patients with aneurysmal SAHGOS at 3 monthsNo significant improvement in overall outcome. However, in men with neurological grades IV-V, the 6 mg/kg/day dose reduced the mortality rate from 33% (vehicle) to 5%.Not explicitly stated

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the free radical scavenging and neuroprotective effects of Tirilazad mesylate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Tirilazad mesylate

  • Ascorbic acid (positive control)

  • Spectrophotometer

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of Tirilazad mesylate and ascorbic acid in methanol.

  • To 3 mL of the DPPH solution, add a specific volume of the Tirilazad mesylate or ascorbic acid solution.

  • Vortex the mixture vigorously.

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol and the test compound is used to zero the spectrophotometer.

  • The percentage of free radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of Tirilazad mesylate.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Tissue homogenate or cell lysate

  • Malondialdehyde (MDA) standard

  • Spectrophotometer or fluorescence reader

Protocol:

  • Sample Preparation: Homogenize the tissue or lyse the cells in an appropriate buffer on ice.

  • Reaction Mixture: To the sample, add a solution of TBA and TCA in an acidic medium (e.g., HCl).

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

  • Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm or the fluorescence at an excitation of 530 nm and an emission of 550 nm.

  • Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance/fluorescence to a standard curve generated with known concentrations of MDA.

Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of drugs.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-sutures and surgical instruments

  • Nylon monofilament (e.g., 4-0) with a silicon-coated tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment

Protocol:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the CCA and the ECA. Make a small incision in the ECA.

  • Filament Insertion: Insert the nylon monofilament through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The distance of insertion is typically 18-20 mm from the carotid bifurcation.

  • Occlusion Confirmation: Occlusion can be confirmed by a drop in cerebral blood flow as measured by a laser Doppler flowmeter.

  • Drug Administration: Administer Tirilazad mesylate or vehicle intravenously at predetermined time points (e.g., before, during, or after MCAO).

  • Neurological Assessment: At various time points post-MCAO, assess the neurological deficit using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC. Viable tissue will stain red, while the infarcted tissue will remain white. The infarct volume can then be quantified using image analysis software.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Tirilazad mesylate and a typical experimental workflow for its evaluation.

Signaling Pathway of Oxidative Stress and Tirilazad's Intervention

Oxidative_Stress_Pathway Ischemia Ischemia/Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS generates LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation initiates VitE Vitamin E Depletion ROS->VitE depletes MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage causes CaInflux Ca2+ Influx MembraneDamage->CaInflux leads to NeuronalDeath Neuronal Death CaInflux->NeuronalDeath triggers Tirilazad Tirilazad Mesylate Tirilazad->ROS scavenges Tirilazad->LipidPeroxidation inhibits Tirilazad->MembraneDamage stabilizes membrane

Tirilazad mesylate's mechanism in mitigating oxidative stress-induced neuronal injury.

Experimental Workflow for Preclinical Evaluation of Tirilazad Mesylate

Preclinical_Workflow start Start model Induce Ischemic Stroke (e.g., MCAO in rats) start->model treatment Administer Tirilazad Mesylate or Vehicle model->treatment neuro_assessment Neurological Deficit Scoring treatment->neuro_assessment histology Histological Analysis (TTC Staining) treatment->histology biochem Biochemical Assays (e.g., TBARS, Vitamin E levels) treatment->biochem data_analysis Data Analysis and Comparison neuro_assessment->data_analysis histology->data_analysis biochem->data_analysis end End data_analysis->end

A generalized workflow for assessing the neuroprotective effects of Tirilazad mesylate in a preclinical stroke model.

Conclusion

Tirilazad mesylate is a well-characterized lazaroid with potent antioxidant and membrane-stabilizing properties. Preclinical studies have consistently demonstrated its efficacy in reducing neuronal damage in various models of CNS injury. While clinical trial results have been mixed, they suggest a potential benefit in specific patient populations, particularly in men with aneurysmal subarachnoid hemorrhage. The detailed experimental protocols and an understanding of its core mechanism of action provided in this guide are intended to support further research and development efforts in the field of neuroprotection. The continued investigation into the molecular intricacies of Tirilazad's effects on signaling pathways will be crucial for optimizing its therapeutic potential.

References

U-74389G: A Technical Guide to its Chemical Structure, Properties, and Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid, is a potent antioxidant compound known for its ability to inhibit iron-dependent lipid peroxidation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. The document details experimental protocols for evaluating its protective effects in ischemia-reperfusion injury models and for quantifying its antioxidant activity through the measurement of lipid peroxidation. Furthermore, key signaling pathways and molecular interactions involved in its cytoprotective effects are visually represented. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of this compound and related compounds.

Chemical Structure and Properties

This compound, also known as Methylated Tirilazad, is a synthetic 21-aminosteroid. Its chemical structure is characterized by a steroid backbone with a substituted piperazinyl-pyrimidinyl-pyrrolidinyl side chain at the 21-position. This unique structure is crucial for its antioxidant activity and its ability to intercalate into cellular membranes.

Chemical Identifiers
PropertyValue
Formal Name 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt[1]
Synonyms Methylated Tirilazad
CAS Number 153190-29-5[1]
Molecular Formula C₃₇H₅₀N₆O₂ · C₄H₄O₄
Molecular Weight 726.9 g/mol [1]
SMILES C[C@@]12--INVALID-LINK--([H])--INVALID-LINK--([H])CCC([C@]7(C)C=C8)=CC8=O.OC(/C=C\C(O)=O)=O
InChI InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)
Physicochemical Properties
PropertyValue
Solubility DMF: 36.3 mg/mlDMSO: 35.3 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.05 mg/mlEthanol: 1.36 mg/ml
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation, a key process in cellular injury, particularly during ischemia-reperfusion.[1] This protective effect is achieved through a combination of free radical scavenging and membrane stabilization.

This compound's lipophilic steroid backbone allows it to be incorporated into the lipid bilayer of cell membranes. The positively charged piperazine nitrogen of this compound interacts with the negatively charged phosphate groups of the membrane lipids. This interaction stabilizes the membrane and restricts the interaction of lipid peroxyl radicals. By localizing within the membrane, this compound effectively scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This action helps to preserve the integrity and function of cellular membranes.

G Mechanism of this compound in Preventing Lipid Peroxidation Ischemia Ischemia-Reperfusion ROS Reactive Oxygen Species (ROS) Generation Ischemia->ROS Lipid_Peroxidation Lipid Peroxidation (Chain Reaction) ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death U74389G This compound Membrane_Stabilization Membrane Stabilization U74389G->Membrane_Stabilization Radical_Scavenging Lipid Peroxyl Radical Scavenging U74389G->Radical_Scavenging Membrane_Stabilization->Lipid_Peroxidation Inhibits Radical_Scavenging->Lipid_Peroxidation Inhibits

Caption: this compound's dual mechanism of membrane stabilization and radical scavenging to inhibit lipid peroxidation.

Experimental Protocols

In Vivo Model: Swine Liver Ischemia-Reperfusion Injury

This protocol describes a model to evaluate the protective effects of this compound against liver damage induced by ischemia and reperfusion in a swine model.

3.1.1. Animal Model

  • Species: Domestic pigs

  • Weight: 28-35 kg

  • Anesthesia: Induced with propofol, pancuronium, and fentanyl.

3.1.2. Surgical Procedure

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Isolate the portal vein and the common hepatic artery.

  • Induce ischemia by occluding the portal vein and hepatic artery with a bulldog clamp for 30 minutes.

3.1.3. Drug Administration

  • At the end of the 30-minute ischemic period, administer this compound at a dose of 10 mg/kg via the inferior vena cava.

  • For the control group, administer a corresponding volume of saline.

3.1.4. Reperfusion and Sampling

  • Initiate reperfusion by removing the clamp.

  • Conduct reperfusion for either 60 or 120 minutes.

  • Collect liver biopsy and blood samples at baseline (0 min), at the end of ischemia (30 min), and at various time points during reperfusion (e.g., 15, 60, 90, 120, 150 min).

3.1.5. Outcome Measures

  • Histopathological Evaluation: Assess liver tissue for portal infiltration, necrosis, and other signs of injury.

  • Biochemical Analysis: Measure levels of malondialdehyde (MDA) and tumor necrosis factor-alpha (TNF-α) in tissue and blood samples.

G Experimental Workflow for Swine Liver Ischemia-Reperfusion Model Start Start Anesthesia Anesthetize Swine Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Isolate_Vessels Isolate Portal Vein & Hepatic Artery Laparotomy->Isolate_Vessels Ischemia Induce Ischemia (30 min) Isolate_Vessels->Ischemia Drug_Admin Administer this compound (10 mg/kg) or Saline Ischemia->Drug_Admin Reperfusion Initiate Reperfusion (60 or 120 min) Drug_Admin->Reperfusion Sampling Collect Blood & Tissue Samples Reperfusion->Sampling Analysis Histopathological & Biochemical Analysis Sampling->Analysis End End Analysis->End

Caption: Workflow of the in vivo swine liver ischemia-reperfusion injury model.

In Vitro Assay: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies the amount of malondialdehyde (MDA), a major product of lipid peroxidation, in biological samples.

3.2.1. Reagents

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Sample (e.g., tissue homogenate, plasma)

3.2.2. Procedure

  • Sample Preparation: Homogenize tissue samples in ice-cold buffer (e.g., 20 mM PBS, pH 7.4). Centrifuge the homogenate to remove large particles.

  • Reaction Mixture: To a tube containing the sample or MDA standard, add TCA to precipitate proteins. Centrifuge and collect the supernatant.

  • Add TBA solution to the supernatant.

  • Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.

G TBARS Assay Protocol for Measuring Lipid Peroxidation Start Start Sample_Prep Prepare Sample (e.g., Tissue Homogenate) Start->Sample_Prep Add_TCA Add Trichloroacetic Acid (TCA) to Precipitate Proteins Sample_Prep->Add_TCA Centrifuge1 Centrifuge and Collect Supernatant Add_TCA->Centrifuge1 Add_TBA Add Thiobarbituric Acid (TBA) Solution to Supernatant Centrifuge1->Add_TBA Incubate Incubate at 95°C for 60 minutes Add_TBA->Incubate Cool Cool on Ice Incubate->Cool Measure Measure Absorbance at 532 nm Cool->Measure Calculate Calculate MDA Concentration Measure->Calculate End End Calculate->End

Caption: Step-by-step protocol for the TBARS assay to quantify malondialdehyde (MDA).

Conclusion

This compound is a promising antioxidant compound with a well-defined mechanism of action centered on the inhibition of iron-dependent lipid peroxidation. Its unique chemical structure allows it to effectively protect cellular membranes from oxidative damage. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's therapeutic potential in conditions associated with ischemia-reperfusion injury and oxidative stress. Further research into its interactions with cellular signaling pathways and its long-term efficacy and safety is warranted to fully elucidate its clinical utility.

References

Unveiling the In Vitro Antioxidant Shield: A Technical Guide to U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid or lazaroid, has emerged as a potent antioxidant agent with significant therapeutic potential. Its primary mechanism of action lies in the inhibition of lipid peroxidation, a critical process in cellular injury observed in numerous pathological conditions. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing its efficacy in various assay systems, outlining experimental protocols, and visualizing its proposed mechanisms of action.

Core Antioxidant Activities of this compound

This compound exhibits a multifaceted antioxidant profile, primarily characterized by its potent inhibition of lipid peroxidation and its ability to scavenge harmful reactive oxygen species (ROS).

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage and the formation of cytotoxic byproducts. This compound has been demonstrated to effectively thwart this process. It is known to prevent both arachidonic acid-induced and iron-dependent lipid peroxidation.[1]

One key area of investigation has been its effect on Low-Density Lipoprotein (LDL) oxidation, a crucial event in the pathogenesis of atherosclerosis. In a cell-free system, this compound demonstrated a concentration-dependent inhibition of LDL peroxidation induced by hydroxyl (•OH) and superoxide (O₂•⁻) radicals.[1] This protective effect is evidenced by a reduction in the formation of conjugated dienes and thiobarbituric acid reactive substances (TBARS), which are common markers of lipid peroxidation.[1]

A notable quantitative finding is the 47% reduction in the disappearance of α-tocopherol (Vitamin E) , a natural antioxidant in LDL, at a this compound concentration of 20 µM, highlighting its ability to spare endogenous antioxidants.[1]

Reactive Oxygen Species (ROS) Scavenging

This compound is an effective scavenger of various ROS, contributing significantly to its antioxidant properties. In vitro studies have confirmed its ability to scavenge oxygen free radicals, including superoxide anions and hydroxyl radicals.[2] This direct scavenging activity neutralizes the initial triggers of oxidative stress, preventing downstream damage to cellular components.

Quantitative Assessment of Antioxidant Activity

To provide a clear comparison of the antioxidant efficacy of this compound, the following table summarizes the available quantitative data from in vitro studies.

Assay TypeTargetKey FindingsReference
LDL Peroxidationα-tocopherol disappearance47% reduction at 20 µM this compound[1]
LDL PeroxidationConjugated dienes and TBARSConcentration-dependent reduction[1]
Oxygen Free Radical ScavengingSuperoxide anion (O₂•⁻)Demonstrated scavenging activity[2]
Oxygen Free Radical ScavengingHydroxyl radical (•OH)Demonstrated scavenging activity[2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, this section provides detailed methodologies for key in vitro antioxidant assays relevant to this compound.

LDL Peroxidation Assay

This protocol is based on the methodology used to assess the inhibition of LDL oxidation by this compound.

Objective: To determine the ability of this compound to inhibit the oxidation of Low-Density Lipoprotein (LDL) induced by free radicals.

Materials:

  • Human LDL, isolated by ultracentrifugation.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Free radical generating system (e.g., copper sulfate (CuSO₄) or a source of hydroxyl and superoxide radicals).

  • Thiobarbituric acid (TBA).

  • Trichloroacetic acid (TCA).

  • Malondialdehyde (MDA) standard.

  • Spectrophotometer.

Procedure:

  • LDL Preparation: Dialyze isolated human LDL against PBS to remove any contaminants. Adjust the protein concentration to a standardized value.

  • Incubation: In a microcentrifuge tube, mix the LDL solution with varying concentrations of this compound or vehicle control.

  • Initiation of Oxidation: Add the free radical generator (e.g., CuSO₄ to a final concentration of 5 µM) to initiate lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours), allowing oxidation to proceed.

  • TBARS Assay:

    • Stop the reaction by adding TCA.

    • Add TBA solution and heat at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of TBARS (expressed as MDA equivalents) using a standard curve generated with known concentrations of MDA.

  • Data Analysis: Compare the TBARS levels in the this compound-treated samples to the vehicle control to determine the percentage inhibition of lipid peroxidation.

Superoxide Anion Scavenging Assay (Chemiluminescence Method)

This protocol describes a common method for assessing superoxide scavenging activity.

Objective: To measure the capacity of this compound to scavenge superoxide anions generated by activated polymorphonuclear leukocytes (PMNs).

Materials:

  • Freshly isolated human PMNs.

  • This compound stock solution.

  • Phorbol 12-myristate 13-acetate (PMA) or other PMN activator.

  • Luminol or Lucigenin (chemiluminescent probe).

  • Hanks' Balanced Salt Solution (HBSS).

  • Chemiluminometer.

Procedure:

  • PMN Preparation: Isolate PMNs from fresh human blood using a density gradient centrifugation method. Resuspend the cells in HBSS.

  • Assay Preparation: In a luminometer tube, add the PMN suspension, the chemiluminescent probe (Luminol or Lucigenin), and varying concentrations of this compound or vehicle control.

  • Initiation: Stimulate the PMNs to produce superoxide anions by adding PMA.

  • Measurement: Immediately place the tube in the chemiluminometer and measure the light emission over time.

  • Data Analysis: The scavenging activity of this compound is determined by the degree of reduction in the chemiluminescence signal compared to the control. Calculate the percentage of inhibition.

Hydroxyl Radical Scavenging Assay

This protocol outlines a method for determining the hydroxyl radical scavenging capacity of this compound.

Objective: To evaluate the ability of this compound to neutralize hydroxyl radicals generated by a chemical reaction.

Materials:

  • This compound stock solution.

  • Fenton's reagent components: Ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂).

  • Deoxyribose or another suitable detector molecule.

  • Thiobarbituric acid (TBA).

  • Phosphate buffer, pH 7.4.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: In a test tube, prepare a reaction mixture containing the phosphate buffer, FeSO₄, deoxyribose, and varying concentrations of this compound or a standard antioxidant (e.g., mannitol).

  • Initiation: Initiate the generation of hydroxyl radicals by adding H₂O₂.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection of Deoxyribose Degradation: Stop the reaction and measure the degradation of deoxyribose by the hydroxyl radicals. This is typically done by adding TBA and heating, which leads to the formation of a colored product that can be measured spectrophotometrically at 532 nm.

  • Data Analysis: The scavenging activity of this compound is determined by its ability to inhibit the degradation of deoxyribose. Calculate the percentage of inhibition compared to the control.

Signaling Pathway and Mechanistic Visualizations

The antioxidant activity of this compound is intrinsically linked to its ability to interfere with oxidative stress-induced signaling pathways. While the precise molecular interactions are still under investigation, a key area of interest is its potential influence on the NF-κB signaling pathway, a central regulator of inflammation and cellular stress responses.

Experimental Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant properties of a compound like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Interpretation Compound Synthesis\nand Purification Compound Synthesis and Purification Stock Solution\nPreparation Stock Solution Preparation Compound Synthesis\nand Purification->Stock Solution\nPreparation Lipid Peroxidation\nAssay (TBARS) Lipid Peroxidation Assay (TBARS) Stock Solution\nPreparation->Lipid Peroxidation\nAssay (TBARS) ROS Scavenging\nAssays ROS Scavenging Assays Stock Solution\nPreparation->ROS Scavenging\nAssays Calculation of\n% Inhibition Calculation of % Inhibition Lipid Peroxidation\nAssay (TBARS)->Calculation of\n% Inhibition Superoxide Scavenging\n(Chemiluminescence) Superoxide Scavenging (Chemiluminescence) ROS Scavenging\nAssays->Superoxide Scavenging\n(Chemiluminescence) Hydroxyl Radical Scavenging\n(Deoxyribose degradation) Hydroxyl Radical Scavenging (Deoxyribose degradation) ROS Scavenging\nAssays->Hydroxyl Radical Scavenging\n(Deoxyribose degradation) Superoxide Scavenging\n(Chemiluminescence)->Calculation of\n% Inhibition Hydroxyl Radical Scavenging\n(Deoxyribose degradation)->Calculation of\n% Inhibition Determination of\nIC50 Values Determination of IC50 Values Calculation of\n% Inhibition->Determination of\nIC50 Values Assessment of\nAntioxidant Potency Assessment of Antioxidant Potency Determination of\nIC50 Values->Assessment of\nAntioxidant Potency

Caption: Workflow for assessing the in vitro antioxidant activity of this compound.

Proposed Mechanism of this compound in Mitigating Oxidative Stress

The diagram below illustrates the logical relationship between oxidative insults, the protective role of this compound, and the downstream cellular consequences.

G Oxidative Insult Oxidative Insult ROS Generation\n(O2•⁻, •OH) ROS Generation (O2•⁻, •OH) Oxidative Insult->ROS Generation\n(O2•⁻, •OH) Lipid Peroxidation Lipid Peroxidation ROS Generation\n(O2•⁻, •OH)->Lipid Peroxidation Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage This compound This compound This compound->ROS Generation\n(O2•⁻, •OH) Scavenges This compound->Lipid Peroxidation Inhibits

Caption: this compound's protective mechanism against oxidative stress.

Potential Interaction of this compound with the NF-κB Signaling Pathway

Oxidative stress is a known activator of the NF-κB pathway. By reducing ROS levels, this compound may indirectly inhibit the activation of this pro-inflammatory signaling cascade.

G Oxidative Stress\n(Increased ROS) Oxidative Stress (Increased ROS) IKK Activation IKK Activation Oxidative Stress\n(Increased ROS)->IKK Activation This compound This compound This compound->Oxidative Stress\n(Increased ROS) Reduces IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation\nto Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation\nto Nucleus Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression NF-κB Translocation\nto Nucleus->Pro-inflammatory Gene\nExpression

Caption: Hypothetical inhibition of NF-κB signaling by this compound.

Conclusion

This compound stands out as a robust antioxidant with well-documented in vitro efficacy against lipid peroxidation and various reactive oxygen species. The detailed protocols provided in this guide offer a framework for the continued investigation of its antioxidant properties. The visualization of its mechanisms and potential signaling interactions provides a conceptual basis for understanding its broader therapeutic implications. Further research to establish a comprehensive profile of its IC50 values across a range of standardized assays and to elucidate the direct molecular targets within signaling pathways will be crucial for its advancement as a clinical candidate.

References

Tirilazad Mesylate: A Technical Guide to its Neuroprotective Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, a 21-aminosteroid (lazaroid), has been a subject of extensive preclinical research for its potential neuroprotective properties in various models of central nervous system (CNS) injury. Unlike glucocorticoid steroids, Tirilazad lacks hormonal effects and primarily functions as a potent inhibitor of lipid peroxidation and a scavenger of free radicals.[1][2] This technical guide provides an in-depth overview of the neuroprotective effects of Tirilazad mesylate observed in preclinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Mechanism of Action: Inhibition of Lipid Peroxidation

The principal neuroprotective mechanism of Tirilazad mesylate is the inhibition of iron-catalyzed lipid peroxidation, a destructive process initiated by oxygen free radicals that damages cellular membranes.[1][3] This process is particularly detrimental in the CNS following traumatic or ischemic insults. Tirilazad intercalates into the lipid bilayer of cell membranes, where it scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[4][5] This membrane-stabilizing effect helps to preserve the integrity and function of neuronal and vascular endothelial cells.[2][3]

Additional mechanisms contributing to its neuroprotective profile include the scavenging of hydroxyl radicals, preservation of endogenous antioxidants like vitamin E, and modulation of inflammatory responses and calcium homeostasis.[1][2][4]

Tirilazad Mesylate Mechanism of Action cluster_0 Cellular Insult (e.g., Ischemia, Trauma) cluster_1 Pathophysiological Cascade cluster_2 Tirilazad Mesylate Intervention Insult CNS Injury ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox Inflammation Inflammation ROS->Inflammation CaDysregulation Ca2+ Dysregulation ROS->CaDysregulation MembraneDamage Cell Membrane Damage LipidPerox->MembraneDamage NeuronalDeath Neuronal Death MembraneDamage->NeuronalDeath Inflammation->NeuronalDeath CaDysregulation->NeuronalDeath Tirilazad Tirilazad Mesylate Tirilazad->ROS Scavenges Tirilazad->LipidPerox Inhibits Tirilazad->MembraneDamage Stabilizes Membrane

Mechanism of Tirilazad's neuroprotective action.

Quantitative Data from Preclinical Models

The neuroprotective efficacy of Tirilazad mesylate has been quantified in several preclinical models of CNS injury. The following tables summarize the key findings.

Table 1: Focal Cerebral Ischemia
Animal ModelInjury ModelTreatment ProtocolKey Outcome MeasureResultCitation
Wistar Rats2h transient middle cerebral artery occlusion (MCAO)10 mg/kg i.p. at reperfusion, and 4h and 10h post-reperfusionCortical Infarct Volume40% reduction[6]
Spontaneously Hypertensive Rats2h transient MCAO10 mg/kg i.p. at reperfusion, and 4h and 10h post-reperfusionCortical Infarct Volume23% reduction (p < 0.05)[6]
Sprague-Dawley RatsPermanent MCAO1.0 mg/kg or 3.0 mg/kg i.v. at 15min, 2h, and 6h post-occlusionIschemic Damage Volume25.3% reduction (1.0 mg/kg, p < 0.05) and 32.9% reduction (3.0 mg/kg, p < 0.005)[7]
Sprague-Dawley RatsPermanent MCAO3.0 mg/kg i.v. at 15min, 2h, and 6h post-occlusionNeurological Deficit ScoreSignificant improvement (1.7 ± 1.1 vs. 2.7 ± 0.8 in controls; p < 0.05)[7]
Sprague-Dawley RatsTransient MCAOTirilazad monotherapyTotal Infarct Volume48% reduction (p < 0.05)[8]
Sprague-Dawley RatsTransient MCAOTirilazad + MgCl2Total Infarct Volume59% reduction (p < 0.05)[8]
Cynomolgus Monkeys3h MCAO followed by 3h reperfusion3.0 mg/kg i.v. 10min before reperfusionBrain Edema (T2 relaxation rates and water content)Significant attenuation in the putamen and insular cortex[9]
Table 2: Traumatic Brain Injury
Animal ModelInjury ModelTreatment ProtocolKey Outcome MeasureResultCitation
RatsWeight-drop closed head injury10 mg/kg bolus injection 1h post-traumaMalondialdehyde (MDA) LevelsSignificant decrease compared to control (p < 0.03)[10][11]
RatsSurgical procedureLow-dose TirilazadSoft Tissue EdemaSignificant reduction at 24h and 72h post-op[12]
RatsSurgical procedureLow-dose TirilazadSerum Interleukin-1 (IL-1) LevelsSignificant suppression at 24h and 72h post-op[12]
Table 3: Spinal Cord Injury (Clinical Trial Data)
SpeciesInjury ModelTreatment ProtocolKey Outcome MeasureResultCitation
HumanAcute Spinal Cord Injury2.5 mg/kg bolus infusion every 6h for 48hMotor Function RecoveryEquivalent to 24h methylprednisolone treatment[13]
HumanAcute Spinal Cord Injury (treatment initiated >3h post-injury)48h Tirilazad mesylate regimen1-year Motor RecoveryEquivalent to 24h methylprednisolone treatment[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited in this guide.

Focal Cerebral Ischemia Model in Rats

Focal Cerebral Ischemia Experimental Workflow Animal Sprague-Dawley Rats Anesthesia Anesthesia Animal->Anesthesia MCAO Middle Cerebral Artery Occlusion (Permanent or Transient) Anesthesia->MCAO Treatment Tirilazad Mesylate or Vehicle Administration (i.v. or i.p.) MCAO->Treatment Monitoring Neurological Examination (e.g., grading scale 0-3) MCAO->Monitoring Reperfusion Reperfusion (for transient model) Treatment->Reperfusion Reperfusion->Monitoring Sacrifice Sacrifice at 24h Monitoring->Sacrifice Analysis Infarct Volume Assessment (e.g., Tetrazolium Chloride Staining) Sacrifice->Analysis

Workflow for focal cerebral ischemia studies.

Objective: To assess the neuroprotective effect of Tirilazad mesylate on ischemic brain damage.[7]

  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: Permanent occlusion of the left middle cerebral artery.

  • Treatment Groups:

    • Vehicle-administered control.

    • Tirilazad mesylate at 0.3 mg/kg.

    • Tirilazad mesylate at 1.0 mg/kg.

    • Tirilazad mesylate at 3.0 mg/kg.

  • Drug Administration: Intravenous (i.v.) administration at 15 minutes, 2 hours, and 6 hours post-occlusion, followed by an intraperitoneal (i.p.) dose (3.3 times the i.v. dose) at 12 hours post-occlusion.

  • Outcome Assessment (at 24 hours):

    • Neurological Examination: A grading scale from 0 to 3 is used to assess neurological deficits.

    • Infarct Volume: Brains are sectioned and stained with tetrazolium chloride to visualize and quantify the ischemic damage.

Traumatic Brain Injury Model in Rats

Objective: To evaluate the effect of Tirilazad mesylate on lipid peroxidation and cerebral edema following closed head trauma.[10]

  • Animal Model: Rats.

  • Injury Induction: A weight-drop method is used to induce a closed head injury.

  • Treatment Groups:

    • Physiological saline (control).

    • Methylprednisolone (positive control).

    • Tirilazad mesylate (10 mg/kg).

    • Vitamin E (positive control).

  • Drug Administration: A single bolus injection is administered 1 hour after the head trauma.

  • Outcome Assessment (at 24 hours):

    • Lipid Peroxidation: Malondialdehyde (MDA) levels in the brain are measured as an indicator of lipid peroxidation.

    • Cerebral Edema: The water content of the brain is determined to assess the extent of edema.

In Vitro Model of Lipid Peroxidative Neuronal Injury

While not a primary focus of this guide, in vitro models provide valuable mechanistic insights.

Objective: To assess the ability of Tirilazad mesylate to protect cultured neurons from iron-induced lipid peroxidative injury.

  • Cell Culture: Fetal mouse spinal cord cells.

  • Pre-treatment: Cells are pre-treated with varying concentrations of Tirilazad mesylate for 1 hour.

  • Injury Induction: Exposure to ferrous ammonium sulfate to induce lipid peroxidation.

  • Outcome Assessment: Cell viability is measured to determine the protective effect of Tirilazad.

Signaling Pathways and Logical Relationships

The primary mechanism of Tirilazad mesylate is direct chemical interaction with free radicals. Therefore, a classical signaling cascade is not the most accurate representation. The following diagram illustrates the logical relationship between CNS injury, the resulting oxidative stress, and the interventional effects of Tirilazad.

Tirilazad Intervention in Oxidative Stress cluster_event Initiating Event cluster_pathway Pathophysiological Pathway cluster_intervention Therapeutic Intervention Injury Trauma / Ischemia FreeRadicals Generation of Free Radicals (e.g., O2-, OH•) Injury->FreeRadicals LipidAttack Attack on Polyunsaturated Fatty Acids in Cell Membranes FreeRadicals->LipidAttack PeroxylRadicals Formation of Lipid Peroxyl Radicals (LOO•) LipidAttack->PeroxylRadicals ChainReaction Propagation of Lipid Peroxidation Chain Reaction PeroxylRadicals->ChainReaction CellDamage Membrane Damage, Loss of Function, Cell Death ChainReaction->CellDamage Tirilazad Tirilazad Mesylate Tirilazad->PeroxylRadicals Scavenges Tirilazad->ChainReaction Inhibits Propagation

Logical flow of Tirilazad's intervention in lipid peroxidation.

Conclusion

Preclinical studies have consistently demonstrated the neuroprotective effects of Tirilazad mesylate across various models of CNS injury, including focal cerebral ischemia, traumatic brain injury, and spinal cord injury. Its primary mechanism of action, the potent inhibition of lipid peroxidation, addresses a key driver of secondary injury following such insults. The quantitative data presented in this guide highlights its efficacy in reducing infarct volume, cerebral edema, and markers of oxidative stress, as well as improving neurological outcomes in animal models. The detailed experimental protocols provide a foundation for future research aimed at further elucidating its therapeutic potential and optimizing its application. While clinical trial results have been mixed, the robust preclinical evidence underscores the importance of targeting lipid peroxidation in the development of neuroprotective therapies.

References

Unraveling the Neuroprotective Potential of U-74389G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid, also known as a "lazaroid," has emerged as a potent inhibitor of lipid peroxidation, positioning it as a promising therapeutic candidate for a range of pathologies underpinned by oxidative stress. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanisms of action.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

This compound is a synthetic steroid analogue, structurally related to methylprednisolone, but devoid of glucocorticoid activity. Its primary pharmacological action lies in its ability to intercalate into cell membranes and inhibit iron-dependent lipid peroxidation. This process, a chain reaction of oxidative degradation of lipids, leads to cellular damage and is implicated in a variety of diseases. This compound effectively scavenges lipid peroxyl radicals, breaking the chain of lipid peroxidation and preserving membrane integrity and function.

Pharmacological Effects Across Preclinical Models

The protective effects of this compound have been demonstrated in a multitude of preclinical models of acute injury and chronic disease.

Neuroprotection

Traumatic Brain Injury (TBI): In models of TBI, administration of this compound has been shown to improve mitochondrial function and reduce the levels of reactive aldehydes in mitochondria, which are byproducts of lipid peroxidation.

Cerebral Ischemia and Reperfusion Injury: this compound exhibits significant neuroprotective effects in models of stroke. It reduces the formation of malondialdehyde (MDA), a key marker of lipid peroxidation, restores the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), and decreases the number of apoptotic cells in the ischemic brain tissue.[1] Studies have shown that its administration before the onset of ischemia is more beneficial than administration before reperfusion.[1]

Cardioprotection

Myocardial Infarction: In rat models of myocardial infarction, this compound reduces the size of the necrotic area, inhibits lipid peroxidation, and prevents cellular disruption.[2] Long-term administration following a heart attack has been shown to significantly reduce infarct size and improve coronary endothelial function.

Renoprotection

Ischemia-Reperfusion Injury: this compound has demonstrated a protective effect in renal ischemia-reperfusion injury by significantly decreasing creatinine levels, indicating improved renal function.[3][4]

Other Protective Effects
  • Inhibition of LDL Peroxidation: this compound effectively inhibits the oxidation of low-density lipoprotein (LDL) in a concentration-dependent manner, suggesting a potential role in mitigating atherosclerosis.[5][6]

  • Antiproliferative Effects: In vitro studies have shown that this compound can inhibit the proliferation of glioma cells, although with a higher IC50 compared to other lazaroids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Model Parameter Measured Effect of this compound Concentration/Dose Reference
LDL Peroxidation Lag PhaseIncreased resistance to oxidationConcentration-dependent[5]
Conjugated DienesReduced formationConcentration-dependent[5]
TBARSReduced formationConcentration-dependent[5]
α-tocopherol disappearanceReduced by ~47%20 µM[5]
Glioma Cell Proliferation IC50 (Glioblastoma multiforme)91 µM (in one patient's primary culture)N/A[7]
IC50 (Rat C6 glioma cells)No cytotoxic effectUp to 100 µM[7]
Renal Ischemia-Reperfusion Creatinine LevelsDecreased by 21.02 ± 5.06%N/A[3]
Myocardial Infarction Necrotic Area (% of area at risk)Reduced to 76 ± 7.4% and 69 ± 13.5%15 mg/kg and 30 mg/kg i.v.[2]
Plasma MalonylaldehydeBlunted to 26.7 ± 3.1 and 20.8 ± 3.3 nmol/ml15 mg/kg and 30 mg/kg i.v.[2]
Plasma Lactate DehydrogenaseReduced to 288.6 ± 28 and 201.3 ± 16 mIU/ml15 mg/kg and 30 mg/kg i.v.[2]

Signaling Pathways and Experimental Workflows

The protective effects of this compound are mediated through its influence on various cellular signaling pathways, primarily by mitigating the detrimental effects of oxidative stress.

U74389G_Mechanism_of_Action ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage causes Cell_Death Cell Death (Apoptosis/Necrosis) Membrane_Damage->Cell_Death leads to U74389G This compound U74389G->Lipid_Peroxidation inhibits U74389G_Caspase1_Inhibition Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli Inflammasome Inflammasome Activation Pro_Inflammatory_Stimuli->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 cleaves Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves U74389G This compound U74389G->Caspase1 inhibits (Ki = 50.0 nM) IL1b Active IL-1β (Inflammation) Pro_IL1b->IL1b Cerebral_Ischemia_Workflow Animal_Model Rat Model (e.g., Sprague-Dawley) Surgery Middle Cerebral Artery Occlusion (MCAO) Animal_Model->Surgery Treatment This compound or Vehicle Administration Surgery->Treatment Reperfusion Reperfusion Treatment->Reperfusion Behavioral_Tests Neurological Deficit Scoring Reperfusion->Behavioral_Tests Histology Brain Tissue Collection Behavioral_Tests->Histology Biochemical_Assays Biochemical Analysis (TBARS, SOD, TUNEL) Histology->Biochemical_Assays

References

U-74389G: A Comprehensive Technical Guide to its Role in Inhibiting Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid derivative, has emerged as a potent inhibitor of oxidative stress, demonstrating significant therapeutic potential in preclinical models of tissue injury. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its ability to counteract lipid peroxidation and modulate key signaling pathways involved in cellular damage and survival. This document synthesizes available quantitative data, details key experimental protocols, and presents visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal pathological mechanism in a myriad of diseases. This includes neurodegenerative disorders, traumatic brain injury, and ischemia-reperfusion injury. A key consequence of excessive ROS is lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage and the formation of cytotoxic byproducts.

This compound, also known as a "lazaroid," is a synthetic 21-aminosteroid specifically designed to inhibit lipid peroxidation without the glucocorticoid or mineralocorticoid side effects associated with corticosteroids. Its lipophilic nature allows it to intercalate into cellular membranes, where it can effectively scavenge lipid peroxyl radicals and stabilize membrane structure, thereby mitigating the downstream consequences of oxidative damage.

Mechanism of Action

The primary mechanism by which this compound confers its cytoprotective effects is through the potent inhibition of lipid peroxidation. This is achieved through a combination of:

  • Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.

  • Membrane Stabilization: By inserting itself into the lipid bilayer, this compound reduces membrane fluidity and increases its resistance to oxidative attack. This stabilization helps to maintain the integrity and function of cellular and mitochondrial membranes.

Beyond its direct antioxidant effects, emerging evidence suggests that this compound also modulates intracellular signaling pathways associated with apoptosis and inflammation, further contributing to its neuroprotective and cytoprotective profile.

Quantitative Efficacy Data

The efficacy of this compound in mitigating oxidative stress has been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Markers of Lipid Peroxidation
Experimental ModelOxidative Stress MarkerTreatment Group% Reduction vs. ControlReference
LDL Oxidation (in vitro)Conjugated DienesThis compound (20 µM)Significant Reduction[1]
LDL Oxidation (in vitro)TBARSThis compound (20 µM)Significant Reduction[1]
Focal Cerebral Ischemia/Reperfusion (Rat)Malondialdehyde (MDA)This compound (pre-ischemia)Significant Reduction[2]
Focal Cerebral Ischemia/Reperfusion (Rat)Malondialdehyde (MDA)This compound (pre-reperfusion)Significant Reduction[2]
Traumatic Brain Injury (Rat)Reactive Aldehydes (4-HNE, Acrolein)This compound (1 mg/kg IV + 3 mg/kg IP)Significant Reduction
Heart Ischemia/Reperfusion (Rat)Malondialdehyde (MDA)This compoundSignificantly Lower (P<0.05)[3]
Table 2: Effect of this compound on Antioxidant Enzyme Activity
Experimental ModelAntioxidant EnzymeTreatment GroupEffect vs. ControlReference
Focal Cerebral Ischemia/Reperfusion (Rat)Superoxide Dismutase (SOD)This compoundPartial Restoration[2]
Focal Cerebral Ischemia/Reperfusion (Rat)Glutathione (GSH)This compoundPartial Restoration[2]
Table 3: Dose-Dependent Effects of this compound in Traumatic Brain Injury (Rat Model)
This compound Dosing Regimen (mg/kg)Effect on Mitochondrial RespirationReference
0.3 (IV) + 1 (IP)Not specified
1 (IV) + 3 (IP)Significantly Improved
3 (IV) + 10 (IP)Not specified
10 (IV) + 30 (IP)Not specified

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments cited in the study of this compound.

Focal Cerebral Ischemia-Reperfusion Injury in Rats

This model is used to simulate the effects of stroke and assess the neuroprotective potential of therapeutic agents.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (280-310 g) are anesthetized.

  • Induction of Ischemia: A surgical suture is used to occlude the middle cerebral artery (MCA), inducing focal cerebral ischemia.

  • Drug Administration:

    • Pre-ischemia group: this compound is administered prior to MCA occlusion.

    • Pre-reperfusion group: this compound is administered just before the removal of the suture.

  • Reperfusion: The suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion.

  • Tissue Collection and Analysis: At various time points post-reperfusion, brain tissue (cortex and striatum) is collected for biochemical analysis.

  • Outcome Measures:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.

    • Antioxidant Enzymes: Superoxide dismutase (SOD) and glutathione (GSH) levels are assayed.

    • Apoptosis: TUNEL staining is used to quantify the number of apoptotic cells.

Controlled Cortical Impact (CCI) Traumatic Brain Injury in Rats

The CCI model is a widely used and reproducible method for inducing a focal brain injury.

Protocol:

  • Animal Preparation: Young adult male rats are anesthetized and placed in a stereotaxic frame.

  • Craniotomy: A craniotomy is performed over the desired cortical region.

  • Induction of Injury: A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura mater. Injury severity can be modulated by adjusting impact velocity, depth, and dwell time.

  • Drug Administration: this compound is administered intravenously (IV) and/or intraperitoneally (IP) at specified time points post-injury (e.g., 15 minutes, 2 hours, and 8 hours).

  • Mitochondrial Isolation: At a designated time point post-injury (e.g., 72 hours), cortical mitochondria are isolated from the injured hemisphere.

  • Outcome Measures:

    • Mitochondrial Respiration: Respiratory rates are measured to assess mitochondrial function.

    • Lipid Peroxidation: Levels of reactive aldehydes such as 4-hydroxynonenal (4-HNE) and acrolein in mitochondrial fractions are quantified.

Signaling Pathways Modulated by this compound

The protective effects of this compound extend beyond direct antioxidant activity to the modulation of critical intracellular signaling pathways that govern cell fate in response to oxidative stress.

Inhibition of the Apoptotic Pathway

Oxidative stress is a potent trigger of apoptosis, or programmed cell death. This compound has been shown to exert anti-apoptotic effects, thereby preserving cell viability in the face of oxidative insults. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

G oxidative_stress Oxidative Stress (e.g., Ischemia-Reperfusion) ros Increased ROS oxidative_stress->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis u74389g This compound u74389g->ros Scavenges u74389g->bax Inhibits u74389g->bcl2 Promotes

Caption: this compound's anti-apoptotic signaling pathway.

Putative Modulation of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response and also plays a complex role in apoptosis. In the context of oxidative stress, NF-κB activation can lead to the expression of pro-inflammatory cytokines and, in some cellular contexts, pro-apoptotic factors. While direct evidence for this compound's interaction with the NF-κB pathway is still emerging, its ability to reduce oxidative stress, a known activator of NF-κB, suggests a potential inhibitory role.

G oxidative_stress Oxidative Stress ros Increased ROS oxidative_stress->ros ikk IKK Activation ros->ikk ikb IκB Degradation ikk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb gene_expression Pro-inflammatory & Apoptotic Gene Expression nfkb->gene_expression u74389g This compound u74389g->ros Inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Workflow: From Induction of Oxidative Stress to Data Analysis

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of oxidative stress.

G animal_model Animal Model (e.g., Rat) injury Induction of Oxidative Stress (e.g., Ischemia or TBI) animal_model->injury treatment This compound Administration injury->treatment tissue Tissue Collection treatment->tissue biochemical Biochemical Analysis (MDA, SOD, GSH) tissue->biochemical histological Histological Analysis (TUNEL Staining) tissue->histological data Data Analysis & Interpretation biochemical->data histological->data

Caption: General experimental workflow for this compound efficacy testing.

Conclusion and Future Directions

This compound stands as a promising therapeutic candidate for conditions underpinned by oxidative stress and lipid peroxidation. Its well-documented efficacy in preclinical models of neurological and cardiovascular injury highlights its potent cytoprotective properties. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on elucidating the precise molecular targets of this compound within the NF-κB and other relevant signaling pathways. A deeper understanding of these interactions will be critical for optimizing its therapeutic application and for the design of next-generation antioxidants. Furthermore, clinical trials are warranted to translate the compelling preclinical findings into tangible benefits for patients suffering from diseases with an oxidative stress etiology.

References

Lazaroid U-74389G: A Technical Guide on Cell Membrane Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazaroid U-74389G, a 21-aminosteroid, is a potent inhibitor of lipid peroxidation, a critical process in cell membrane degradation under oxidative stress. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental validation of this compound's role in preserving cell membrane stability. It is intended to serve as a resource for professionals in research and drug development exploring antioxidant therapies for conditions involving ischemia-reperfusion injury, neurotrauma, and other pathologies rooted in oxidative damage.

Introduction

Cell membrane integrity is fundamental to cellular function, regulating transport, signaling, and maintaining homeostasis. Oxidative stress, mediated by reactive oxygen species (ROS), can trigger a destructive cascade of lipid peroxidation, compromising membrane structure and leading to cell death. The 21-aminosteroids, or lazaroids, are a class of compounds specifically designed to counteract this damage. This compound (21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate) is a prominent member of this family, recognized for its potent antioxidant properties and its ability to stabilize cell membranes without glucocorticoid activity.[1] This guide synthesizes key findings on this compound, presenting its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its effects.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which this compound stabilizes cell membranes is through the potent inhibition of iron-dependent lipid peroxidation.[2] Being highly lipophilic, the molecule intercalates into the lipid bilayer of the cell membrane.[3] This strategic positioning allows it to effectively scavenge lipid peroxyl radicals, thereby interrupting the self-propagating chain reaction of lipid degradation.[1][4]

Key aspects of its mechanism include:

  • Radical Scavenging: It directly neutralizes reactive oxygen intermediates.[1]

  • Membrane Fluidity Modulation: By embedding in the membrane, it decreases fluidity, which can enhance stability.[1]

  • Preservation of Endogenous Antioxidants: this compound helps preserve the levels of other crucial membrane antioxidants, such as alpha-tocopherol (Vitamin E).[1][5]

The following diagram illustrates the pathway of lipid peroxidation and the interventional role of this compound.

G cluster_membrane Cell Membrane ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA Initiation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ Peroxyl_Radical->PUFA Propagation (Chain Reaction) Lipid_Peroxide Lipid Peroxide (LOOH) (Membrane Damage) Peroxyl_Radical->Lipid_Peroxide Stable_Products Stable Lipid Products Peroxyl_Radical->Stable_Products U74389G This compound U74389G->Peroxyl_Radical Inhibition (Radical Scavenging) U74389G->Stable_Products

Figure 1. Mechanism of this compound in halting the lipid peroxidation cascade.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified across various experimental models. The data consistently demonstrates a dose-dependent inhibition of lipid peroxidation markers and improvement in cellular and tissue health.

Model System Parameter Measured This compound Concentration/Dose Observed Effect Reference
Human Low-Density Lipoprotein (LDL) Thiobarbituric acid-reactive substances (TBARS)Concentration-dependentReduced formation[5]
Conjugated dienesConcentration-dependentReduced formation[5]
α-tocopherol disappearance20 µMReduced by ~47%[5]
Rat Focal Cerebral Ischemia/Reperfusion Malondialdehyde (MDA) concentrationNot specifiedSignificantly reduced[6]
Apoptotic cell countNot specifiedSignificantly reduced (P < 0.01)[6]
Rat Ischemia/Reperfusion Injury Blood Creatinine Levels10 mg/KgDecreased by 21.02 ± 5.06%[7][8]
Red Blood Cell Distribution Width (RDW)10 mg/KgDecreased by 4.96 ± 2.27%[9]
Glioma Cells (in vitro) 50% Inhibitory Concentration (IC50)91 µMAntiproliferative effect in one patient's primary culture[10]
Porcine Intestinal Ischemia/Reperfusion Malondialdehyde (MDA) in tissueNot specifiedStatistically significant reduction[11]

Key Experimental Protocols & Workflows

The assessment of this compound's membrane-stabilizing effects relies on a set of established biochemical and histological assays. Below are detailed methodologies for key experiments cited.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary breakdown product.

  • Objective: To quantify the extent of lipid peroxidation in a biological sample.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex (MDA-TBA adduct), which is measured spectrophotometrically.

  • Methodology:

    • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer (e.g., KCl solution).

    • Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA) to the sample homogenate.

    • Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction.

    • Extraction: Cool the samples and centrifuge to pellet any precipitate. Extract the colored supernatant with a solvent like n-butanol.

    • Measurement: Measure the absorbance of the organic phase at ~532 nm using a spectrophotometer.

    • Quantification: Calculate MDA concentration using a standard curve generated with a known concentration of MDA or a standard like 1,1,3,3-tetramethoxypropane.

The following diagram illustrates a typical workflow for evaluating this compound using an ischemia-reperfusion model.

G start Animal Model (e.g., Rat, Pig) randomization Randomization into Groups start->randomization group_control Group 1: Control (Ischemia + Reperfusion) randomization->group_control group_u74 Group 2: Treatment (Ischemia + this compound + Reperfusion) randomization->group_u74 ischemia_c Induce Ischemia (e.g., 30 min occlusion) group_control->ischemia_c ischemia_u Induce Ischemia (e.g., 30 min occlusion) group_u74->ischemia_u reperfusion_c Reperfusion (e.g., 60 or 120 min) ischemia_c->reperfusion_c reperfusion_u Administer this compound (IV) + Reperfusion ischemia_u->reperfusion_u collection Tissue/Blood Sample Collection reperfusion_c->collection reperfusion_u->collection analysis Biochemical & Histological Analysis collection->analysis mda MDA Assay (TBARS) analysis->mda Lipid Peroxidation tnf TNF-α Measurement analysis->tnf Inflammation histo Histological Scoring analysis->histo Tissue Damage data Data Comparison & Statistical Analysis mda->data tnf->data histo->data

Figure 2. Experimental workflow for in vivo testing of this compound.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.

  • Objective: To determine the concentration at which this compound inhibits cell viability by 50% (IC50).[10]

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., C6 glioma cells) in a 96-well plate and allow them to adhere overnight.[10]

    • Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution at ~570 nm using a microplate reader.

    • Calculation: Plot cell viability against drug concentration to determine the IC50 value.

Logical Relationship: From Oxidative Stress to Neuroprotection

This compound's therapeutic potential, particularly in neuroprotection, stems from its direct intervention in the oxidative damage cascade that characterizes secondary injury in trauma and stroke.[3][6][12] The relationship between oxidative stress, membrane damage, and the protective role of this compound is summarized below.

G Trauma Primary Injury (e.g., TBI, Ischemia) ROS_Gen ↑ Reactive Oxygen Species (ROS) Generation Trauma->ROS_Gen Lipid_Perox Lipid Peroxidation Cascade ROS_Gen->Lipid_Perox Membrane_Damage Cell Membrane Damage Lipid_Perox->Membrane_Damage Mito_Dys Mitochondrial Dysfunction Lipid_Perox->Mito_Dys Membrane_Stab Membrane Stabilization Lipid_Perox->Membrane_Stab Apoptosis Apoptosis & Cell Death Membrane_Damage->Apoptosis Mito_Dys->Apoptosis Neuro_Damage Secondary Neuronal Damage Apoptosis->Neuro_Damage U74389G This compound Intervention U74389G->Lipid_Perox Inhibits U74389G->Membrane_Stab Mito_Prot Improved Mitochondrial Function Membrane_Stab->Mito_Prot Neuro_Prot Neuroprotection Mito_Prot->Neuro_Prot

Figure 3. Logical flow from injury to neuroprotection via this compound.

Conclusion

The Lazaroid this compound is a well-characterized inhibitor of lipid peroxidation with a clear mechanism of action centered on its integration into the cell membrane. Quantitative data from a range of in vitro and in vivo models confirm its ability to reduce markers of oxidative damage, preserve membrane integrity, and confer significant protection to cells and tissues under ischemic and traumatic stress. The experimental protocols outlined herein provide a basis for the continued investigation and development of this compound and similar compounds as therapeutic agents for pathologies driven by oxidative cell membrane damage.

References

Methodological & Application

Application Notes and Protocols for U-74389G Administration in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of U-74389G, a potent antioxidant and inhibitor of lipid peroxidation, in various rat models of disease and injury. The following protocols are based on established experimental findings and are intended to guide researchers in designing their studies.

Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on this compound dosage, administration routes, and experimental outcomes in different rat models.

Table 1: this compound in Ischemia-Reperfusion (I/R) Injury Models

Model Type Dosage Route of Administration Timing of Administration Key Findings Reference
Renal I/R10 mg/kgIntravenous (IV)Immediately after 45 min ischemiaSignificantly decreased creatinine levels.[1][2][2]
Intestinal I/R10 mg/kgIntravenous (IV)After 60 min ischemiaLowered polymorphonuclear leukocyte infiltration and malondialdehyde levels.[2][2]
General I/R10 mg/kgIntravenous (IV)At the time of reoxygenation after 45 min ischemiaSignificantly decreased total protein levels.[3][3]

Table 2: this compound in Neurological Injury Models

Model Type Dosage Route of Administration Timing of Administration Key Findings Reference
Traumatic Brain Injury (TBI)0.3 mg/kg (IV) + 1 mg/kg (IP); 1 mg/kg (IV) + 3 mg/kg (IP); 3 mg/kg (IV) + 10 mg/kg (IP); 10 mg/kg (IV) + 30 mg/kg (IP)Intravenous (IV) and Intraperitoneal (IP)IV at 15 min and 2 h post-injury; IP at 8 h post-injuryThe 1 mg/kg (IV) + 3 mg/kg (IP) dosing significantly improved mitochondrial respiration and reduced reactive aldehydes.[4][4]
Acute Spinal Cord Injury15 mg/kg, 7.5 mg/kg, and 3.75 mg/kgIntravenous (IV) bolus injectionsAt 1, 2, and 3 hours post-trauma, respectivelyFacilitated the return of spinal cord function as measured by cortical somatosensory evoked potentials (CSEPs).[5][5]

Experimental Protocols

Protocol 1: Administration of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury

This protocol is designed to assess the protective effects of this compound on renal function following ischemic injury.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for 45 minutes.

  • This compound Administration:

    • At the end of the ischemic period, remove the clamps to allow reperfusion.

    • Immediately administer this compound at a dose of 10 mg/kg body weight via the tail vein.[2] A control group should receive a corresponding volume of vehicle (e.g., saline).

  • Reperfusion and Sample Collection:

    • Allow reperfusion for a predetermined period (e.g., 60 or 120 minutes).[2]

    • At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., creatinine levels).

    • Euthanize the animal and harvest kidney tissue for histological examination.

Experimental Workflow for Renal I/R Model

G A Anesthetize Rat B Induce Renal Ischemia (45 min) A->B C Initiate Reperfusion B->C D Administer this compound (10 mg/kg IV) or Vehicle C->D E Reperfusion Period (60 or 120 min) D->E F Collect Blood and Tissue Samples E->F G Biochemical & Histological Analysis F->G G A Anesthetize Rat & Perform Craniotomy B Induce Controlled Cortical Impact (TBI) A->B C 15 min post-TBI: This compound (IV) B->C D 2 h post-TBI: This compound (IV) C->D E 8 h post-TBI: This compound (IP) D->E F Post-Injury Monitoring E->F G 72 h post-TBI: Isolate Cortical Mitochondria F->G H Mitochondrial Function & Oxidative Damage Analysis G->H A Cellular Injury (e.g., Ischemia, Trauma) B Increased Reactive Oxygen Species (ROS) A->B C Lipid Peroxidation of Cell Membranes B->C E Membrane Damage & Cell Death C->E D This compound F Inhibition of Lipid Peroxidation D->F F->C

References

Tirilazad Mesylate for Ischemia-Reperfusion Injury Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This secondary injury is a significant concern in various clinical scenarios, including stroke, myocardial infarction, and organ transplantation. A key driver of I/R injury is oxidative stress, particularly lipid peroxidation of cell membranes, initiated by a burst of reactive oxygen species (ROS) upon reoxygenation.

Tirilazad mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation.[1][2] It acts as a free radical scavenger and stabilizes cell membranes, thereby mitigating the downstream effects of oxidative stress.[1][3] Unlike corticosteroids, Tirilazad lacks glucocorticoid or mineralocorticoid activity, avoiding the associated side effects.[1] These properties make Tirilazad mesylate a valuable tool for investigating the mechanisms of I/R injury and for the preclinical evaluation of potential therapeutic strategies.

This document provides detailed application notes and experimental protocols for the use of Tirilazad mesylate in various animal models of ischemia-reperfusion injury.

Mechanism of Action

Tirilazad mesylate exerts its protective effects primarily through the inhibition of iron-catalyzed lipid peroxidation.[4] During ischemia and reperfusion, the cellular environment is ripe for oxidative damage. The key mechanistic steps are:

  • Free Radical Generation: The reintroduction of oxygen to ischemic tissues leads to a surge in the production of ROS, such as superoxide radicals and hydroxyl radicals.

  • Lipid Peroxidation Initiation: These highly reactive species attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation.[5]

  • Membrane Damage: This process disrupts the integrity and function of cellular and organelle membranes, leading to ion pump failure, increased permeability, and eventual cell death.[4]

  • Tirilazad's Intervention: Tirilazad, being lipophilic, localizes within the lipid bilayer of cell membranes.[3][4] Its unique structure allows it to scavenge lipid peroxyl radicals, effectively terminating the chain reaction.[4][5] It also has a membrane-stabilizing effect, which further protects against oxidative damage.[1][3]

Quantitative Data Summary

The following tables summarize dosages and administration routes for Tirilazad mesylate in various preclinical models of ischemia-reperfusion injury.

Table 1: Tirilazad Mesylate Dosing in Cerebral Ischemia-Reperfusion Models

Animal ModelIschemia DurationReperfusion DurationTirilazad Mesylate DoseRoute of AdministrationKey Outcomes MeasuredReference
Rat (Wistar) 2 hours (MCAO)22 hours10 mg/kgIntraperitoneal (i.p.)Infarct volume[6]
Rat (Spontaneously Hypertensive) 2 hours (MCAO)22 hours10 mg/kgIntraperitoneal (i.p.)Infarct volume[6]
Cynomolgus Monkey 3 hours (MCAO)3 hours3.0 mg/kgIntravenous (i.v.)Brain edema (MRI, water content)[6]

Table 2: Tirilazad Mesylate Dosing in Spinal Cord Ischemia-Reperfusion Models

Animal ModelIschemia InductionReperfusion DurationTirilazad Mesylate DoseRoute of AdministrationKey Outcomes MeasuredReference
Human (Clinical Trial) Traumatic Injury1 year2.5 mg/kg initial bolus, then 2.5 mg/kg every 6 hours for 48 hoursIntravenous (i.v.)Motor function recovery[7]
Rat Aortic cross-clamping24 hours0.5 mg/kg (Metoprolol, for comparison)Intraperitoneal (i.p.)Motor function, neuronal necrosis, MDA levels[8]

Note: Data on Tirilazad for myocardial and renal I/R in animal models is less specific in the direct search results. The protocols below are based on established I/R models and typical antioxidant administration strategies.

Experimental Protocols

Cerebral Ischemia-Reperfusion Injury Model (Rat)

This protocol describes the induction of transient middle cerebral artery occlusion (MCAO) in rats, a common model for focal cerebral ischemia.

Materials:

  • Male Wistar or Spontaneously Hypertensive Rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 4-0 monofilament nylon suture with a rounded tip

  • Tirilazad mesylate

  • Vehicle (e.g., citrate buffer)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain body temperature at 37°C. Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: Ligate the CCA and the ECA. Insert the 4-0 nylon suture into the ICA and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Ischemia Period: Maintain the occlusion for the desired duration (e.g., 2 hours).

  • Tirilazad Administration: Prepare a solution of Tirilazad mesylate in the appropriate vehicle. Administer the drug (e.g., 10 mg/kg, i.p.) at the onset of reperfusion. A vehicle-treated control group should be included.

  • Reperfusion: After the ischemic period, withdraw the suture to allow for reperfusion. Close the incision.

  • Neurological Assessment: At 24 hours post-reperfusion, perform neurological scoring using a standardized scale (e.g., Bederson scale or a more comprehensive neuroscore).

  • Infarct Volume Assessment: Euthanize the animal and harvest the brain. Slice the brain into 2mm coronal sections and stain with 2% TTC solution. The infarcted tissue will appear white, while viable tissue will be red. Calculate the infarct volume as a percentage of the total brain volume.

Myocardial Ischemia-Reperfusion Injury Model (Rat)

This protocol outlines the procedure for inducing myocardial I/R injury by ligating the left anterior descending (LAD) coronary artery.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., ketamine/xylazine)

  • Ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • Tirilazad mesylate

  • Vehicle

  • TTC stain

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat, intubate, and connect to a ventilator.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Identify the LAD coronary artery and pass a 6-0 silk suture around it. Ligate the artery to induce ischemia. Successful ligation is confirmed by the paling of the ventricular wall.

  • Ischemia Period: Maintain the ligation for the desired duration (e.g., 30 minutes).

  • Tirilazad Administration: Administer Tirilazad mesylate (e.g., 3 mg/kg, i.v. or i.p.) a few minutes before reperfusion.

  • Reperfusion: Release the ligature to allow for reperfusion.

  • Infarct Size Assessment: After a reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart. Slice the ventricles and stain with TTC to delineate the infarcted area.

Renal Ischemia-Reperfusion Injury Model (Rat)

This protocol details the induction of renal I/R injury by clamping the renal pedicle.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthesia

  • Surgical instruments for laparotomy

  • Non-traumatic vascular clamp

  • Tirilazad mesylate

  • Vehicle

  • Blood collection tubes

  • Histology supplies

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and perform a midline laparotomy to expose the kidneys.

  • Renal Ischemia: Isolate the renal pedicle (containing the renal artery, vein, and ureter) of one or both kidneys and apply a non-traumatic vascular clamp.[9][10]

  • Ischemia Period: Maintain the clamp for the desired duration (e.g., 45 minutes).[9]

  • Tirilazad Administration: Administer Tirilazad mesylate (e.g., 3 mg/kg, i.p.) prior to the onset of ischemia.[9]

  • Reperfusion: Remove the clamp to initiate reperfusion.

  • Functional and Histological Assessment: After 24 hours of reperfusion, collect blood to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.[9] Euthanize the animal and harvest the kidneys for histological examination to assess tubular necrosis and other signs of injury.

Signaling Pathway and Experimental Workflow Diagrams

G Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Fe Iron Release Ischemia->Fe ROS ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS PUFA Polyunsaturated Fatty Acids (PUFA) in Membranes ROS->PUFA attacks Fe->PUFA catalyzes LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) PUFA->LipidPeroxylRadical Initiation LipidPeroxylRadical->PUFA Propagation LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide MembraneDamage Membrane Damage & Cell Death LipidHydroperoxide->MembraneDamage Tirilazad Tirilazad Mesylate Tirilazad->LipidPeroxylRadical scavenges & inhibits propagation

Caption: Mechanism of Tirilazad in inhibiting lipid peroxidation.

G cluster_0 Pre-Experiment cluster_1 Ischemia-Reperfusion Procedure cluster_2 Post-Reperfusion Assessment AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Anesthesia Anesthesia & Surgical Preparation AnimalAcclimatization->Anesthesia IschemiaInduction Induction of Ischemia (e.g., MCAO, Ligation) Anesthesia->IschemiaInduction IschemiaPeriod Ischemia Period (e.g., 30-120 min) IschemiaInduction->IschemiaPeriod TirilazadAdmin Tirilazad/Vehicle Administration IschemiaPeriod->TirilazadAdmin Reperfusion Reperfusion TirilazadAdmin->Reperfusion NeurologicalScoring Neurological Scoring (24h) Reperfusion->NeurologicalScoring TissueHarvesting Tissue Harvesting (e.g., Brain, Heart, Kidney) Reperfusion->TissueHarvesting InfarctAnalysis Infarct Size/Volume Analysis (e.g., TTC) TissueHarvesting->InfarctAnalysis BiochemicalAssays Biochemical Assays (e.g., MDA, BUN, Creatinine) TissueHarvesting->BiochemicalAssays Histology Histological Examination TissueHarvesting->Histology

Caption: Experimental workflow for Tirilazad in I/R injury.

References

Application Notes and Protocols for In Vivo Application of U-74389G in Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid or "lazaroid," is a potent inhibitor of iron-dependent lipid peroxidation.[1][2] This class of compounds was developed to mitigate the secondary injury cascade that follows traumatic central nervous system (CNS) injuries, such as spinal cord injury (SCI). The secondary injury phase is characterized by a complex series of detrimental biochemical and cellular events, including oxidative stress, inflammation, and apoptosis, which significantly exacerbate the initial mechanical damage and contribute to long-term functional deficits.[3][4] this compound's primary mechanism of action is to intercalate into cell membranes and scavenge lipid peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation and preserving the integrity and function of cellular and mitochondrial membranes.[5][6] These application notes provide a comprehensive overview of the in vivo application of this compound in experimental SCI models, including detailed protocols, quantitative data summaries, and visualizations of the underlying mechanisms and experimental workflows.

Mechanism of Action

Following spinal cord injury, a cascade of events leads to the production of reactive oxygen species (ROS) and subsequent lipid peroxidation. This process damages cell membranes, leading to mitochondrial dysfunction, inflammation, and ultimately, apoptosis. This compound acts as a powerful antioxidant, specifically targeting and inhibiting lipid peroxidation. By preserving membrane integrity, this compound helps to mitigate the downstream consequences of oxidative stress, including reducing neuronal and glial apoptosis and attenuating the inflammatory response. This neuroprotective effect is crucial in preserving spinal cord tissue and promoting functional recovery.

This compound Mechanism of Action in Spinal Cord Injury cluster_1 Secondary Injury Cascade SCI Spinal Cord Injury ROS Increased Reactive Oxygen Species (ROS) SCI->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Inflammation Inflammation (e.g., IL-8, IL-1ra) Lipid_Peroxidation->Inflammation Reduced_Oxidative_Stress Reduced Oxidative Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Membrane_Damage->Mitochondrial_Dysfunction Membrane_Stabilization Membrane Stabilization Apoptosis Neuronal & Glial Apoptosis (Caspase-3 Activation) Mitochondrial_Dysfunction->Apoptosis Improved_Mitochondrial_Function Improved Mitochondrial Function Inflammation->Apoptosis Reduced_Inflammation Reduced Inflammation Reduced_Apoptosis Reduced Apoptosis U74389G This compound U74389G->Lipid_Peroxidation Inhibits Reduced_Oxidative_Stress->Membrane_Stabilization Membrane_Stabilization->Improved_Mitochondrial_Function Improved_Mitochondrial_Function->Reduced_Apoptosis Improved_Functional_Recovery Improved Functional Recovery Reduced_Inflammation->Improved_Functional_Recovery Reduced_Apoptosis->Improved_Functional_Recovery

Caption: Signaling pathway of this compound in SCI.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound and the closely related compound U-74389F in spinal cord injury models.

Table 1: Effects of this compound on Biochemical Markers

Animal ModelInjury TypeTreatment ProtocolOutcome MeasureResult
RabbitIschemic (Aortic cross-clamping)3 mg/kg this compound IVSystemic IL-8Reduced compared to placebo
RabbitIschemic (Aortic cross-clamping)3 mg/kg this compound IVSystemic IL-1raReduced compared to placebo
RabbitIschemic (Aortic cross-clamping)3 mg/kg this compound IVSpinal IL-8Reduced compared to placebo
RatIschemia-Reperfusion10 mg/kg this compound IV at reperfusionMean Total ProteinDecreased by 7.34% ± 1.76%
RatIschemia-Reperfusion10 mg/kg this compound IV at reperfusionCreatinine LevelsDecreased by 21.02% ± 5.06%[2]
RatFocal Cerebral IschemiaThis compound before ischemia or reperfusionMDA concentrationReduced compared to control[4]
RatFocal Cerebral IschemiaThis compound before ischemia or reperfusionSOD activityPartially restored compared to control[4]
RatFocal Cerebral IschemiaThis compound before ischemia or reperfusionGSH concentrationPartially restored compared to control[4]

Table 2: Effects of U-74389F on Functional Recovery

Animal ModelInjury TypeTreatment ProtocolOutcome MeasureResult
RatCompression (120g weight)15, 7.5, and 3.75 mg/kg U-74389F IV bolus at 1, 2, and 3h post-injuryRecovery of Cortical Somatosensory Evoked Potentials (CSEPs)100% recovery at 3h post-injury vs. 44.4% in control

Table 3: Effects of this compound on Cellular Outcomes

Animal ModelInjury TypeTreatment ProtocolOutcome MeasureResult
RatFocal Cerebral IschemiaThis compound before ischemia or reperfusionNumber of apoptotic cells (TUNEL stain)Significantly reduced compared to control[4]

Experimental Protocols

The following are detailed protocols for a spinal cord contusion injury model in rats and the subsequent administration of this compound.

Rat Spinal Cord Contusion Injury Model (Weight-Drop Method)

This protocol is adapted from established and widely used methods for inducing a reproducible spinal cord contusion injury in rats.

Materials:

  • Adult female Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg), intraperitoneally (IP)

  • Surgical instruments: Scalpel, forceps, retractors, rongeurs, fine scissors

  • Stereotaxic frame with spinal clamps

  • Weight-drop impactor device (e.g., NYU/MASCIS impactor or similar)

  • Suture materials

  • Antibiotics (e.g., Cefazolin, 25 mg/kg, subcutaneously)

  • Analgesics (e.g., Buprenorphine, 0.05 mg/kg, subcutaneously)

  • Warming pad

  • Sterile saline

Procedure:

  • Anesthetize the rat using Ketamine and Xylazine IP. Confirm the depth of anesthesia by absence of a pedal withdrawal reflex.

  • Shave the dorsal thoracic area and sterilize the skin with an appropriate antiseptic solution.

  • Make a midline incision over the thoracic vertebrae (approximately T8-T11).

  • Dissect the paraspinal muscles to expose the vertebral column.

  • Perform a laminectomy at the T9-T10 level to expose the dura mater, being careful not to damage the spinal cord.

  • Mount the rat in a stereotaxic frame with spinal clamps to stabilize the vertebral column.

  • Position the impactor tip of the weight-drop device over the center of the exposed dura.

  • Induce the contusion injury by dropping a specific weight from a predetermined height (e.g., 10g from 12.5 mm for a moderate injury). The impactor should be designed to prevent bouncing.

  • After impact, carefully remove the impactor.

  • Suture the muscle layers and close the skin incision.

  • Administer postoperative analgesics and antibiotics.

  • Place the rat on a warming pad until it recovers from anesthesia.

  • Manually express the bladder twice daily until spontaneous bladder function returns.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a specific formulation as described in the literature)

  • Syringes and needles for intravenous injection

Procedure (Intravenous Administration):

  • Prepare the this compound solution in the appropriate vehicle at the desired concentration.

  • At the designated time point post-SCI (e.g., 30 minutes, 1 hour), administer the this compound solution intravenously (IV). The lateral tail vein is a common site for IV injection in rats.

  • Restrain the rat and warm the tail to dilate the vein.

  • Insert the needle into the lateral tail vein and slowly inject the solution.

  • Observe the animal for any adverse reactions during and after the injection.

  • Follow the dosing schedule as required by the experimental design (e.g., single bolus, multiple injections).

Experimental Workflow for this compound in SCI Model cluster_0 Pre-operative Phase cluster_1 Surgical Phase cluster_2 Treatment Phase cluster_3 Post-operative & Assessment Phase Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Behavioral Assessment (e.g., BBB score) Animal_Acclimatization->Baseline_Assessment Anesthesia Anesthesia Baseline_Assessment->Anesthesia Laminectomy Laminectomy Anesthesia->Laminectomy SCI_Induction Spinal Cord Contusion Injury Laminectomy->SCI_Induction U74389G_Admin This compound Administration (e.g., IV) SCI_Induction->U74389G_Admin Control_Admin Vehicle Administration SCI_Induction->Control_Admin Post_Op_Care Post-operative Care (Analgesia, Bladder Expression) U74389G_Admin->Post_Op_Care Control_Admin->Post_Op_Care Behavioral_Testing Weekly Behavioral Testing (e.g., BBB score) Post_Op_Care->Behavioral_Testing Tissue_Collection Tissue Collection at Endpoint Behavioral_Testing->Tissue_Collection Histological_Analysis Histological Analysis (Lesion Volume, White Matter Sparing) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., MDA, SOD, Cytokines) Tissue_Collection->Biochemical_Analysis Logical Relationship of this compound Treatment and Outcomes cluster_0 Intervention cluster_1 Mechanism cluster_2 Pathophysiological Consequences cluster_3 Histological & Functional Outcomes U74389G_Treatment This compound Treatment Inhibition_of_Lipid_Peroxidation Inhibition of Lipid Peroxidation U74389G_Treatment->Inhibition_of_Lipid_Peroxidation Reduced_Oxidative_Damage Reduced Oxidative Damage Inhibition_of_Lipid_Peroxidation->Reduced_Oxidative_Damage Reduced_Inflammation Reduced Inflammation Reduced_Oxidative_Damage->Reduced_Inflammation Reduced_Apoptosis Reduced Apoptosis Reduced_Oxidative_Damage->Reduced_Apoptosis Increased_Tissue_Sparing Increased White Matter Sparing & Reduced Lesion Volume Reduced_Inflammation->Increased_Tissue_Sparing Reduced_Apoptosis->Increased_Tissue_Sparing Improved_Locomotor_Function Improved Locomotor Function (Higher BBB Score) Increased_Tissue_Sparing->Improved_Locomotor_Function

References

Application Notes and Protocols for U-74389G in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a member of the 21-aminosteroid (lazaroid) family of compounds, is a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals. Its primary mechanism of action involves the protection of cell membranes from oxidative damage, making it a valuable tool for in vitro studies related to ischemia-reperfusion injury, neurodegeneration, inflammation, and other pathologies driven by oxidative stress. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments.

Mechanism of Action

This compound intercalates into the cell membrane, where it effectively terminates the chain reaction of lipid peroxidation initiated by reactive oxygen species (ROS). By scavenging lipid peroxyl radicals, this compound prevents damage to polyunsaturated fatty acids within the cell membrane, thereby preserving membrane integrity and function. This antioxidant activity can subsequently modulate downstream signaling pathways, such as the pro-inflammatory NF-κB pathway, and inhibit the production of inflammatory mediators.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Molecular FormulaC₃₇H₅₀N₆O₂ · C₄H₄O₄
Molecular Weight726.92 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO (25 mg/mL) and Ethanol (25 mg/mL)[1]
StorageStore solid at -20°C.
Table 2: Recommended Working Concentrations for In Vitro Experiments
ApplicationCell TypeRecommended Concentration RangeNotes
Anti-inflammatory Macrophages (e.g., RAW 264.7)10 - 50 µMEffective in inhibiting nitrite production in endotoxin-stimulated macrophages.[2]
Neuroprotection Neuronal cells (e.g., SH-SY5Y, PC12, primary neurons)1 - 25 µMMay protect against oxidative stress-induced cell death.
Antiproliferative Astrocytoma cells (e.g., U-373MG)Dose-dependent inhibition observed.
General Antioxidant Various cell lines (e.g., endothelial cells, fibroblasts)5 - 25 µMStarting range for assessing protection against oxidative insults.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving 7.27 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

Cell Lines: SH-SY5Y or PC12 cells.

Materials:

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare fresh serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Recommended final concentrations to test: 1 µM, 5 µM, 10 µM, and 25 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ to the wells at a final concentration of 100-200 µM (the optimal concentration should be determined empirically for your specific cell line). Include a negative control group of untreated cells.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell viability using an MTT or other suitable assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the protective effect of this compound.

Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • 24-well cell culture plates

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare fresh dilutions of this compound in complete cell culture medium. Recommended final concentrations to test: 10 µM, 25 µM, and 50 µM. Include a vehicle control.

  • Pre-treat the cells with the this compound dilutions or vehicle control for 1 hour.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group of unstimulated cells.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the inhibitory effect of this compound on the production of inflammatory mediators.

Mandatory Visualizations

G ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (in cell membrane) ROS->PUFA Initiation (H abstraction) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ Oxygen O₂ Peroxyl_Radical->PUFA Propagation Lipid_Peroxidation Lipid Peroxidation (Chain Reaction) Peroxyl_Radical->Lipid_Peroxidation Cell_Damage Membrane Damage & Cellular Dysfunction Lipid_Peroxidation->Cell_Damage U74389G This compound U74389G->Peroxyl_Radical Inhibition (Radical Scavenging)

Caption: Mechanism of this compound in inhibiting lipid peroxidation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activation ROS Increased ROS Inflammatory_Stimuli->ROS IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation ROS->IKK Potentiation U74389G This compound U74389G->ROS Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Gene_Expression Induction IkB_NFkB->IkB Sequesters NF-κB

Caption: Overview of the NF-κB signaling pathway and potential modulation by this compound.

G start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_U74389G Prepare Serial Dilutions of this compound adhere->prepare_U74389G pretreat Pre-treat Cells with This compound or Vehicle adhere->pretreat prepare_U74389G->pretreat induce_stress Induce Cellular Stress (e.g., Oxidative, Inflammatory) pretreat->induce_stress incubate Incubate for Defined Period (e.g., 24h) induce_stress->incubate analyze Analyze Endpoint (e.g., Cell Viability, NO, Cytokines) incubate->analyze end End analyze->end

References

Application Notes and Protocols for Intravenous Administration of Tirilazad Mesylate in Canines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, also known as U-74006F, is a non-glucocorticoid 21-aminosteroid that has been investigated for its neuroprotective properties.[1] It is a potent inhibitor of iron-dependent lipid peroxidation and acts as a free radical scavenger.[2][3] This document provides detailed application notes and protocols for the intravenous administration of Tirilazad mesylate in canine research models, particularly in the context of neurological injury studies such as cerebral ischemia and subarachnoid hemorrhage.

Mechanism of Action

Tirilazad mesylate exerts its cytoprotective effects primarily by inhibiting lipid peroxidation within cell membranes.[2][3] In conditions of oxidative stress, such as those following ischemic events, the production of reactive oxygen species (ROS) increases, leading to a cascade of cellular damage initiated by the peroxidation of lipids in cell membranes. Tirilazad mesylate integrates into the lipid bilayer of cell membranes, where it scavenges lipid peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation and preserving membrane integrity and function.[4] This action helps to mitigate secondary tissue damage following central nervous system injuries.[2]

Tirilazad_Mechanism ROS Reactive Oxygen Species (ROS) Lipids Membrane Lipids ROS->Lipids attacks Peroxidation Lipid Peroxidation Lipids->Peroxidation undergoes Damage Cell Membrane Damage Peroxidation->Damage leads to Tirilazad Tirilazad Mesylate Tirilazad->Peroxidation Inhibits

Caption: Mechanism of Tirilazad mesylate in inhibiting lipid peroxidation.

Quantitative Data Summary

The following tables summarize the intravenous dosages of Tirilazad mesylate and their effects as reported in various canine experimental models.

Table 1: Intravenous Dosing Regimens of Tirilazad Mesylate in Canine Models

Experimental ModelDosage RegimenRoute of AdministrationReference
Cerebral IschemiaTwo 1.5 mg/kg bolusesIntravenous[5]
Subarachnoid Hemorrhage0.5, 1.5, and 3.0 mg/kg bolus every 8 hoursIntravenous[6]
Subarachnoid Hemorrhage0.3 and 1.0 mg/kg infusionIntravenous[6]
Cardiopulmonary Arrest1.5 mg/kg bolus followed by 0.125 mg/kg/hr infusion for 12 hoursIntravenous[7]
Endotoxic Shock80 µg/kg bolus followed by 10 µg/kg/min infusionIntravenous[8]
Cerebral Compression Ischemia1.5 mg/kg bolus plus 0.18 mg/kg/hr infusionIntravenous[9][10]
Myocardial Ischemia6 mg/kg bolusIntravenous[10]
Acidotic Cerebral Ischemia0.25, 1, or 2.5 mg/kg at reperfusionIntravenous[11]

Table 2: Pharmacokinetic and Pharmacodynamic Observations in Canines

ParameterObservationExperimental ModelReference
Plasma ConcentrationAveraged 0.13 µg/ml between 3 and 12 hours post-arrestCardiopulmonary Arrest[7]
Neurological FunctionSignificantly better function 1, 2, and 24 hours after arrestCardiopulmonary Arrest[7]
Lipid PeroxidationPlasma fatty acid hydroperoxide concentrations were lower in treated dogs (88 ± 81 pmol/ml vs. 241 ± 49 pmol/ml in vehicle) 12 hours after arrestCardiopulmonary Arrest[7]
Cerebral Blood FlowFell below baseline at 180 minutes of reperfusion in treated animalsCerebral Compression Ischemia[9][12]
Cerebral MetabolismNo improvement in immediate metabolic recovery at 3 hours post-ischemiaCerebral Compression Ischemia[9][12]
Chronic VasospasmPrevention of chronic vasospasm in the canine SAH modelSubarachnoid Hemorrhage[6]

Experimental Protocols

The following are generalized protocols synthesized from multiple sources for the intravenous administration of Tirilazad mesylate in canine models of neurological injury.

Protocol 1: Intravenous Administration of Tirilazad Mesylate in a Canine Model of Subarachnoid Hemorrhage (SAH)

1. Animal Model Preparation (Double Hemorrhage Model)

  • Anesthetize adult beagle dogs according to an institutionally approved protocol.

  • Under sterile conditions, perform a cisternal puncture to withdraw cerebrospinal fluid (CSF) and subsequently inject autologous arterial blood into the cisterna magna. A typical volume is 7 ml of CSF withdrawn followed by the slow injection of 7 ml of fresh, unheparinized arterial blood.[12]

  • Repeat the blood injection on day 3 to induce significant vasospasm.[12][13]

  • Monitor physiological parameters, including intracranial pressure, mean arterial pressure, and blood gases throughout the procedure.

2. Preparation of Tirilazad Mesylate for Injection

  • Tirilazad mesylate (U-74006F) is typically supplied as a powder.

  • Reconstitute the powder in a citrate buffer vehicle (pH 3.0) to the desired concentration.[14] For example, to a concentration of 1.5 mg/ml.

  • The final solution should be sterile and suitable for intravenous administration.

3. Intravenous Administration

  • Bolus Injection: Administer the prepared Tirilazad mesylate solution as an intravenous bolus at the desired dose (e.g., 0.5, 1.5, or 3.0 mg/kg).[6] This can be repeated at specified intervals, such as every 8 hours.[6]

  • Continuous Infusion: For continuous infusion, the prepared drug solution can be further diluted in a larger volume of sterile saline (e.g., 100 ml) and administered intravenously at a controlled rate to deliver the target dose (e.g., 0.3 or 1.0 mg/kg) over a specified period.[6]

4. Post-Administration Monitoring and Assessment

  • Neurological Scoring: Perform daily neurological examinations to assess for deficits. A standardized scoring system should be used to evaluate motor function, consciousness, and reflexes.[15][16]

  • Cerebral Vasospasm Assessment: At predetermined time points (e.g., day 7), perform cerebral angiography to measure the diameter of cerebral arteries (e.g., basilar artery) to quantify the degree of vasospasm.[12][13]

  • Biochemical Analysis: At the end of the study, collect brain tissue for the analysis of lipid peroxidation markers, such as malondialdehyde (MDA), using a Thiobarbituric Acid Reactive Substances (TBARS) assay.[17][18]

Experimental_Workflow Start Start Anesthesia Anesthetize Canine Subject Start->Anesthesia SAH_Induction Induce Subarachnoid Hemorrhage (SAH) Anesthesia->SAH_Induction Drug_Prep Prepare Tirilazad Mesylate Solution SAH_Induction->Drug_Prep IV_Admin Intravenous Administration Drug_Prep->IV_Admin Monitoring Post-Administration Monitoring IV_Admin->Monitoring Neuro_Assess Neurological Assessment Monitoring->Neuro_Assess Vaso_Assess Vasospasm Assessment Monitoring->Vaso_Assess Biochem_Assess Biochemical Analysis (TBARS) Monitoring->Biochem_Assess End End Neuro_Assess->End Vaso_Assess->End Biochem_Assess->End

References

Measuring the Antioxidant Efficacy of U-74389G in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a member of the 21-aminosteroid (lazaroid) family of compounds, is a potent antioxidant designed to inhibit lipid peroxidation, a critical process in cellular injury.[1][2] This compound is particularly noted for its ability to prevent both iron-dependent and arachidonic acid-induced lipid hyperoxidation.[1] Its protective effects have been observed in various models of ischemia-reperfusion injury, where it helps to mitigate tissue damage by combating oxidative stress.[2][3] These application notes provide detailed protocols for assessing the antioxidant efficacy of this compound in biological samples.

Mechanism of Action

This compound primarily exerts its antioxidant effects by intercalating into cell membranes and inhibiting the chain reaction of lipid peroxidation. This process is initiated by reactive oxygen species (ROS), which attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid peroxides. These peroxides are unstable and decompose to form cytotoxic products, such as malondialdehyde (MDA) and 4-hydroxyalkenals (HAE), which can cause widespread cellular damage. This compound's structure allows it to scavenge lipid peroxyl radicals, thereby breaking the cycle of lipid peroxidation and protecting the cell from oxidative damage.

Oxidative Stress and Lipid Peroxidation Pathway

ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes ROS->PUFA attacks LipidPeroxylRadicals Lipid Peroxyl Radicals PUFA->LipidPeroxylRadicals generates LipidPeroxides Lipid Peroxides LipidPeroxylRadicals->LipidPeroxides propagates MDA_HAE Malondialdehyde (MDA) & 4-Hydroxyalkenals (HAE) LipidPeroxides->MDA_HAE decomposes to CellDamage Cellular Damage & Apoptosis MDA_HAE->CellDamage U74389G This compound U74389G->LipidPeroxylRadicals inhibits SOD Superoxide Dismutase (SOD) SOD->ROS scavenges O2•- GSH Glutathione (GSH) GPx Glutathione Peroxidase (GPx) GSH->GPx GPx->LipidPeroxides reduces

Caption: Oxidative stress pathway and points of intervention.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative effects of this compound on key biomarkers of oxidative stress in biological samples from animal studies.

Table 1: Effect of this compound on Lipid Peroxidation (MDA Levels)

Biological SampleAnimal ModelControl Group (MDA levels)This compound Treated Group (MDA levels)Percentage ReductionReference
Brain TissueRat (focal cerebral ischemia)HighSignificantly ReducedNot specified[4]
Small IntestineRat (intestinal IR)HighLower than controlsNot specified[2]
Liver TissuePig (liver IR)HighStatistically significant ameliorationNot specified[2]

Table 2: Effect of this compound on Antioxidant Enzyme Activity

BiomarkerBiological SampleAnimal ModelControl GroupThis compound Treated GroupObservationReference
Superoxide Dismutase (SOD)Brain TissueRat (focal cerebral ischemia)ReducedPartially RestoredIncreased activity[4]
Glutathione (GSH)Brain TissueRat (focal cerebral ischemia)ReducedPartially RestoredIncreased levels[4]

Table 3: Effect of this compound on Renal Function Marker

BiomarkerBiological SampleAnimal ModelControl Group (Creatinine levels)This compound Treated Group (Creatinine levels)Percentage ReductionReference
CreatinineBloodRat (ischemia-reperfusion)ElevatedSignificantly Decreased21.02 ± 5.06%[2][5]

Experimental Protocols

Experimental Workflow for Assessing this compound Efficacy

cluster_0 In Vivo / Ex Vivo Model cluster_1 Biochemical Assays cluster_2 Data Analysis A Animal Model of Oxidative Stress (e.g., Ischemia-Reperfusion) B Treatment Groups: - Vehicle Control - this compound A->B C Biological Sample Collection (Blood, Tissue) B->C D Lipid Peroxidation Assay (MDA) C->D E Antioxidant Enzyme Assays (SOD, GPx) C->E F Other Relevant Biomarkers (e.g., Creatinine) C->F G Quantify Biomarker Levels D->G E->G F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H I Compare Treatment vs. Control H->I

Caption: General workflow for evaluating this compound antioxidant efficacy.

Protocol 1: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol is adapted from the thiobarbituric acid reactive substances (TBARS) assay, a widely used method for measuring lipid peroxidation.

Materials:

  • Biological sample (tissue homogenate, plasma, or serum)

  • Thiobarbituric acid (TBA) solution (0.5% w/v in 20% w/v trichloroacetic acid - TCA)

  • Trichloroacetic acid (TCA) solution (0.1% w/v)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay[6]

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation (Tissue Homogenate):

    • Homogenize 0.1 g of tissue in 0.5 mL of 0.1% (w/v) TCA on ice.[7]

    • Add BHT to the homogenization buffer to prevent ex vivo lipid peroxidation.[6]

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.[7]

    • Collect the supernatant for the assay.

  • Assay Reaction:

    • To 0.5 mL of the supernatant, add 1.5 mL of 0.5% TBA in 20% TCA.[7]

    • For the standard curve, prepare a series of MDA standards.

    • Vortex the samples and standards.

    • Incubate at 95°C for 25-60 minutes.[7] This reaction forms a pink-colored MDA-TBA adduct.

    • Cool the tubes on ice to stop the reaction.[7]

    • Centrifuge at 15,000 x g for 5 minutes if the solution is not clear.[7]

  • Measurement:

    • Measure the absorbance of the supernatant at 532 nm.[7]

    • To correct for background absorbance, a reading at 600 nm can be subtracted from the 532 nm reading.[7]

    • Calculate the MDA concentration in the samples using the standard curve. Results are typically expressed as µmols of MDA per gram of tissue or per milligram of protein.[7]

Protocol 2: Measurement of Superoxide Dismutase (SOD) Activity

This protocol is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals.

Materials:

  • Commercially available SOD Assay Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or MyBioSource). These kits typically provide all necessary reagents.[8][9][10]

  • Biological sample (cell lysate, tissue homogenate, serum, or plasma)

  • Microplate reader

General Procedure (using a commercial kit):

  • Sample and Standard Preparation:

    • Prepare samples (e.g., tissue homogenates, cell lysates) according to the kit's instructions. This often involves homogenization in a specific buffer followed by centrifugation.

    • Prepare a series of SOD standards provided in the kit to create a standard curve.

  • Assay Reaction:

    • The assay principle involves the generation of superoxide anions by xanthine oxidase.[8][9] These superoxide anions then reduce a detector molecule (like WST-1) to a colored formazan product.[8][9]

    • Pipette the samples and standards into a 96-well plate.

    • Add the reaction mixture containing xanthine and the WST-1 reagent to each well.

    • Initiate the reaction by adding xanthine oxidase.

  • Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8][9]

    • The SOD activity in the sample is inversely proportional to the amount of formazan produced. The percentage of inhibition of the formazan production is calculated and compared to the standard curve to determine the SOD activity in units/mL.[9]

Conclusion

The protocols and information provided in these application notes offer a framework for the systematic evaluation of the antioxidant efficacy of this compound in various biological samples. By measuring key markers of oxidative stress, such as MDA and SOD, researchers can obtain reliable and quantitative data on the protective effects of this compound. Adherence to detailed and validated protocols is crucial for generating reproducible and accurate results in the research and development of antioxidant therapies.

References

Application Notes and Protocols for U-74389G Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of neuroprotection studies involving U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant. The protocols detailed below are based on established preclinical models of neurological injury and are intended to assist in the evaluation of this compound's therapeutic potential.

Introduction

This compound is a synthetic steroid analogue designed to inhibit lipid peroxidation, a key event in the secondary injury cascade following neurological trauma and ischemia.[1][2][3] By scavenging free radicals and stabilizing cell membranes, this compound has demonstrated significant neuroprotective effects in various animal models of central nervous system (CNS) injury.[4][5] These notes offer detailed methodologies for replicating these studies, presenting quantitative data from relevant literature, and visualizing the proposed mechanisms of action.

Mechanism of Action: Inhibition of Lipid Peroxidation and Apoptosis

The primary neuroprotective mechanism of this compound is its potent inhibition of lipid peroxidation.[1][2] Following a primary CNS injury (e.g., trauma or ischemia), a secondary cascade of biochemical events is initiated, leading to further cell damage. A critical component of this secondary injury is the generation of reactive oxygen species (ROS), which attack polyunsaturated fatty acids in cell membranes, initiating a self-propagating chain reaction known as lipid peroxidation. This process compromises membrane integrity, leading to ion imbalances, mitochondrial dysfunction, and ultimately, cell death. This compound, due to its lipophilic nature, intercalates into cell membranes and acts as a powerful antioxidant, breaking the chain of lipid peroxidation.[3]

Furthermore, recent evidence suggests that this compound may also exert its neuroprotective effects by modulating apoptotic pathways. Studies have shown that this compound can reduce the number of apoptotic cells in the ischemic brain.[4][5] One potential mechanism for this anti-apoptotic effect is the inhibition of caspase-1, a key inflammatory and apoptotic enzyme.

Below is a diagram illustrating the proposed signaling pathway for this compound's neuroprotective action.

G cluster_0 CNS Injury (Trauma/Ischemia) cluster_1 Secondary Injury Cascade cluster_2 This compound Intervention cluster_3 Neuroprotective Outcomes Primary Insult Primary Insult ROS Generation ROS Generation Primary Insult->ROS Generation Lipid Peroxidation Lipid Peroxidation ROS Generation->Lipid Peroxidation Inflammation Inflammation ROS Generation->Inflammation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Reduced Oxidative Stress Reduced Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Membrane Damage->Mitochondrial Dysfunction Preserved Membrane Integrity Preserved Membrane Integrity Mitochondrial Dysfunction->ROS Generation Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Improved Mitochondrial Function Improved Mitochondrial Function Decreased Apoptosis Decreased Apoptosis Inflammation->Apoptosis U74389G This compound U74389G->Lipid Peroxidation Inhibits U74389G->Apoptosis Inhibits (via Caspase-1 inhibition) Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection Preserved Membrane Integrity->Neuroprotection Improved Mitochondrial Function->Neuroprotection Decreased Apoptosis->Neuroprotection

Caption: Proposed mechanism of this compound neuroprotection.

Data Presentation: Summary of Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound in various models of CNS injury.

Table 1: this compound in Traumatic Brain Injury (TBI) Models

Model Species This compound Dose & Administration Key Findings Reference
Controlled Cortical Impact (CCI)Rat1 mg/kg IV at 15 min & 2h post-injury, then 3 mg/kg IP at 8hSignificantly improved mitochondrial respiration rates; Reduced levels of reactive aldehydes (4-HNE and acrolein).[1][2]
Fluid Percussion InjuryRat3 mg/kgSignificantly reduced superoxide anion concentrations 60 minutes post-TBI.[6]
Stereotactic Radiosurgery-Induced InjuryCat5 mg/kgReduced lesion volume and prevented necrosis and hemorrhage.[7]

Table 2: this compound in Spinal Cord Injury (SCI) Models

Model Species This compound Dose & Administration Key Findings Reference
Compression TraumaRat15, 7.5, and 3.75 mg/kg IV bolus at 1, 2, and 3h post-injury100% recovery of cortical somatosensory evoked potentials (CSEPs) at 3h post-injury compared to 44.4% in controls.[8]
Compressive TraumaDog3, 10, or 30 mg/kg IV 30 min post-trauma, with subsequent reduced dosesShowed some neurological and histopathological improvements, but clinical efficacy was not definitively established in this model.[9]

Table 3: this compound in Cerebral Ischemia Models

Model Species This compound Dose & Administration Key Findings Reference
Focal Cerebral Ischemia and ReperfusionRatNot specifiedReduced MDA concentrations; Partially restored SOD and GSH activities; Significantly reduced the number of apoptotic cells.[4][5]
Ischemia/ReperfusionRatNot specifiedRestored activities of superoxide dismutase and glutathione reductase to normal values; Decreased thiobarbituric acid-reactive substances.[10]
Hypoxia-ReoxygenationRatNot specifiedSignificantly decreased red blood cell distribution width (RDW) levels.[11][12]

Experimental Protocols

Detailed methodologies for key in vivo neuroprotection studies are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Protocol 1: Controlled Cortical Impact (CCI) Model of TBI in Rats

This protocol describes the induction of a focal brain injury using a pneumatic impactor device.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Pneumatic impactor device with a beveled tip

  • High-speed drill with a trephine bit

  • Surgical tools (scalpel, forceps, etc.)

  • Bone wax

  • Sutures

  • This compound solution

  • Vehicle control solution

Workflow Diagram:

G A Anesthetize Rat B Mount in Stereotaxic Frame A->B C Midline Scalp Incision B->C D Perform Craniotomy C->D E Induce CCI Injury D->E F Seal Skull Defect & Suture E->F G Administer this compound or Vehicle F->G H Post-operative Care & Monitoring G->H I Behavioral & Histological Analysis H->I

Caption: Experimental workflow for the CCI model.

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp and retract the skin to expose the skull.

  • Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill with a trephine bit, keeping the dura mater intact.

  • Position the pneumatic impactor tip perpendicular to the exposed dura.

  • Induce the cortical impact with defined parameters (e.g., 2.2 mm cortical deformation).[1][2]

  • After impact, control any bleeding and seal the craniotomy with bone wax.

  • Suture the scalp incision.

  • Administer this compound or vehicle according to the experimental design (e.g., intravenous injection at specified time points post-injury).[1][2]

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • At the designated endpoint, perform behavioral assessments and/or euthanize the animal for histological and biochemical analyses.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia in Rats

This protocol describes the induction of a transient focal cerebral ischemia by occluding the middle cerebral artery.

Materials:

  • Male Sprague-Dawley or Wistar rats (280-310g)

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Surgical microscope

  • Nylon monofilament suture with a silicone-coated tip

  • Microvascular clips

  • Surgical tools

  • This compound solution

  • Vehicle control solution

Workflow Diagram:

G A Anesthetize Rat B Midline Neck Incision A->B C Isolate Carotid Arteries B->C D Insert Suture to Occlude MCA C->D E Maintain Occlusion (e.g., 90 min) D->E F Withdraw Suture for Reperfusion E->F G Administer this compound or Vehicle F->G H Suture Incision G->H I Post-operative Care & Monitoring H->I J Neurological & Histological Assessment I->J

Caption: Experimental workflow for the MCAO model.

Procedure:

  • Anesthetize the rat.

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Place a temporary ligature on the CCA and a microvascular clip on the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Remove the temporary ligature on the CCA to allow blood flow to the ICA, while the suture remains in place.

  • After the desired period of ischemia (e.g., 90 minutes), withdraw the suture to allow reperfusion.

  • Administer this compound or vehicle before ischemia or before reperfusion, as per the study design.[4][5]

  • Close the neck incision with sutures.

  • Provide post-operative care and monitor for neurological deficits.

  • At the endpoint, assess neurological function and perform histological analysis of the brain to determine infarct volume.

Protocol 3: Spinal Cord Compression Injury Model in Rats

This protocol describes the induction of a traumatic spinal cord injury through compression.

Materials:

  • Female Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane)

  • Surgical platform

  • Laminectomy tools

  • Vascular clip or a weight-drop device

  • Surgical tools

  • This compound solution

  • Vehicle control solution

Workflow Diagram:

G A Anesthetize Rat B Dorsal Midline Incision A->B C Perform Laminectomy B->C D Induce Compression Injury C->D E Administer this compound or Vehicle D->E F Close Muscle & Skin Layers E->F G Post-operative Care (Bladder Expression) F->G H Behavioral & Electrophysiological Assessment G->H

Caption: Experimental workflow for the SCI model.

Procedure:

  • Anesthetize the rat.

  • Make a dorsal midline incision over the thoracic spine.

  • Perform a laminectomy at the desired vertebral level (e.g., T9-T10) to expose the spinal cord.

  • Induce the compression injury using a vascular clip with a defined force for a specific duration or a weight-drop device.

  • Administer this compound or vehicle intravenously at specified time points post-injury.[8]

  • Close the muscle and skin layers with sutures.

  • Provide intensive post-operative care, including manual bladder expression, until autonomic function returns.

  • Conduct behavioral assessments (e.g., Basso, Beattie, and Bresnahan (BBB) locomotor rating scale) and electrophysiological measurements (e.g., cortical somatosensory evoked potentials) to evaluate functional recovery.[8]

References

Tirilazad Mesylate for Studying Radiation-Induced Brain Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiation-induced brain injury (RIBI) is a significant complication of radiotherapy for brain tumors and other head and neck cancers, leading to progressive cognitive decline and neurological deficits.[1][2] The pathophysiology of RIBI is complex, involving a cascade of events including oxidative stress, inflammation, vascular damage, and neuronal apoptosis.[2][3][4] A key mechanism in this process is the generation of reactive oxygen species (ROS) that lead to lipid peroxidation of cellular membranes, disrupting cellular integrity and function.[1][5]

Tirilazad mesylate is a potent, non-glucocorticoid, 21-aminosteroid (lazaroid) that inhibits lipid peroxidation and scavenges free radicals.[5][6] Its primary mechanism of action involves intercalating into the lipid bilayer of cell membranes, thereby stabilizing them and protecting against oxidative damage.[6] Tirilazad has been extensively studied in various models of central nervous system (CNS) injury, including traumatic brain injury, subarachnoid hemorrhage, and ischemic stroke, with the aim of mitigating secondary tissue damage.[6][7][8][9][10] This document provides detailed application notes and protocols for researchers interested in investigating the potential of Tirilazad mesylate as a neuroprotective agent in the context of radiation-induced brain injury.

Mechanism of Action

Tirilazad mesylate's neuroprotective effects are primarily attributed to its potent antioxidant properties. It acts by:

  • Inhibiting lipid peroxidation: Tirilazad directly scavenges lipid peroxyl radicals within cell membranes, breaking the chain reaction of lipid peroxidation.[5][6][11]

  • Scavenging free radicals: It effectively neutralizes reactive oxygen species, reducing the overall oxidative stress in the brain tissue.[5][6]

  • Membrane stabilization: By inserting itself into the cell membrane, Tirilazad decreases membrane fluidity, which helps to maintain cellular integrity and function.[6]

  • Preservation of endogenous antioxidants: Studies have shown that Tirilazad can protect endogenous antioxidants, such as vitamin E and vitamin C, from depletion during oxidative stress.[12]

  • Modulation of inflammatory responses: While its primary role is as an antioxidant, Tirilazad may also modulate inflammatory cascades that contribute to secondary injury.[5]

Signaling Pathways in Radiation-Induced Brain Injury and Potential Intervention by Tirilazad

The following diagram illustrates the key signaling pathways involved in radiation-induced brain injury and the hypothesized points of intervention for Tirilazad mesylate.

RIBI_Tirilazad_Pathway cluster_radiation_effect Radiation Exposure cluster_cellular_damage Cellular and Molecular Damage cluster_tirilazad_action Tirilazad Mesylate Intervention cluster_pathological_outcomes Pathological Outcomes Ionizing Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Generation Ionizing Radiation->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Inflammation Neuroinflammation Lipid_Peroxidation->Inflammation Neuronal_Apoptosis Neuronal Apoptosis DNA_Damage->Neuronal_Apoptosis BBB_Disruption Blood-Brain Barrier Disruption Inflammation->BBB_Disruption Tirilazad Tirilazad Mesylate Tirilazad->ROS Scavenges Tirilazad->Lipid_Peroxidation Inhibits BBB_Disruption->Neuronal_Apoptosis Cognitive_Impairment Cognitive Impairment Neuronal_Apoptosis->Cognitive_Impairment

Caption: Signaling cascade of radiation-induced brain injury and Tirilazad's mechanism.

Data Presentation: Preclinical and Clinical Studies of Tirilazad Mesylate

The following tables summarize quantitative data from key studies on Tirilazad mesylate. While a direct study on conventional external beam radiation-induced brain injury is lacking, the data from a brachytherapy model and other CNS injury models provide a basis for experimental design.

Table 1: Preclinical Studies of Tirilazad Mesylate in CNS Injury Models

Study Focus Animal Model Tirilazad Mesylate Dosage Route of Administration Key Findings Reference
Brachytherapy-Induced Brain InjuryF-344 Rats5 mg/kgIntravenousNo reduction in lesion volume on MRI compared to vehicle.[13]
Perinatal Hypoxia-Ischemia7-day-old Rat Pups10 mg/kgIntraperitonealReduced brain damage by 30% when administered post-insult.[14]
Ischemia-Reperfusion InjuryGerbils10 mg/kgIntraperitonealInhibited postischemic lipid peroxidation and improved recovery of extracellular calcium.[9]
Subarachnoid HemorrhageNot Specified0.3 and 1.0 mg/kgNot SpecifiedSignificantly reduced blood-brain barrier damage.[10]

Table 2: Clinical Trials of Tirilazad Mesylate in CNS Injury

Study Focus Patient Population Tirilazad Mesylate Dosage Route of Administration Key Outcomes Reference
Moderate to Severe Head Injury1120 patients2.5 mg/kg every 6 hours for 5 daysIntravenousNo significant difference in good recovery or death compared to placebo.[8][15]
Aneurysmal Subarachnoid Hemorrhage902 patients2 mg/kg/day or 6 mg/kg/day for 10 daysIntravenousNo overall improvement in outcome; potential benefit in men with severe neurological grade.[16]
Acute Spinal Cord Injury499 patients2.5 mg/kg bolus every 6 hours for 48 hoursIntravenousMotor recovery equivalent to 24-hour methylprednisolone treatment.[17]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Tirilazad mesylate in a radiation-induced brain injury model.

Protocol 1: Animal Model of Radiation-Induced Brain Injury and Tirilazad Treatment

This protocol is adapted from a brachytherapy model and can be modified for external beam radiation studies.

1. Animal Model:

  • Species: Adult male F-344 rats (or other appropriate strain).
  • Housing: Standard laboratory conditions with ad libitum access to food and water.
  • Acclimatization: Allow at least one week for acclimatization before any procedures.

2. Radiation Procedure (Brachytherapy Model):

  • Anesthetize the animal (e.g., ketamine/xylazine cocktail).
  • Place the animal in a stereotactic frame.
  • Create a burr hole over the target brain region (e.g., right frontal lobe).
  • Implant a high-activity iodine-125 seed to deliver a specified dose (e.g., 80 Gy to a 5.5-mm radius volume).[13]
  • Remove the seed after the calculated duration to achieve the target dose.
  • Suture the incision.

3. Tirilazad Mesylate Administration:

  • Preparation: Dissolve Tirilazad mesylate in a suitable vehicle (e.g., 0.05N HCl).[9]
  • Dosage: 5 mg/kg (based on the brachytherapy study).[13]
  • Route: Intravenous injection.
  • Dosing Schedule:
  • 15 minutes prior to radiation source implantation.
  • 1 hour after implantation.
  • Every 6 hours for the duration of the implant.
  • Continue for 24 hours after removal of the radiation source.[13]
  • Control Group: Administer vehicle only following the same schedule.

4. Assessment of Brain Injury:

  • Imaging: Perform T1-weighted gadolinium-enhanced and T2-weighted magnetic resonance imaging (MRI) at specified time points (e.g., 24 hours and 3 months post-irradiation) to evaluate the volume of radiation-induced lesions.[13]
  • Histopathology: At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., H&E staining, markers for neuronal damage, inflammation, and apoptosis).

Protocol 2: Assessment of Lipid Peroxidation

1. Tissue Preparation:

  • Euthanize animals at desired time points post-irradiation.
  • Rapidly dissect the brain and isolate the irradiated region.
  • Homogenize the tissue in ice-cold buffer.

2. Measurement of Vitamin E Depletion (as an indicator of lipid peroxidation):

  • Extract lipids from the brain homogenate.
  • Analyze the concentration of alpha-tocopherol (vitamin E) using high-performance liquid chromatography (HPLC).[12]
  • A decrease in vitamin E levels in the irradiated group compared to the control group indicates lipid peroxidation.

3. Measurement of Malondialdehyde (MDA) Levels:

  • Use a commercially available thiobarbituric acid reactive substances (TBARS) assay kit.
  • React brain homogenates with thiobarbituric acid (TBA) at high temperature and acidic conditions.
  • Measure the absorbance of the resulting pink-colored product spectrophotometrically.
  • Elevated MDA levels are indicative of increased lipid peroxidation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying Tirilazad in a RIBI model and the logical relationship between the experimental components.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats) Grouping Randomization into Groups (Vehicle vs. Tirilazad) Animal_Model->Grouping Radiation Induction of Brain Injury (Irradiation) Grouping->Radiation Treatment Tirilazad/Vehicle Administration Radiation->Treatment Imaging MRI Imaging (Lesion Volume) Treatment->Imaging Biochemical Biochemical Assays (Lipid Peroxidation) Treatment->Biochemical Histology Histopathological Analysis Treatment->Histology Data_Analysis Statistical Analysis and Interpretation Imaging->Data_Analysis Biochemical->Data_Analysis Histology->Data_Analysis

Caption: A typical experimental workflow for evaluating Tirilazad in RIBI.

Conclusion and Future Directions

The existing evidence for the efficacy of Tirilazad mesylate in mitigating radiation-induced brain injury is limited and, in the single identified preclinical study using a brachytherapy model, not supportive of a protective effect.[13] However, given its well-established mechanism as a potent inhibitor of lipid peroxidation, a key process in RIBI, further investigation may be warranted. Future studies could explore different radiation paradigms (e.g., fractionated external beam radiation), alternative dosing regimens, or combination therapies. The protocols and data presented here provide a foundation for researchers to design and conduct such investigations, contributing to a better understanding of the potential role, if any, of Tirilazad mesylate in the management of this challenging neurological condition.

References

Protocol for dissolving and stabilizing U-74389G for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, stabilization, and experimental use of U-74389G, a potent 21-aminosteroid antioxidant. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies.

Product Information

Parameter Description
IUPAC Name 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate
Synonyms This compound, Lazaroid
Molecular Formula C₃₉H₅₂N₆O₂ · C₄H₄O₄
Mechanism of Action This compound is a potent antioxidant that inhibits iron-dependent and arachidonic acid-induced lipid peroxidation.[1] It acts as a free radical scavenger, protecting cell membranes from oxidative damage.

Dissolution and Stabilization Protocols

Successful experimental outcomes with this compound are critically dependent on its proper dissolution and the stability of the resulting solution. The following protocols provide guidance for preparing this compound for both in vivo and in vitro applications.

In Vivo Administration (Intravenous)

For animal studies, this compound is typically administered intravenously. While the specific vehicle can vary between studies, a common approach involves creating a sterile, biocompatible solution.

Protocol for Preparing this compound for Intravenous Injection:

  • Vehicle Preparation: Prepare a sterile isotonic saline solution (0.9% NaCl) or Phosphate Buffered Saline (PBS). The pH of the dosing formulation should ideally be between 5 and 9.

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder.

    • To aid dissolution, this compound can first be dissolved in a minimal amount of a biocompatible co-solvent such as absolute ethanol before being brought to the final volume with the saline or PBS vehicle. A fat emulsion like Intralipid can also be considered as a vehicle for water-insoluble drugs.[2]

    • Vortex or sonicate the solution gently until the this compound is completely dissolved.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage (up to 7 days), store at 2-8°C.

    • For long-term storage, it is recommended to prepare fresh solutions. The stability of the formulation should be verified if stored for extended periods.

In Vitro Applications

For cell-based assays and other in vitro experiments, a concentrated stock solution of this compound is typically prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium.

Protocol for Preparing this compound Stock Solution for In Vitro Use:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of organic molecules for in vitro use due to its high solubilizing capacity.[3][4]

  • Dissolution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solution:

    • When needed, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or buffer. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

This compound's primary application is as an antioxidant to mitigate oxidative stress-induced cellular damage. Below are representative protocols for in vivo and in vitro experiments.

In Vivo Model: Ischemia-Reperfusion Injury in Rats

This protocol describes the use of this compound in a rat model of focal cerebral ischemia and reperfusion to assess its neuroprotective and anti-apoptotic effects.[5]

Experimental Workflow:

G cluster_pre Pre-Ischemia cluster_ischemia Ischemia & Reperfusion cluster_treatment Treatment Groups cluster_analysis Post-Mortem Analysis a Acclimatize Male SD Rats (280-310 g) b Induce Focal Cerebral Ischemia a->b c Initiate Reperfusion b->c d1 Group 1: Sham Operation d2 Group 2: Control (Vehicle) d3 Group 3: This compound (pre-ischemia) d4 Group 4: This compound (pre-reperfusion) d5 Group 5: Vehicle Control e Euthanize at various reperfusion times d1->e d2->e d3->e d4->e d5->e f Collect Brain Tissue (Cortex & Striatum) e->f g Biochemical Assays: - MDA (Lipid Peroxidation) - SOD & GSH (Antioxidant Status) f->g h Histological Analysis: TUNEL Staining (Apoptosis) f->h

In vivo experimental workflow for assessing this compound in a rat model of cerebral ischemia.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (280-310 g).

  • Ischemia Induction: Induce right focal cerebral ischemia by a suitable method (e.g., suture occlusion).

  • Treatment Groups:

    • Group 1 (Sham): Undergo surgery without ischemia.

    • Group 2 (Control): Receive vehicle.

    • Group 3 (Pre-ischemia): Administer this compound (e.g., 10 mg/kg, IV) before inducing ischemia.

    • Group 4 (Pre-reperfusion): Administer this compound (e.g., 10 mg/kg, IV) before starting reperfusion.

    • Group 5 (Vehicle Control): Receive the vehicle used for this compound.

  • Reperfusion: Allow reperfusion for various durations (e.g., 6, 12, 24 hours).

  • Tissue Collection and Analysis:

    • At the end of the reperfusion period, euthanize the animals and collect brain tissue (cortex and striatum).

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Assess the activities of superoxide dismutase (SOD) and glutathione (GSH) as markers of antioxidant status.

    • Perform TUNEL staining to quantify apoptotic cells.

In Vitro Model: Inhibition of LDL Peroxidation

This protocol is designed to evaluate the efficacy of this compound in preventing the oxidation of low-density lipoprotein (LDL) induced by free radicals in vitro.[1]

Methodology:

  • LDL Isolation: Isolate human LDL from the plasma of healthy donors.

  • Induction of Oxidation:

    • Incubate LDL with a free radical generating system. A cell-free system using water gamma-radiolysis to generate hydroxyl (.OH) and superoxide (O2-.) radicals can be used.

  • Treatment:

    • In parallel, incubate the LDL and free radical generating system with varying concentrations of this compound (e.g., 1-20 µM).

  • Assessment of Peroxidation:

    • Lag Phase: Measure the resistance of LDL to oxidation by monitoring the length of the lag phase.

    • Conjugated Dienes: Quantify the formation of conjugated dienes spectrophotometrically.

    • TBARS Assay: Measure thiobarbituric acid-reactive substances (TBARS) as an indicator of lipid peroxidation.

    • α-Tocopherol Levels: Measure the disappearance of α-tocopherol.

  • Functional Assays:

    • Chemotaxis: Assess the chemotactic activity of the oxidized LDL towards monocytes.

    • Cholesterol Accumulation: Measure cholesterol accumulation in macrophages exposed to the oxidized LDL.

Signaling Pathway

This compound exerts its protective effects by interrupting the lipid peroxidation cascade, a key process in oxidative stress-induced cell injury.

Lipid Peroxidation and Inhibition by this compound:

G cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination ros Reactive Oxygen Species (e.g., •OH) pufa Polyunsaturated Fatty Acid (in cell membrane) ros->pufa attacks lipid_radical Lipid Radical (L•) pufa->lipid_radical oxygen Oxygen (O₂) lipid_radical->oxygen + peroxyl_radical Lipid Peroxyl Radical (LOO•) oxygen->peroxyl_radical new_pufa Another PUFA peroxyl_radical->new_pufa attacks stable_product Non-radical Products peroxyl_radical->stable_product forms lipid_hydroperoxide Lipid Hydroperoxide (LOOH) new_pufa->lipid_hydroperoxide new_lipid_radical New Lipid Radical (L•) new_pufa->new_lipid_radical new_lipid_radical->peroxyl_radical continues cycle u74389g This compound (Antioxidant) u74389g->peroxyl_radical scavenges

Simplified signaling pathway of lipid peroxidation and the inhibitory action of this compound.

The process begins with the attack of a reactive oxygen species (ROS) on a polyunsaturated fatty acid (PUFA) in the cell membrane, leading to the formation of a lipid radical. This initiates a chain reaction where the lipid radical reacts with oxygen to form a lipid peroxyl radical, which in turn attacks another PUFA, propagating the damage. This compound, as a potent antioxidant, can scavenge the lipid peroxyl radicals, thereby terminating the chain reaction and preventing further damage to the cell membrane.[6]

References

Troubleshooting & Optimization

Technical Support Center: U-74389G for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing U-74389G to achieve maximal neuroprotection in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for neuroprotection?

A1: this compound, also known as Tirilazad mesylate, is a 21-aminosteroid, or "lazaroid," that functions as a potent antioxidant.[1][2][3] Its principal neuroprotective effect stems from its ability to inhibit lipid peroxidation in cell membranes.[1][2][3][4] By integrating into the lipid bilayer, this compound stabilizes cell membranes and scavenges lipid peroxyl radicals, thereby mitigating the oxidative damage that is a key component of secondary injury cascades in various neurological insults.[4]

Q2: In which experimental models of neurological injury has this compound shown efficacy?

A2: this compound has been demonstrated to be effective in a variety of preclinical models, including:

  • Traumatic Brain Injury (TBI) in rats, where it improves mitochondrial function.[2][3]

  • Focal cerebral ischemia and reperfusion in rats, where it exhibits antioxidant and anti-apoptotic properties.[5]

  • Fluid percussion brain injury, where it reduces the concentration of superoxide anions.[6]

  • Endotoxin shock in rats, where it inhibits inducible nitric oxide synthase (iNOS) activity.[7]

Q3: What is the recommended solvent and method for preparing this compound for in vivo administration?

A3: For in vivo studies, this compound can be dissolved in Dimethyl Sulfoxide (DMSO) and then diluted to a stock solution using a 20 mM citric acid solution in saline.[3] From this stock, fresh working solutions should be prepared daily with 0.9% saline.[3]

Q4: What are the typical dosage ranges for this compound in rodent models of brain injury?

A4: The optimal dosage of this compound is dependent on the specific animal model and the timing of administration. Based on dose-response studies in a rat model of TBI, a combination of intravenous (IV) and intraperitoneal (IP) administration has been shown to be effective.[3] For instance, an IV administration of 1 mg/kg at 15 minutes and 2 hours post-injury, followed by a 3 mg/kg IP booster dose at 8 hours post-injury, was found to be most effective in protecting mitochondrial respiratory function.[3] Other studies have utilized single IV doses ranging from 3 mg/kg to 30 mg/kg.[6][7][8]

Q5: When is the optimal time to administer this compound to achieve maximal neuroprotection?

A5: The timing of administration is critical. In a rat model of focal cerebral ischemia and reperfusion, administering this compound before the onset of ischemia was more effective in reducing markers of oxidative stress and apoptosis compared to administration before the onset of reperfusion.[5] In a TBI model, administration began as early as 15 minutes post-injury.[3] This suggests that early intervention is crucial to mitigate the initial wave of secondary injury.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of significant neuroprotective effect despite this compound administration. 1. Suboptimal Dosage: The dose may be too low or too high for the specific injury model. 2. Inappropriate Timing of Administration: The drug may be administered too late to effectively inhibit the early stages of lipid peroxidation. 3. Poor Drug Stability: The prepared this compound solution may have degraded. 4. Persistent Ischemia: The neuroprotective effects of this compound may be limited in the presence of persistent, severe ischemia.[6]1. Conduct a Dose-Response Study: Systematically evaluate a range of doses to determine the optimal concentration for your model. Refer to the dose-response data in the tables below for guidance. 2. Optimize Administration Timing: Test different administration time points, including pre-injury administration if clinically relevant to your model. Earlier administration is generally more effective.[5] 3. Ensure Fresh Preparation: Prepare this compound solutions fresh daily from a stock solution.[3] 4. Monitor Cerebral Blood Flow: In models of ischemic injury, measure cerebral blood flow to ensure that the lack of efficacy is not due to a failure of reperfusion.
High variability in experimental outcomes between subjects. 1. Inconsistent Drug Administration: Variations in injection volume or rate can affect bioavailability. 2. Differences in Injury Severity: The initial insult may not be consistent across all animals.1. Standardize Administration Protocol: Use precise techniques for IV or IP injections to ensure consistent delivery. 2. Refine Injury Model: Implement stringent controls to ensure a consistent and reproducible level of injury in all experimental subjects.
Precipitation of this compound in the final solution. 1. Incorrect Solvent or pH: The drug may not be fully soluble in the final vehicle. 2. Low Temperature: The solution may be too cold, causing the drug to precipitate.1. Follow Recommended Solubilization Protocol: Use DMSO for initial dissolution followed by dilution in a citric acid/saline buffer as described in the FAQs.[3] 2. Maintain Solution at Room Temperature: Ensure the final solution is at room temperature before administration.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Mitochondrial Respiration in a Rat TBI Model

Dosage (mg/kg) (IV at 15min & 2h + IP at 8h)State II Respiration (pmol O2/min/mg protein)State III Respiration (pmol O2/min/mg protein)Respiratory Control Ratio (RCR)
Vehicle~125~500~4.0
0.3 + 1~150~600~4.0
1 + 3 ~200 ~800 ~4.0
3 + 10~175~700~4.0
10 + 30~150~600~4.0

Data adapted from a study on controlled cortical impact TBI in young adult male rats. The 1 + 3 mg/kg dosing paradigm showed the most significant improvement in mitochondrial respiration rates compared to vehicle-treated animals.[3][9]

Table 2: Effects of this compound on Markers of Oxidative Stress and Cellular Injury

Experimental ModelDosageOutcome MeasureResult
LDL Peroxidation Assay20 µMα-tocopherol disappearanceReduced by ~47%[1]
Rat Endotoxin Shock15 and 30 mg/kg i.v.Survival Rate (72h)80% with 30 mg/kg vs. 0% in control[7]
Rat Endotoxin Shock12.5, 25, and 50 µM (in vitro)Nitrite ProductionSignificantly inhibited[7]
Rat Fluid Percussion TBI3 mg/kgSuperoxide Anion ConcentrationSignificantly reduced 60 min after TBI[6]
Rat Focal Cerebral IschemiaNot specifiedApoptotic CellsSignificantly reduced[5]
Rat Radiosurgery Injury15 mg/kg i.v.Radiation-induced Vasculopathy and EdemaSignificantly reduced[8]

Experimental Protocols

Protocol 1: Lipid Peroxidation Inhibition Assay

This protocol is a generalized method for assessing the antioxidant capacity of this compound against lipid peroxidation in a liposomal system.

  • Preparation of Liposomes:

    • Prepare liposomes composed of a suitable phospholipid, such as 1,2-oleoylphosphatidylcholine.

    • Incorporate a fluorescent lipid probe (e.g., 4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid) into the liposomal membrane.

  • Antioxidant Incorporation:

    • This compound can be either mixed with pre-formed liposomes or incorporated into the liposomes during their formation.

  • Initiation of Peroxidation:

    • Introduce a free radical generator, such as 2,2'-azobis(2-amidinopropane)hydrochloride (AAPH), to the aqueous solution surrounding the liposomes.

  • Measurement of Peroxidation:

    • Monitor the decrease in fluorescence of the lipid probe over time as it is degraded by lipid peroxidation.

  • Data Analysis:

    • Calculate the lipid peroxidation inhibition capacity (LPIC) by comparing the rate of fluorescence decay in the presence and absence of this compound.

This is a generalized protocol based on the principles of lipid peroxidation inhibition assays.[10][11]

Protocol 2: In Vivo Administration of this compound in a Rat TBI Model

This protocol is based on a study demonstrating improved mitochondrial function following TBI in rats.[3]

  • Drug Preparation:

    • Dissolve this compound in DMSO to a concentration of 25 mg/ml.

    • Dilute this to a stock solution in a 20 mM citric acid solution (dissolved in saline).

    • Prepare fresh working solutions daily from the stock solution using 0.9% saline.

  • Administration Schedule:

    • 15 minutes post-TBI: Administer the first intravenous (IV) dose. For a 1 mg/kg dose, the injection volume should be 0.1 ml/100 g of the rat's body weight.

    • 2 hours post-TBI: Administer the second IV dose at the same concentration.

    • 8 hours post-TBI: Administer a booster intraperitoneal (IP) dose. For a 3 mg/kg dose, the injection volume should be 0.2 ml/100 g of the rat's body weight.

  • Monitoring:

    • Monitor the animals for any adverse reactions to the drug or vehicle.

  • Endpoint Analysis:

    • At the desired experimental endpoint (e.g., 72 hours post-TBI), euthanize the animals and harvest the brain tissue for analysis of mitochondrial respiration, markers of oxidative stress, or other relevant outcomes.

Signaling Pathways and Experimental Workflows

U74389G_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects U74389G This compound LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) U74389G->LipidPeroxylRadical Scavenges MembraneDamage Membrane Damage U74389G->MembraneDamage Inhibits Neuroprotection Neuroprotection U74389G->Neuroprotection Promotes LipidPeroxidation Lipid Peroxidation LipidPeroxylRadical->LipidPeroxidation Propagates LipidPeroxidation->MembraneDamage Apoptosis Apoptosis MitochondrialDysfunction Mitochondrial Dysfunction MembraneDamage->MitochondrialDysfunction MitochondrialDysfunction->Apoptosis

Caption: this compound's primary mechanism of neuroprotection.

TBI_Experimental_Workflow TBI_Induction Traumatic Brain Injury (TBI) Induction Time_15min 15 min post-TBI TBI_Induction->Time_15min IV_Dose1 IV Administration of this compound (1 mg/kg) Time_15min->IV_Dose1 Time_2h 2 hours post-TBI IV_Dose1->Time_2h IV_Dose2 IV Administration of this compound (1 mg/kg) Time_2h->IV_Dose2 Time_8h 8 hours post-TBI IV_Dose2->Time_8h IP_Dose IP Administration of this compound (3 mg/kg) Time_8h->IP_Dose Time_72h 72 hours post-TBI IP_Dose->Time_72h Endpoint_Analysis Endpoint Analysis (e.g., Mitochondrial Respiration) Time_72h->Endpoint_Analysis

Caption: Experimental workflow for this compound administration in a TBI model.

References

Navigating the Challenges of U-74389G in In Vitro Studies: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for U-74389G. This resource is designed to provide comprehensive guidance on overcoming the solubility challenges associated with this potent 21-aminosteroid antioxidant in in vitro assays. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, a member of the lazaroid class of compounds, is a potent antioxidant that primarily functions by inhibiting lipid peroxidation.[1][2] Its protective effects have been observed in models of ischemia-reperfusion injury and traumatic brain injury. The mechanism of action involves the suppression of both iron-dependent and arachidonic acid-induced lipid peroxidation, thereby protecting cell membranes from oxidative damage.

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is causing this?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. The primary reasons include:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the final volume of the cell culture medium.

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[3] It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[3]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, it is recommended to be at or below 0.1%.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your in vitro assays.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation upon addition to media "Solvent Shock" from rapid dilution.1. Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final volume of media, first create an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the rest of your media. 2. Slow, Drop-wise Addition: Add the stock solution (or intermediate dilution) drop-by-drop to the final volume of media while gently vortexing or swirling to ensure rapid and thorough mixing.[5] 3. Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[5]
Precipitation after a period of incubation The compound's concentration is at its solubility limit and is slowly coming out of solution.1. Reduce the Final Concentration: Your desired concentration may be too high. Perform a dose-response curve to determine the highest effective concentration that remains in solution. 2. Check for Media Evaporation: Ensure your incubator has proper humidification to prevent the media from becoming more concentrated over time.
Inconsistent results between experiments Incomplete dissolution of the initial stock solution.1. Ensure Complete Dissolution of Stock: Before each use, visually inspect your stock solution for any precipitate. If present, gently warm the vial (e.g., in a 37°C water bath) and vortex until the compound is fully redissolved. Sonication can also be used to aid dissolution.[5] 2. Proper Storage: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles which can promote precipitation.

Quantitative Data: Solubility Profile

Solvent Expected Solubility Range Notes
DMSO ≥ 20 mg/mLThe preferred solvent for creating high-concentration stock solutions.
Ethanol Moderately SolubleCan be an alternative to DMSO, but may have higher cytotoxicity for some cell lines.
Water / PBS Practically InsolubleDirect dissolution in aqueous buffers is not feasible.
Cell Culture Media Very LowMust be introduced via a solvent carrier like DMSO. The final concentration is limited by its tendency to precipitate.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a clear vial protected from light

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter compatible with DMSO

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound maleate salt is approximately 730.9 g/mol ).

  • Weigh the compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh the calculated amount of this compound and transfer it to the sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.

  • Visual Inspection: Visually confirm that the compound is completely dissolved and the solution is clear.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected vial.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Dosing Cells with this compound (Example for a final concentration of 10 µM)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Cultured cells ready for treatment

Procedure:

  • Prepare an Intermediate Dilution (100x):

    • In a sterile microcentrifuge tube, prepare a 1 mM intermediate stock solution by diluting your 10 mM stock 1:10 in pre-warmed cell culture medium. For example, add 5 µL of the 10 mM stock to 45 µL of media. Vortex gently to mix.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired 10 µM concentration. For example, to prepare 10 mL of media with 10 µM this compound, add 100 µL of the 1 mM intermediate stock to 9.9 mL of media.

    • Crucially, add the intermediate stock dropwise to the medium while gently swirling to ensure rapid and even dispersion.

  • Dosing the Cells:

    • Remove the existing medium from your cell culture plates.

    • Add the final working solution of this compound-containing medium to your cells.

    • Remember to include a vehicle control (medium with 0.1% DMSO if the final this compound concentration is 10 µM).

  • Incubation and Observation:

    • Return the cells to the incubator.

    • Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.

Visualizing the Mechanism and Workflow

To further aid in understanding the experimental process and the mechanism of action of this compound, the following diagrams have been generated.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store at -80°C filter->aliquot intermediate Prepare Intermediate Dilution in Media aliquot->intermediate Thaw one aliquot final Prepare Final Working Solution in Media intermediate->final add_to_cells Add to Cells final->add_to_cells

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

G ROS Reactive Oxygen Species (ROS) LipidRadical Lipid Radical (L•) ROS->LipidRadical Initiation Fe2 Fe²⁺ (Ferrous Iron) Fe2->LipidRadical Fenton Reaction PUFA Polyunsaturated Fatty Acids (in cell membrane) PUFA->LipidRadical LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->LipidPeroxylRadical Propagation (O₂ addition) LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide Propagation (H abstraction) CellDamage Membrane Damage & Cellular Injury LipidHydroperoxide->CellDamage U74389G This compound U74389G->Fe2 Inhibits Iron-Dependent Peroxidation ArachidonicAcid Arachidonic Acid U74389G->ArachidonicAcid Inhibits Arachidonic Acid- Induced Peroxidation ArachidonicAcid->LipidPeroxylRadical Enzymatic Oxidation Lipoxygenase Lipoxygenase Lipoxygenase->ArachidonicAcid

Caption: Simplified signaling pathway of lipid peroxidation and the inhibitory action of this compound.

References

Troubleshooting inconsistent results with Tirilazad mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirilazad mesylate.

Frequently Asked Questions (FAQs)

Q1: What is Tirilazad mesylate and what is its primary mechanism of action?

Tirilazad mesylate is a synthetic, non-glucocorticoid 21-aminosteroid, also known as a lazaroid. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation in cell membranes.[1][2] It acts as a potent free-radical scavenger, particularly targeting lipid peroxyl and hydroxyl radicals.[1] This action helps to stabilize cell membranes, maintain the integrity of the blood-brain barrier, and reduce secondary damage following central nervous system (CNS) injuries like subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI).[3]

Q2: What are the main experimental applications of Tirilazad mesylate?

Tirilazad mesylate has been extensively studied for its neuroprotective potential in various models of CNS injury. Key experimental applications include:

  • Subarachnoid Hemorrhage (SAH): Investigating its ability to reduce delayed cerebral vasospasm and subsequent ischemic brain damage.[2][4]

  • Ischemic Stroke: Assessing its capacity to limit infarct volume and improve neurological outcomes.[5]

  • Traumatic Brain Injury (TBI) and Spinal Cord Injury: Evaluating its neuroprotective effects in models of acute trauma.[1]

Q3: Why have clinical trial results for Tirilazad mesylate been inconsistent?

The inconsistent clinical outcomes with Tirilazad mesylate are a significant area of discussion. While showing promise in many preclinical studies, large clinical trials, particularly in acute ischemic stroke, have failed to demonstrate efficacy and in some cases, suggested worse outcomes.[5][6] Several factors may contribute to this discrepancy:

  • Gender Differences in Metabolism: Women, particularly premenopausal women, metabolize Tirilazad significantly faster than men, leading to lower plasma concentrations of the drug and its active metabolite.[7][8] This may explain why some beneficial effects were observed predominantly in male patients in certain trials.[9]

  • Timing of Administration: The therapeutic window for Tirilazad's neuroprotective effects may be narrow. In many clinical trials for stroke, treatment was initiated several hours after the event, which may have been too late to effectively inhibit the lipid peroxidation cascade.[8]

  • Dosage: Inconsistent dose-response relationships have been observed. Some studies suggest that higher doses are more effective, while others have found that lower doses may be associated with worse outcomes in certain patient subgroups.[5]

  • Pathophysiological Complexity: The pathophysiology of conditions like ischemic stroke is multifaceted and involves mechanisms beyond lipid peroxidation. Tirilazad's targeted mechanism may not be sufficient to counteract the entire cascade of neuronal injury.

Q4: What are the known side effects of Tirilazad mesylate administration?

The most commonly reported side effect is infusion site phlebitis (inflammation of a vein at the injection site).[5] Mild to moderate injection site irritation has also been noted.[1] In some studies, a prolongation of the Q-T interval on an electrocardiogram was observed, particularly at higher doses.[10]

Q5: How should Tirilazad mesylate be prepared and stored?

Tirilazad mesylate for intravenous administration is typically supplied as a solution that needs to be diluted. It is crucial to protect the vials from light and store them under refrigeration (2-8°C).[11] The diluted solution should also be protected from light during administration.[4][12][13] Always refer to the manufacturer's specific instructions for preparation and storage.

Troubleshooting Guides

Problem 1: Inconsistent or lack of efficacy in preclinical models.

If you are observing inconsistent results in your animal experiments, consider the following factors:

  • Animal Gender: As noted, there are significant gender differences in Tirilazad metabolism. Ensure that your study design accounts for this, either by using a single gender or by stratifying your analysis by gender.[7][8]

  • Timing of Drug Administration: The timing of the first dose is critical. For neuroprotection, earlier administration after the initial insult is generally more effective. Evaluate if your experimental timeline allows for rapid intervention.

  • Dosage and Route of Administration: Review the literature for dose-response studies in your specific model. Ensure your chosen dose and route of administration (e.g., intravenous vs. intraperitoneal) are appropriate to achieve therapeutic concentrations in the target tissue.

  • Vehicle Control: The vehicle solution for Tirilazad mesylate, often a citrate buffer, should be used as a separate control group to rule out any effects of the vehicle itself.[2]

  • Anesthesia and Surgical Procedures: Anesthetics and surgical stress can independently influence oxidative stress and inflammatory pathways. Ensure these are consistent across all experimental groups.

Problem 2: Variability in in vitro assay results.

When assessing the antioxidant properties of Tirilazad in vitro, variability can arise from several sources:

  • Solubility and Stability in Culture Media: Ensure that Tirilazad mesylate is fully solubilized in your cell culture media and remains stable for the duration of the experiment. Poor solubility can lead to inaccurate effective concentrations.

  • Cell Type and Density: The susceptibility to oxidative stress and the response to antioxidants can vary significantly between different cell types. Cell density can also influence the outcome of cytotoxicity and viability assays.

  • Induction of Oxidative Stress: The method used to induce lipid peroxidation (e.g., iron-induced, hydrogen peroxide) and the concentration of the inducing agent should be carefully optimized and consistently applied.

  • Assay Method: Different assays for lipid peroxidation (e.g., TBARS, specific lipid hydroperoxide measurements) have different sensitivities and specificities. Ensure your chosen method is appropriate for your experimental question.

Data Presentation

Table 1: Summary of Tirilazad Mesylate Efficacy in Preclinical Subarachnoid Hemorrhage (SAH) Models

Animal ModelDosageKey FindingsReference
Primate (Macaca)0.3 mg/kg IV every 8 hours for 6 daysSignificantly attenuated cerebral vasospasm.[14]
Rat0.3 and 1.0 mg/kg IVSignificantly reduced SAH-induced blood-brain barrier damage.[3]

Table 2: Overview of Key Clinical Trials of Tirilazad Mesylate

Clinical IndicationDosageKey OutcomesReference
Aneurysmal SAH (North America)2 mg/kg/day and 6 mg/kg/day IVNo significant improvement in overall outcome. In men with severe neurological grade, 6 mg/kg/day was associated with lower mortality.[2]
Aneurysmal SAH (Europe, Australia, New Zealand)0.6, 2, or 6 mg/kg/day IV6 mg/kg/day reduced mortality and improved recovery, with benefits predominantly in men.[9]
Acute Ischemic Stroke (RANTTAS)6 mg/kg/day IV for 3 daysDid not improve functional outcome at 3 months.[8]
Acute Ischemic Stroke (Systematic Review)VariousIncreased the odds of death or disability.[5]

Experimental Protocols

1. In Vivo Model of Subarachnoid Hemorrhage and Assessment of Blood-Brain Barrier Integrity

  • Objective: To evaluate the effect of Tirilazad mesylate on blood-brain barrier (BBB) disruption following experimental SAH in rats.

  • Methodology:

    • Induce SAH in anesthetized rats by injecting autologous non-heparinized blood into the cisterna magna or via endovascular perforation.

    • Administer Tirilazad mesylate (e.g., 0.3 or 1.0 mg/kg) or vehicle intravenously at a specified time point before or after the induction of SAH (e.g., 10 minutes before and 2 hours after).[3]

    • At a predetermined time post-SAH (e.g., 3 hours), inject a solution of Evans blue dye intravenously. Evans blue binds to serum albumin and will extravasate into the brain parenchyma if the BBB is compromised.

    • After a circulation period, perfuse the animals with saline to remove intravascular dye.

    • Harvest the brains and quantify the amount of extravasated Evans blue dye in specific brain regions spectrophotometrically.

  • Expected Outcome: A reduction in the amount of Evans blue dye in the brains of Tirilazad-treated animals compared to vehicle-treated controls, indicating a protective effect on the BBB.

2. In Vitro Neuronal Lipid Peroxidation Assay

  • Objective: To assess the ability of Tirilazad mesylate to protect cultured neurons from iron-induced lipid peroxidative injury.

  • Methodology:

    • Culture primary fetal mouse spinal cord neurons or a suitable neuronal cell line.

    • Pre-treat the neuronal cultures with varying concentrations of Tirilazad mesylate (e.g., 3, 10, 30 µM) or vehicle for a specified duration (e.g., 1 hour).[3]

    • Induce lipid peroxidation by exposing the cells to a solution of ferrous ammonium sulfate (e.g., 200 µM) for a defined period (e.g., 40 minutes).[3]

    • Assess cell viability using a suitable assay, such as the uptake of a radiolabeled amino acid (e.g., [3H]alpha-(methyl)-aminoisobutyric acid) or a standard MTT or LDH assay.

  • Expected Outcome: Increased cell viability in cultures pre-treated with Tirilazad mesylate in a concentration-dependent manner, compared to cells exposed to the iron insult with vehicle treatment.

Visualizations

G cluster_0 Cellular Insult (e.g., Ischemia, SAH) cluster_1 Oxidative Stress Cascade cluster_2 Tirilazad Mesylate Intervention Insult Ischemia / Reperfusion or Subarachnoid Hemorrhage FreeRadicals ↑ Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Insult->FreeRadicals LipidPerox Lipid Peroxidation of Cell Membranes FreeRadicals->LipidPerox MembraneDamage Membrane Damage & Loss of Integrity LipidPerox->MembraneDamage CellDeath Neuronal Cell Death MembraneDamage->CellDeath Tirilazad Tirilazad Mesylate Tirilazad->FreeRadicals Scavenges Tirilazad->LipidPerox Inhibits

Caption: Tirilazad mesylate's mechanism of action in neuroprotection.

G cluster_0 Phase 1: Animal Model Preparation cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis AnimalPrep Acclimatize Animals (e.g., Rats) Anesthesia Anesthetize Animals AnimalPrep->Anesthesia Surgery Induce Experimental SAH Anesthesia->Surgery Randomization Randomize into Groups (Vehicle, Tirilazad Doses) Surgery->Randomization Treatment Administer Tirilazad or Vehicle (e.g., IV Infusion) Randomization->Treatment BBB_Test Assess Blood-Brain Barrier (Evans Blue Assay) Treatment->BBB_Test Neuro_Score Neurological Scoring Treatment->Neuro_Score Histo Histological Analysis (Infarct Volume) Treatment->Histo Stats Statistical Analysis (Compare Treatment vs. Vehicle) BBB_Test->Stats Neuro_Score->Stats Histo->Stats

Caption: Preclinical experimental workflow for Tirilazad in an SAH model.

G start Inconsistent Experimental Results with Tirilazad Mesylate q1 Are you observing gender-specific differences in efficacy? start->q1 a1_yes Consider stratifying analysis by gender. Adjust dosage for females due to faster metabolism. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the timing of administration optimized? a1_no->q2 a2_yes Proceed to next check. q2->a2_yes Yes a2_no Administer Tirilazad as early as possible post-insult to maximize neuroprotection. q2->a2_no No q3 Is the dosage appropriate for your model? a2_yes->q3 a3_yes Proceed to next check. q3->a3_yes Yes a3_no Conduct a dose-response study to determine the optimal therapeutic dose. q3->a3_no No q4 Are you using an appropriate vehicle control? a3_yes->q4 a4_yes Consider other experimental variables. q4->a4_yes Yes a4_no Include a vehicle-only control group to isolate the effects of the drug. q4->a4_no No

Caption: Troubleshooting inconsistent results with Tirilazad mesylate.

References

Technical Support Center: U-74389G Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of U-74389G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, a 21-aminosteroid (lazaroid), is a potent antioxidant. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, which protects cell membranes from oxidative damage.[1][2] This is particularly relevant in conditions such as ischemia-reperfusion injury.[1][2]

Q2: Does this compound cross the blood-brain barrier (BBB)?

A2: Evidence suggests that this compound has limited penetration of the blood-brain barrier. Studies comparing it with newer antioxidants designed for better BBB permeability have shown that this compound primarily acts on the cerebral microvasculature rather than penetrating deep into the brain parenchyma. However, some studies do indicate a degree of neuroprotective effect within the brain, suggesting that a small amount may cross the BBB or that its effects on the vasculature indirectly protect brain tissue.[2][3][4]

Q3: Why is BBB penetration a challenge for compounds like this compound?

Q4: What are the potential consequences of poor BBB penetration for this compound's efficacy in CNS disorders?

A4: For diseases requiring direct action within the brain parenchyma, limited BBB penetration can significantly reduce therapeutic efficacy. The concentration of this compound reaching the target site may be insufficient to exert a significant antioxidant effect. This is highlighted in studies where compounds with improved BBB permeability showed superior neuroprotective outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of this compound's BBB penetration.

Problem Possible Causes Troubleshooting Steps
Inconsistent results in in vitro BBB permeability assays (e.g., Transwell models). 1. Incomplete formation of tight junctions in the endothelial cell monolayer. 2. Cell monolayer damage during the experiment. 3. Incorrect concentration of this compound or vehicle effects.1. Verify monolayer integrity: Regularly measure the transendothelial electrical resistance (TEER) to ensure tight junction formation. Values should be stable and sufficiently high before starting the permeability assay. 2. Optimize cell culture conditions: Use astrocyte co-cultures or conditioned media to promote robust tight junction formation. 3. Gentle handling: Avoid vigorous pipetting or agitation that could disrupt the cell monolayer. 4. Vehicle control: Ensure the vehicle used to dissolve this compound does not affect monolayer integrity. Run parallel experiments with the vehicle alone.
Low or undetectable levels of this compound in the brain parenchyma in in vivo studies. 1. inherent poor BBB permeability of this compound. 2. Rapid efflux from the brain by transporters like P-glycoprotein (P-gp). 3. Insufficient dose or duration of administration. 4. Issues with the analytical method for detecting this compound.1. Increase lipophilicity: If chemically feasible, consider derivatization of this compound to enhance its lipid solubility. 2. Inhibit efflux pumps: Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess if efflux is a limiting factor. Note: This requires careful consideration of potential drug-drug interactions. 3. Dose-escalation study: Systematically increase the dose of this compound to determine if a therapeutic window can be achieved in the brain. 4. Optimize analytical method: Use a highly sensitive method such as LC-MS/MS for the quantification of this compound in brain homogenates and plasma. 5. Consider alternative delivery routes: Explore intranasal or intracerebroventricular administration to bypass the BBB for preclinical studies.
Discrepancy between in vitro and in vivo BBB penetration results. 1. In vitro models may not fully recapitulate the complexity of the in vivo BBB, including the neurovascular unit and active transport systems. 2. Species differences in BBB transporters and metabolism.1. Use more complex in vitro models: Employ co-culture (e.g., with astrocytes and pericytes) or microfluidic "BBB-on-a-chip" models for a more physiologically relevant system. 2. Conduct in vivo microdialysis: This technique allows for the direct measurement of unbound this compound concentrations in the brain extracellular fluid, providing a more accurate assessment of target site availability. 3. Characterize species differences: If translating from animal models to humans, be aware of potential differences in the expression and function of BBB transporters.

Quantitative Data Summary

While specific quantitative data for this compound's BBB penetration (e.g., brain-to-plasma ratio) are not widely published, the following table outlines the general physicochemical properties that influence a compound's ability to cross the BBB. Researchers should aim to characterize this compound against these parameters.

PropertyFavorable for BBB PenetrationPotential Challenge for this compound
Molecular Weight (MW) < 400-500 DaAs a steroid derivative, its MW may be approaching the upper limit for passive diffusion.
Lipophilicity (LogP) 1 - 3The aminopyrrolidinyl-pyrimidinyl-piperazinyl side chain may increase polarity, potentially lowering the LogP value.
Polar Surface Area (PSA) < 60-90 ŲThe presence of multiple nitrogen and oxygen atoms could lead to a higher PSA, hindering BBB transit.
Hydrogen Bond Donors ≤ 3The structure may contain several hydrogen bond donors.
Hydrogen Bond Acceptors ≤ 7The structure likely has multiple hydrogen bond acceptors.
Affinity for Efflux Transporters (e.g., P-gp) LowThis is a key unknown and a critical factor to investigate experimentally.

Experimental Protocols

1. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell System

This protocol provides a general framework for assessing the permeability of this compound across a brain endothelial cell monolayer.

  • Cell Culture:

    • Culture primary rat brain endothelial cells or a suitable cell line (e.g., bEnd.3) on the porous membrane of a Transwell insert.

    • For a more robust barrier, co-culture with primary astrocytes grown in the bottom of the well.

  • Barrier Integrity Assessment:

    • Monitor the formation of tight junctions by measuring the transendothelial electrical resistance (TEER) daily using a voltmeter.

    • The barrier is considered ready for the permeability assay once the TEER values are high and have plateaued.

  • Permeability Assay:

    • Add this compound (dissolved in an appropriate vehicle) to the apical (upper) chamber of the Transwell insert.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.

2. In Vivo Assessment of BBB Penetration in Rodents

This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio of this compound.

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration:

    • Administer this compound intravenously (IV) or intraperitoneally (IP) at a predetermined dose.

  • Sample Collection:

    • At a specified time point post-administration (e.g., 1 hour), anesthetize the animal.

    • Collect a blood sample via cardiac puncture into an EDTA-coated tube.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brain and dissect it as required.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification:

    • Determine the concentration of this compound in both the plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) as: Kp = [Concentration in brain] / [Concentration in plasma].

Visualizations

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma U74389G_blood This compound endothelial_cell Endothelial Cell U74389G_blood->endothelial_cell Limited Passive Diffusion tight_junctions Tight Junctions U74389G_blood->tight_junctions Blocked endothelial_cell->U74389G_blood Efflux U74389G_brain This compound endothelial_cell->U74389G_brain Entry efflux_pump Efflux Pump (e.g., P-gp) neuron Neuron U74389G_brain->neuron Neuroprotection oxidative_stress Oxidative Stress U74389G_brain->oxidative_stress Inhibits Lipid Peroxidation oxidative_stress->neuron Causes Damage

Caption: Logical workflow of this compound's interaction with the BBB.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis culture Culture brain endothelial cells on Transwell insert teer Measure TEER to confirm barrier integrity culture->teer add_drug Add this compound to apical chamber teer->add_drug sample Sample from basolateral chamber at time points add_drug->sample analyze_invitro Quantify this compound (e.g., LC-MS/MS) sample->analyze_invitro papp Calculate Papp value analyze_invitro->papp administer Administer this compound to rodent model collect_samples Collect blood and perfuse brain administer->collect_samples process_samples Process plasma and brain homogenate collect_samples->process_samples analyze_invivo Quantify this compound in samples process_samples->analyze_invivo kp Calculate Brain-to-Plasma Ratio (Kp) analyze_invivo->kp

References

Technical Support Center: Managing Infusion Site Reactions with Tirilazad Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter infusion site reactions during experiments involving Tirilazad mesylate. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Issue: Pain and Irritation at the Infusion Site During Administration

Q1: A researcher observes that the subject is experiencing pain and irritation at the infusion site shortly after starting the Tirilazad mesylate infusion. What immediate steps should be taken?

A1: Immediate action is crucial to prevent further irritation and potential complications.

  • Stop the Infusion: Immediately halt the infusion of Tirilazad mesylate.

  • Assess the Site: Visually inspect the infusion site for signs of redness, swelling, or leakage. Gently palpate the area to assess for hardness or tenderness.

  • Aspirate Residual Drug: Without removing the catheter, attempt to aspirate any residual drug from the catheter and the surrounding tissue. This helps to minimize the amount of irritant in the local area.

  • Do Not Flush: Avoid flushing the line, as this can spread the irritant into a larger tissue area.

  • Remove the Catheter: After attempting aspiration, carefully remove the intravenous catheter.

  • Apply a Compress:

    • For simple irritation without signs of extravasation, a warm compress can be applied to help soothe the area and promote blood flow.

    • If extravasation is suspected (see below), the choice between a warm or cold compress will depend on the specific circumstances and institutional protocols.

  • Elevate the Limb: Elevating the affected limb can help reduce swelling.

  • Document the Event: Record the time of the reaction, the signs and symptoms observed, the actions taken, and the subject's response.

A clinical study on the tolerability of Tirilazad mesylate noted that pain at the injection site occurred with a similar frequency in both the group receiving the drug and the vehicle group, suggesting the vehicle itself may have irritant properties.[1]

Issue: Suspected Phlebitis (Vein Inflammation)

Q2: A researcher notices redness, warmth, and a palpable cord-like vein at the infusion site 24 hours after Tirilazad mesylate administration. What is the recommended course of action?

A2: These are classic signs of phlebitis. The following steps are recommended for management:

  • Discontinue Infusion at the Site: If the infusion is ongoing, it must be stopped immediately at the affected site.

  • Catheter Removal: The catheter should be removed from the inflamed vein.

  • Symptomatic Treatment:

    • Warm Compresses: Apply warm, moist compresses to the affected area for 15-20 minutes, 3 to 4 times daily. This can help reduce inflammation and pain.

    • Elevation: Keep the affected limb elevated to promote drainage and reduce swelling.

    • Analgesics: Non-steroidal anti-inflammatory drugs (NSAIDs) may be considered for pain management, following institutional guidelines and veterinary approval for animal studies.

  • Monitor for Infection: Observe the site for signs of infection, such as purulent drainage or fever. If infection is suspected, follow appropriate institutional protocols for culture and antibiotic treatment.

  • Documentation: Thoroughly document the signs of phlebitis, the interventions performed, and the progression of the condition.

Clinical trial data indicates that Tirilazad mesylate administration can be associated with thrombophlebitis.[2]

Issue: Suspected Extravasation (Leakage into Surrounding Tissue)

Q3: During a Tirilazad mesylate infusion, a researcher observes swelling, coolness, and blanching of the skin around the catheter insertion site. What is the appropriate response to suspected extravasation?

A3: Extravasation requires prompt intervention to minimize tissue damage.

  • Stop the Infusion Immediately.

  • Leave the Catheter in Place Initially: Do not immediately remove the catheter.

  • Attempt Aspiration: Disconnect the tubing and attach a syringe to the catheter hub. Gently try to aspirate any fluid from the catheter and the extravasated area.

  • Administer a Dispersing Agent (if applicable and per protocol): In some cases of extravasation with other drugs, hyaluronidase is used to help disperse the extravasated fluid and reduce tissue damage. The applicability of this for Tirilazad mesylate would need to be determined by the principal investigator and institutional guidelines, as there is no specific data for its use with this compound.

  • Remove the Catheter.

  • Apply Compresses: The choice of warm or cold compress can be complex and may depend on the nature of the extravasated substance. As Tirilazad mesylate is not a known vesicant with vasoconstrictive or vasodilatory properties, the decision should be based on institutional policy for non-cytotoxic irritants.

  • Elevate the Limb.

  • Frequent Monitoring and Documentation: Closely monitor the site for changes in swelling, pain, and skin integrity. Document the event and all interventions in detail.

Frequently Asked Questions (FAQs)

Q4: What is the known incidence of infusion site reactions with Tirilazad mesylate?

A4: Clinical trial data provides some insight into the incidence of infusion site reactions with Tirilazad mesylate.

Reaction TypeIncidence DataSource
Injection Site Pain Observed with approximately equal frequency in both Tirilazad mesylate and vehicle treatment groups in a single-dose study.[1]
Thrombophlebitis Three episodes were observed in a multiple-dose study involving 50 healthy male volunteers receiving various doses of Tirilazad mesylate or placebo.[2]

Q5: What is the underlying mechanism of Tirilazad mesylate that might contribute to infusion site reactions?

A5: While the exact cause of infusion site reactions is not fully elucidated for Tirilazad mesylate, potential contributing factors could be related to its formulation and mechanism of action. Tirilazad mesylate is a 21-aminosteroid that acts as a potent inhibitor of iron-dependent lipid peroxidation and a free-radical scavenger.[3] It is formulated as a mesylate salt and administered in a citrate vehicle, which itself has been associated with injection site pain.[1] The drug's interaction with the vascular endothelium, a primary site of its action in protecting against oxidative stress, could potentially trigger inflammatory responses leading to phlebitis.[4]

Q6: Are there any preventative measures that can be taken to minimize the risk of infusion site reactions with Tirilazad mesylate?

A6: While there are no specific preventative protocols published for Tirilazad mesylate, general best practices for intravenous administration can help mitigate the risk of infusion site reactions:

  • Proper Catheter Size and Placement: Use the smallest gauge catheter appropriate for the infusion and the subject's vein size. Avoid placing catheters in areas of flexion.

  • Aseptic Technique: Maintain strict aseptic technique during catheter insertion and maintenance to prevent infection-related phlebitis.

  • Dilution and Infusion Rate: Adhere to the recommended dilution and infusion rates as specified in the experimental protocol. A slower infusion rate may reduce irritation.

  • Site Rotation: If multiple infusions are required, rotate the infusion sites according to institutional guidelines.

  • Regular Monitoring: Regularly inspect the infusion site for early signs of reaction.

Experimental Protocols

Protocol 1: Assessment of Infusion Site Reactions

This protocol outlines a systematic approach to monitoring and grading the severity of infusion site reactions.

  • Frequency of Assessment: The infusion site should be visually inspected and palpated at baseline, every 15 minutes for the first hour of infusion, and then hourly until the infusion is complete. For long-term infusions, the site should be assessed at least every 4 hours.

  • Assessment Parameters:

    • Pain: Inquire about or observe for signs of pain or discomfort at the infusion site.

    • Redness (Erythema): Observe for any redness at the site and note its size and intensity.

    • Swelling (Edema): Palpate for any swelling and note its extent.

    • Induration (Hardness): Feel for any hardening of the tissue around the infusion site.

    • Palpable Venous Cord: Check for a hardened, cord-like vein.

    • Temperature: Assess the skin temperature at the site compared to the surrounding skin.

  • Grading Scale (Example): A standardized scale, such as the Visual Infusion Phlebitis (VIP) score, should be used to grade the severity of phlebitis.

ScoreSigns and SymptomsAction
0 No signs of phlebitis.Observe cannula.
1 Slight pain near the IV site or slight redness near the IV site.Observe cannula.
2 Pain at the IV site with redness and/or swelling.Resite cannula.
3 Pain along the path of the cannula with redness and induration.Resite cannula and consider treatment.
4 Pain along the path of the cannula with redness, induration, and a palpable venous cord.Resite cannula and consider treatment.
5 All signs of thrombophlebitis plus pyrexia.Initiate treatment and resite cannula.

Visualizations

infusion_reaction_troubleshooting start Infusion Site Reaction Observed (Pain, Redness, Swelling) stop_infusion Stop Infusion Immediately start->stop_infusion assess_site Assess Infusion Site stop_infusion->assess_site phlebitis Signs of Phlebitis? (Redness, Warmth, Palpable Cord) assess_site->phlebitis extravasation Signs of Extravasation? (Swelling, Coolness, Blanching) phlebitis->extravasation No manage_phlebitis Manage Phlebitis: - Remove Catheter - Warm Compresses - Elevate Limb phlebitis->manage_phlebitis Yes irritation Simple Irritation extravasation->irritation No manage_extravasation Manage Extravasation: - Attempt Aspiration - Remove Catheter - Apply Compress (per protocol) - Elevate Limb extravasation->manage_extravasation Yes manage_irritation Manage Irritation: - Remove Catheter - Warm Compress - Elevate Limb irritation->manage_irritation document Document Event and Interventions manage_phlebitis->document manage_extravasation->document manage_irritation->document

Caption: Troubleshooting workflow for managing infusion site reactions.

tirilazad_moa tirilazad Tirilazad Mesylate lipid_peroxidation Inhibits Iron-Dependent Lipid Peroxidation tirilazad->lipid_peroxidation free_radical Scavenges Free Radicals tirilazad->free_radical membrane_stabilization Stabilizes Cell Membranes tirilazad->membrane_stabilization neuroprotection Neuroprotective Effects lipid_peroxidation->neuroprotection free_radical->neuroprotection membrane_stabilization->neuroprotection

Caption: Mechanism of action of Tirilazad Mesylate.

References

Impact of timing of U-74389G administration on efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of U-74389G, with a specific focus on the impact of its administration timing on therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, a 21-aminosteroid or lazaroid, is a potent inhibitor of lipid peroxidation.[1][2] Its primary mechanism of action is to protect cell membranes from oxidative damage caused by reactive oxygen species (ROS), thereby mitigating tissue damage in various pathological conditions.[1][2] It achieves this by scavenging lipid peroxyl radicals within the lipid bilayer of cell membranes.

Q2: How critical is the timing of this compound administration to its efficacy?

A2: The timing of this compound administration is a critical determinant of its therapeutic efficacy. Preclinical studies across various injury models, including traumatic brain injury (TBI), spinal cord injury (SCI), and ischemia-reperfusion injury, consistently demonstrate that earlier administration is associated with better outcomes. The therapeutic window is often narrow, and delaying administration can significantly diminish or abolish its protective effects. For instance, in a rat model of focal cerebral ischemia, administration of this compound before the onset of ischemia was found to be more effective in reducing lipid peroxidation and apoptosis than administration before reperfusion.[3]

Q3: What is the optimal therapeutic window for this compound administration?

A3: The optimal therapeutic window for this compound is highly dependent on the specific experimental model and the nature of the injury. For traumatic brain injury, intravenous administration as early as 15 minutes and 2 hours post-injury has shown efficacy.[1] In models of ischemia-reperfusion injury, administration immediately before or at the onset of reperfusion is a common and effective strategy.[4] Researchers should determine the optimal window for their specific model through pilot studies.

Q4: What are the recommended dosages for this compound in preclinical models?

A4: Dosages of this compound can vary significantly depending on the animal model, the type of injury, and the route of administration. It is crucial to perform dose-response studies to determine the optimal dosage for a specific experimental setup.[1] For example, in a study on traumatic brain injury in rats, a dosing paradigm of 1 mg/kg administered intravenously at 15 minutes and 2 hours post-injury, followed by a 3 mg/kg intraperitoneal booster at 8 hours, was found to be most effective.[1] In ischemia-reperfusion injury models in rats, a dosage of 10 mg/kg has been used.[4]

Q5: What is the appropriate vehicle for dissolving and administering this compound?

A5: The solubility of this compound can be a challenge. It is often supplied as a maleate salt. For in vivo studies, it is typically dissolved in a vehicle such as a citrate buffer solution. It is essential to ensure complete dissolution and to prepare the solution fresh for each experiment to maintain its stability and efficacy. A vehicle control group should always be included in the experimental design to account for any potential effects of the vehicle itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy or Inconsistent Results Delayed Administration: The therapeutic window for this compound is often very short.Administer this compound as early as possible after the insult. Conduct a time-course study to determine the optimal administration window for your specific model.
Inadequate Dosage: The dose may be too low to elicit a therapeutic effect or could be in the suboptimal range of a U-shaped dose-response curve.Perform a dose-response study to identify the most effective dose. Be aware of potential U-shaped dose-responses where higher doses may be less effective.[5]
Poor Drug Solubility/Stability: this compound may not be fully dissolved or may have degraded.Ensure the drug is completely dissolved in the appropriate vehicle. Prepare solutions fresh before each use and protect them from light.
Incorrect Route of Administration: The chosen route may not provide adequate bioavailability to the target tissue.Consider the pathophysiology of your model. Intravenous administration is often preferred for rapid systemic distribution, especially in acute injury models.
Adverse Effects or Toxicity High Dosage: The administered dose may be approaching toxic levels.Reduce the dosage. Consult literature for reported toxic doses in your animal model.
Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.Always include a vehicle-only control group to assess for any vehicle-related toxicity. If toxicity is observed, consider alternative, well-tolerated vehicles.
Rapid Infusion Rate: A rapid intravenous infusion may lead to adverse cardiovascular effects.Administer the drug as a slow bolus injection or a controlled infusion to minimize potential acute toxicity.
Difficulty Dissolving this compound Inappropriate Solvent: The chosen solvent may not be suitable for this compound maleate.Use a citrate buffer or other recommended vehicle. Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation with excessive heat.
Low pH: The pH of the solution may not be optimal for solubility.Adjust the pH of the vehicle as recommended by the supplier or in published protocols.

Data Presentation

Table 1: Impact of this compound Administration Timing on Neurological and Cellular Outcomes in Traumatic Brain Injury (TBI)

Administration Timing (Post-TBI)Dosage (mg/kg)RouteKey OutcomesReference
15 min & 2 hr (IV) + 8 hr (IP)1 + 3IV + IPImproved mitochondrial respiratory function; Reduced accumulation of lipid peroxidation-derived aldehydes.[1]

Table 2: Effect of this compound Administration Timing on Biochemical Markers in Ischemia-Reperfusion (I/R) Injury in Rats

Administration TimingIschemia DurationReperfusion DurationDosage (mg/kg)Key OutcomesReference
Immediate (at reperfusion)45 min60 min10Significantly decreased predicted creatinine levels by 21.02 ± 5.06%.[4]
Immediate (at reperfusion)45 min120 min10Significantly decreased predicted creatinine levels.[4]
Before Ischemia---More significant reduction in MDA concentrations and number of apoptotic cells compared to administration before reperfusion.[3]

Experimental Protocols

Protocol 1: Administration of this compound in a Rat Model of Ischemia-Reperfusion Injury

This protocol is a generalized procedure based on common practices in the field.[4]

  • Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent.

  • Ischemia Induction: A midline laparotomy is performed to expose the abdominal aorta. Ischemia is induced by clamping the aorta for a predetermined duration (e.g., 45 minutes).

  • This compound Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., citrate buffer) to the desired concentration (e.g., 10 mg/kg).

  • This compound Administration: At the onset of reperfusion (i.e., immediately after removing the aortic clamp), administer the prepared this compound solution intravenously via the tail vein as a slow bolus. A vehicle control group should receive an equivalent volume of the vehicle alone.

  • Reperfusion: Allow blood flow to be restored for a specific period (e.g., 60 or 120 minutes).

  • Sample Collection and Analysis: At the end of the reperfusion period, collect blood and/or tissue samples for biochemical (e.g., creatinine, malondialdehyde) and histological analysis.

Mandatory Visualizations

Lipid_Peroxidation_Pathway cluster_0 Cellular Stressor cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Lipid Peroxidation Cascade cluster_3 Cellular Damage cluster_4 Therapeutic Intervention Stressor Ischemia, Trauma, etc. ROS Reactive Oxygen Species (ROS) Stressor->ROS PUFA Polyunsaturated Fatty Acids (PUFA) in Cell Membrane ROS->PUFA attacks LipidRadical Lipid Radical PUFA->LipidRadical initiates PeroxylRadical Lipid Peroxyl Radical LipidRadical->PeroxylRadical + O2 LipidPeroxide Lipid Peroxide PeroxylRadical->LipidPeroxide + PUFA Aldehydes Reactive Aldehydes (MDA, 4-HNE) LipidPeroxide->Aldehydes degrades to Damage Membrane Damage, Enzyme Inactivation, DNA Damage Aldehydes->Damage U74389G This compound U74389G->PeroxylRadical scavenges Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Acclimatization B Randomization into Treatment Groups A->B D Induction of Injury (e.g., TBI, Ischemia) B->D C Preparation of This compound Solution E Administration of this compound (or Vehicle) at Pre-determined Time Point C->E D->E F Monitoring of Physiological Parameters E->F G Sample Collection (Blood, Tissue) F->G H Biochemical & Histological Analysis G->H I Data Analysis & Interpretation H->I

References

Potential off-target effects of lazaroid compounds in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lazaroid compounds in vivo. The information addresses potential off-target effects and common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for lazaroid compounds?

Lazaroid compounds, such as Tirilazad (U-74006F), are 21-aminosteroids primarily recognized as potent inhibitors of iron-dependent lipid peroxidation.[1] Their main function is to act as antioxidants and free radical scavengers, which helps to protect cell membranes from damage, particularly after ischemic events.[2][3][4] This is achieved through a combination of scavenging lipid peroxyl radicals and physically stabilizing the lipid bilayer of cell membranes.[2][5]

Q2: Were lazaroids not designed to be specific? What are their known in vivo off-target effects or side effects?

While lazaroids were developed to be more specific than corticosteroids by eliminating glucocorticoid receptor activity, they are not without off-target effects and side effects observed in clinical studies.[2] Key reported issues include:

  • Hepatic Dysfunction: Some patients have shown elevated liver enzymes.[6]

  • Gastrointestinal Issues: Nausea, vomiting, and diarrhea have been reported.[6]

  • Cardiovascular Effects: Fluctuations in blood pressure, including both hypertension and hypotension, have been observed.[6]

  • Renal Dysfunction: There have been some reports of kidney-related problems, including acute renal failure.[6]

  • Neurological Symptoms: Despite being developed for neuroprotection, side effects like dizziness, headaches, and seizures have been noted.[6]

  • Infusion Site Reactions: Irritation and phlebitis at the injection site are common.[7][8][9]

Q3: Do lazaroid compounds interact with glucocorticoid or mineralocorticoid receptors?

No, lazaroids were specifically engineered to lack the 11-β-hydroxy group, which is necessary for glucocorticoid or mineralocorticoid receptor activity. This design was intended to avoid the common side effects associated with corticosteroid therapy.[2] However, some research suggests that Tirilazad may mimic the high-dose immunosuppressive pharmacology of glucocorticoids through direct physicochemical interactions with cellular membranes, rather than receptor binding.[10]

Q4: How do lazaroids impact nitric oxide (NO) signaling pathways?

The interaction is complex and appears context-dependent. Some animal models have shown that Tirilazad helps preserve endothelial function by maintaining the production and function of endothelial nitric oxide (eNO).[2] Another study on cerebral ischemia in rats indicated that Tirilazad did not significantly affect brain nitric oxide synthase (NOS) activity.[2] Therefore, a direct, potent off-target effect on NOS is not considered a primary mechanism of action or toxicity.

Q5: Why have lazaroids like Tirilazad shown mixed results in clinical trials despite strong preclinical evidence?

The disparity between promising animal studies and disappointing clinical outcomes for conditions like acute ischemic stroke is thought to stem from several factors:[2][11]

  • Limited Blood-Brain Barrier (BBB) Penetration: Tirilazad penetrates the BBB poorly and tends to concentrate in vascular endothelial cell membranes, which may limit its access to neural tissue.[2][12]

  • Narrow Mechanism of Action: Secondary injury after a stroke or head injury is a complex cascade involving more than just lipid peroxidation.[2] Other pathways, like excitotoxicity and calcium dysregulation, are also critical, and lazaroids do not target them.[2][3]

  • Timing of Intervention: In many animal studies, lazaroids were administered within minutes of the injury, a timeline that is rarely achievable in a clinical setting.[2]

  • Focus on Early Injury Stages: Lazaroids appear effective at preventing the early stages of oxidant-induced cell injury but are less effective against later processes like DNA damage and ATP depletion.[11]

Troubleshooting Guides

Problem: I am observing unexpected fluctuations in blood pressure in my animal model after administering a lazaroid compound.

  • Possible Cause: Cardiovascular side effects, including both hypertension and hypotension, have been reported in clinical studies with Tirilazad.[6] This may be an inherent off-target effect of the compound class.

  • Troubleshooting Steps:

    • Monitor Continuously: Implement continuous blood pressure monitoring (e.g., using telemetry or arterial lines) to accurately characterize the hemodynamic effects.

    • Dose-Response Study: Perform a dose-response study to determine if the effect is dose-dependent. It's possible that a lower, effective dose may not produce the same cardiovascular liability.

    • Vehicle Control: Ensure that the vehicle solution is not contributing to the observed effects. Some formulations may have cardiovascular effects of their own.

    • Assess Cardiac Function: Consider performing an ECG or echocardiography to check for other cardiac effects, such as changes in heart rate or contractility.

Problem: My results show inconsistent or no significant neuroprotection, contrary to published literature.

  • Possible Cause: The efficacy of lazaroids is highly dependent on the experimental conditions, particularly the timing of administration and the specific injury model.

  • Troubleshooting Steps:

    • Review Dosing Regimen: The timing of the first dose relative to the injury is critical. Efficacy is highest when the compound is given within minutes of the insult.[2] Verify your administration protocol against successful preclinical studies.

    • Evaluate BBB Penetration: In your model, assess the permeability of the blood-brain barrier. Lazaroids have poor BBB penetration, and their efficacy may be limited if the barrier remains largely intact.[2][12]

    • Consider the Injury Model: Lazaroids primarily counter lipid peroxidation.[2] If your injury model involves other significant pathological pathways (e.g., high levels of excitotoxicity), the effect of a lazaroid alone may be minimal.

    • Confirm Drug Concentration: If possible, use analytical methods (e.g., LC-MS/MS) to measure the concentration of the lazaroid in plasma and brain tissue to ensure adequate exposure is being achieved. Clinical trials have sometimes failed due to inadequate drug concentrations.[4]

Problem: I am observing signs of liver or kidney toxicity (e.g., elevated ALT/AST, elevated BUN/creatinine) in my in vivo study.

  • Possible Cause: Hepatic and renal dysfunction have been identified as potential side effects in clinical use of Tirilazad.[6] This may be a direct off-target toxicity or related to the compound's metabolism.

  • Troubleshooting Steps:

    • Baseline Measurements: Always take baseline measurements of liver and kidney function before starting the treatment to ensure the changes are drug-related.

    • Histopathology: At the end of the study, collect liver and kidney tissues for histopathological analysis to identify any cellular damage, inflammation, or other morphological changes.

    • Reduce Dose/Duration: Investigate if the toxicity is dose- and/or duration-dependent. Test a lower dose or a shorter treatment course to see if the toxic effects can be mitigated while retaining efficacy.

    • Monitor Metabolites: Tirilazad is metabolized to other compounds, such as U-89678, which is also active.[13] Consider that the toxicity could be related to a metabolite rather than the parent compound.

Data Presentation

Table 1: Dosages of Tirilazad Mesylate Used in Human Clinical Trials

Clinical IndicationDosage Tiers AdministeredRoute of AdministrationReference
Acute Ischemic Stroke0.6 mg/kg/day, 2.0 mg/kg/day, 6.0 mg/kg/dayIntravenous[7][14]
Aneurysmal Subarachnoid Hemorrhage0.6 mg/kg/day, 2.0 mg/kg/day, 6.0 mg/kg/dayIntravenous[15]

Experimental Protocols

Protocol: Assessment of In Vivo Off-Target Effects on Hepatic and Renal Function

This protocol provides a general framework for assessing potential liver and kidney toxicity of a lazaroid compound in a rodent model.

  • Animal Model: Select an appropriate rodent species and strain (e.g., Sprague-Dawley rat). Acclimate animals for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to at least four groups:

    • Group 1: Naive Control (no treatment)

    • Group 2: Vehicle Control

    • Group 3: Lazaroid Compound (Low Dose)

    • Group 4: Lazaroid Compound (High Dose)

  • Baseline Sampling: Before the first dose, collect blood samples (e.g., via tail vein) to measure baseline levels of:

    • Hepatic markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST).

    • Renal markers: Blood urea nitrogen (BUN), creatinine.

  • Drug Administration: Administer the lazaroid compound or vehicle according to the planned study design (e.g., once daily via intravenous injection for 7 days).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, food/water intake).

    • Collect blood samples at intermediate time points (e.g., day 3) and at the terminal point (e.g., day 7) for analysis of hepatic and renal markers.

  • Terminal Procedures:

    • At the end of the treatment period, perform a final blood collection.

    • Euthanize animals and perform a gross necropsy, paying close attention to the liver and kidneys.

    • Collect liver and kidney tissues. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remainder for potential biomarker analysis.

  • Data Analysis:

    • Compare the changes in blood biomarkers between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • Have a board-certified veterinary pathologist evaluate the H&E-stained tissue sections for any signs of cellular injury, inflammation, necrosis, or other pathological changes.

Visualizations

lazaroid_mechanisms cluster_primary Primary On-Target Mechanism cluster_off_target Potential Off-Target Effects (In Vivo) Lazaroid Lazaroid Compound LP Membrane Lipid Peroxidation Lazaroid->LP Inhibits Membrane Cell Membrane Stabilization Lazaroid->Membrane Promotes Neuroprotection Neuroprotection & Cytoprotection LP->Neuroprotection leads to damage Membrane->Neuroprotection CV Cardiovascular System (Blood Pressure Fluctuations) Liver Hepatic System (Elevated Enzymes) Kidney Renal System (Dysfunction) GI GI System (Nausea, Diarrhea) Lazaroid_off->CV Impacts Lazaroid_off->Liver Impacts Lazaroid_off->Kidney Impacts Lazaroid_off->GI Impacts

Caption: On-target vs. potential off-target effects of lazaroid compounds.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis A1 Select Animal Model & Injury Type A2 Define Dose Levels & Vehicle A1->A2 A3 Establish Baseline (Blood Samples) A2->A3 B1 Induce Injury (e.g., MCAO, TBI) A3->B1 B2 Administer Lazaroid or Vehicle B1->B2 B3 Monitor Vitals & Clinical Signs B2->B3 B4 Collect Interim Samples B3->B4 C1 Terminal Sample & Tissue Collection B4->C1 C2 Biochemical Analysis (ALT, AST, BUN) C1->C2 C3 Histopathology (Liver, Kidney, Brain) C1->C3 C4 Statistical Analysis & Interpretation C2->C4 C3->C4

Caption: Workflow for investigating lazaroid off-target effects in vivo.

clinical_discrepancy Preclinical Preclinical Success - Controlled injury models - Optimal administration timing - Focused on lipid peroxidation Factors Key Discrepancy Factors Preclinical->Factors Clinical Clinical Challenges - Heterogeneous patient populations - Delayed 'real-world' administration - Complex, multi-factorial pathology Factors->Clinical Factor1 Poor BBB Penetration Factors->Factor1 Factor2 Narrow Therapeutic Window Factors->Factor2 Factor3 Injury Complexity Factors->Factor3

Caption: Factors in the preclinical vs. clinical results of lazaroids.

References

Technical Support Center: Investigating U-74389G in Stroke Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the neuroprotective agent U-74389G (tirilazad mesylate) in the context of ischemic stroke. The content is designed to address common experimental challenges and provide insights into the historical context of its clinical trial failures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a 21-aminosteroid, also known as a lazaroid, that functions as a potent inhibitor of iron-dependent lipid peroxidation.[1] During an ischemic stroke, the disruption of blood flow leads to a cascade of events, including the release of iron from proteins. This free iron catalyzes the formation of highly reactive hydroxyl radicals, which in turn attack polyunsaturated fatty acids in cell membranes, a process called lipid peroxidation.[1][2] This process leads to cell membrane damage, loss of ion homeostasis, and ultimately, neuronal death.[3] this compound is designed to intercalate into cell membranes and scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and preserving cell integrity.[4]

Q2: Why did this compound fail in clinical stroke trials despite promising preclinical data?

A2: The failure of this compound to demonstrate efficacy in human clinical trials for stroke is a multifactorial issue that highlights the challenges of translating preclinical findings to clinical practice.[5][6] Key reasons include:

  • Pharmacokinetics and Bioavailability: There may have been significant differences in how the drug was absorbed, distributed, metabolized, and excreted between animal models and humans.[7][8][9] The concentration of this compound reaching the ischemic brain tissue in humans may have been insufficient to exert a therapeutic effect.[10]

  • Therapeutic Window: Preclinical studies often administer the drug before or very shortly after the ischemic event.[11] In a clinical setting, this narrow therapeutic window is often difficult to achieve, with many patients receiving treatment several hours after stroke onset.[12]

  • Species Differences: The pathophysiology of stroke and the response to therapeutic agents can vary significantly between the animal models used in preclinical research and human patients.[13][14]

  • Heterogeneity of Human Stroke: Clinical stroke is a highly diverse condition with various underlying causes, locations, and severities.[15] This contrasts with the more uniform and controlled nature of animal stroke models.[10]

  • Clinical Trial Design: Some critiques suggest that the design of the clinical trials may not have been optimal to detect a modest but potentially significant neuroprotective effect.[16][17]

Q3: What are the key safety concerns when working with this compound in a laboratory setting?

A3: this compound is a research chemical and should be handled with appropriate laboratory safety precautions. While specific toxicity data for laboratory handling is not extensively detailed in the provided search results, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for comprehensive information on handling, storage, and personal protective equipment (PPE). Standard laboratory practices, including working in a well-ventilated area and avoiding direct contact with skin and eyes, should be followed.

Troubleshooting Experimental Issues

Problem 1: Inconsistent or lack of neuroprotective effect in our animal model of ischemic stroke.

  • Possible Cause A: Inadequate Drug Delivery to the Brain.

    • Troubleshooting:

      • Verify Formulation: Ensure the this compound is properly dissolved and the vehicle is appropriate for the route of administration.

      • Route of Administration: Intravenous (IV) administration is often used to bypass first-pass metabolism and ensure systemic availability. If using other routes, consider potential absorption issues.

      • Blood-Brain Barrier (BBB) Penetration: Confirm that the drug is crossing the BBB in your specific animal model. This can be assessed through pharmacokinetic studies measuring drug concentration in brain tissue.

  • Possible Cause B: Timing of Administration is Outside the Therapeutic Window.

    • Troubleshooting:

      • Optimize Dosing Time: In preclinical studies, this compound has shown greater efficacy when administered before the onset of ischemia.[4] If your protocol involves post-ischemic administration, systematically test different time points to identify the effective therapeutic window in your model.

      • Model Severity: The severity of the ischemic insult can influence the therapeutic window. A more severe stroke model may have a shorter window for effective intervention.

  • Possible Cause C: Animal Model Selection and Variability.

    • Troubleshooting:

      • Model Appropriateness: Ensure your chosen animal model (e.g., transient vs. permanent middle cerebral artery occlusion) is relevant to the clinical aspects of stroke you are investigating.[18][19]

      • Reduce Variability: Implement rigorous physiological monitoring (e.g., temperature, blood pressure, blood gases) during the surgical procedure to minimize experimental variability.[18][19]

      • Consider Co-morbidities: Human stroke patients often have co-morbidities like hypertension or diabetes, which are typically absent in young, healthy animal models.[15] Incorporating these factors into your animal model may provide more clinically relevant results.

Problem 2: Difficulty in assessing the extent of lipid peroxidation in our experimental model.

  • Possible Cause A: Insensitive or Inappropriate Assay.

    • Troubleshooting:

      • Multiple Biomarkers: Measure multiple markers of lipid peroxidation to get a more comprehensive picture. Common biomarkers include malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and F2-isoprostanes.[3]

      • Assay Validation: Ensure the assay you are using is validated for your specific sample type (e.g., brain tissue homogenate, plasma).

      • Sample Handling: Lipid peroxidation products can be unstable. Ensure proper sample collection, storage, and processing to prevent ex vivo oxidation.

  • Possible Cause B: Timing of Measurement.

    • Troubleshooting:

      • Time-Course Study: The levels of lipid peroxidation markers can change over time following an ischemic insult. Conduct a time-course experiment to identify the peak of lipid peroxidation in your model to ensure you are measuring at the most relevant time point.

Data Presentation

Table 1: Summary of this compound Preclinical Efficacy Data in Animal Models of Stroke

Animal ModelRoute of AdministrationDosing RegimenKey Findings
Rat (Focal Cerebral Ischemia)Not SpecifiedPre-ischemia and pre-reperfusionReduced MDA concentrations, restored SOD and GSH activities, and decreased apoptotic cells.[4]
Rat (Ischemia-Reperfusion)Not SpecifiedNot SpecifiedSignificantly decreased creatinine levels, suggesting improved renal function.[20][21]
Rat (Hypoxia-Reoxygenation)Not SpecifiedNot SpecifiedSignificantly increased mean platelet volume (MPV) levels.[22]

Table 2: Factors Contributing to the Translational Failure of Neuroprotective Agents in Stroke

FactorPreclinical SettingClinical SettingKey Discrepancies
Patient Population Young, healthy animalsElderly patients with co-morbiditiesLack of clinical complexity in animal models.[15]
Stroke Etiology Uniform, induced focal ischemiaHeterogeneous (thrombotic, embolic, etc.)Animal models may not represent the full spectrum of human stroke.[10]
Therapeutic Window Often pre-treatment or very early post-treatmentTypically hours after stroke onsetDifficulty in achieving the narrow therapeutic window in a clinical setting.[11][12]
Outcome Measures Infarct volume, histological analysisFunctional outcomes (e.g., NIHSS, mRS)Disconnect between anatomical and functional recovery.[5]
Pharmacokinetics Often optimized for the specific animal modelComplex human metabolism and distributionSpecies differences in drug handling can lead to suboptimal dosing.[7][8][9]

Experimental Protocols

Protocol 1: Induction of Transient Focal Cerebral Ischemia (tMCAO) in Rats

This protocol is a generalized representation and should be adapted and approved by the institution's animal care and use committee.

  • Anesthesia and Preparation:

    • Anesthetize the rat (e.g., with isoflurane).

    • Maintain body temperature at 37°C using a heating pad.

    • Monitor physiological parameters (e.g., heart rate, respiration, blood pressure).

  • Surgical Procedure:

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion:

    • Maintain the occlusion for the desired duration (e.g., 90 minutes).

    • Withdraw the monofilament to allow for reperfusion.

  • Post-operative Care:

    • Suture the incision.

    • Provide post-operative analgesia and monitor the animal for recovery.

Protocol 2: Measurement of Malondialdehyde (MDA) as an Indicator of Lipid Peroxidation

This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay.

  • Sample Preparation:

    • Homogenize brain tissue samples in a suitable buffer on ice.

    • Centrifuge the homogenate to pellet cellular debris.

  • Assay Procedure:

    • Add thiobarbituric acid (TBA) reagent to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes to allow for the reaction between MDA and TBA.

    • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Quantification:

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Mandatory Visualizations

U74389G_Mechanism_of_Action cluster_ischemia Ischemic Cascade cluster_intervention Therapeutic Intervention Ischemic Stroke Ischemic Stroke Iron Release Iron Release Ischemic Stroke->Iron Release disrupts iron homeostasis Lipid Peroxidation Lipid Peroxidation Iron Release->Lipid Peroxidation catalyzes radical formation Cell Membrane Damage Cell Membrane Damage Lipid Peroxidation->Cell Membrane Damage Neuronal Death Neuronal Death Cell Membrane Damage->Neuronal Death This compound This compound Inhibition of Lipid Peroxidation Inhibition of Lipid Peroxidation This compound->Inhibition of Lipid Peroxidation scavenges lipid peroxyl radicals Inhibition of Lipid Peroxidation->Cell Membrane Damage prevents Neuroprotection Neuroprotection Inhibition of Lipid Peroxidation->Neuroprotection

Caption: Mechanism of action of this compound in ischemic stroke.

Translational_Failure_Workflow cluster_reasons Reasons for Failure Preclinical Studies Preclinical Studies Promising Results in Animal Models Promising Results in Animal Models Preclinical Studies->Promising Results in Animal Models Clinical Trials Clinical Trials Promising Results in Animal Models->Clinical Trials Lack of Efficacy in Humans Lack of Efficacy in Humans Clinical Trials->Lack of Efficacy in Humans Pharmacokinetics Pharmacokinetics Lack of Efficacy in Humans->Pharmacokinetics Therapeutic Window Therapeutic Window Lack of Efficacy in Humans->Therapeutic Window Species Differences Species Differences Lack of Efficacy in Humans->Species Differences Patient Heterogeneity Patient Heterogeneity Lack of Efficacy in Humans->Patient Heterogeneity

Caption: Workflow illustrating the translational failure of this compound.

References

Factors affecting the reproducibility of U-74389G experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-74389G. Our goal is to address common issues and improve the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a 21-aminosteroid, or "lazaroid," that functions as a potent antioxidant. Its primary mechanism is the inhibition of iron-dependent lipid peroxidation. It acts as a free radical scavenger, thereby protecting cell membranes from oxidative damage, particularly in the context of ischemia-reperfusion injury.[1][2] this compound helps to maintain the integrity of cell membranes by preventing the propagation of lipid peroxyl radicals.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and 100% ethanol. For long-term storage, it should be kept at -20°C.

Q3: What are the typical dosages of this compound used in in vivo experiments?

A3: Dosages can vary depending on the animal model and the specific experimental design. However, a commonly reported effective dose in rat and pig models of ischemia-reperfusion injury is 10 mg/kg of body weight, often administered intravenously.[1] Some studies have explored different dosing regimens, including administration before ischemia or before reperfusion, with varying outcomes.[3]

Q4: Can this compound be used in cell culture experiments?

A4: Yes, this compound can be used in in vitro models. As a membrane-associating antioxidant, it is particularly effective in protecting cultured cells, such as brain microvascular endothelial cells, from oxidative damage and permeability changes.[1]

Signaling Pathway: Inhibition of Lipid Peroxidation

This compound exerts its protective effects by interrupting the lipid peroxidation cascade. This process, initiated by reactive oxygen species (ROS), leads to a chain reaction of lipid radical formation and ultimately, cell membrane damage. This compound, as a potent antioxidant, is thought to act primarily during the propagation phase by scavenging lipid peroxyl radicals, thus terminating the chain reaction.

Lipid_Peroxidation_Pathway cluster_propagation Propagation Cycle PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->PUFA Initiation: H-atom abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation: Oxygen Addition O2 Oxygen (O2) O2->Peroxyl_Radical PUFA2 Another PUFA Peroxyl_Radical->PUFA2 H-atom abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Stable Product) Peroxyl_Radical->Lipid_Hydroperoxide Termination Chain Termination PUFA2->Lipid_Radical Damage Membrane Damage Lipid_Hydroperoxide->Damage U74389G This compound U74389G->Peroxyl_Radical Inhibition: Radical Scavenging

Caption: Inhibition of the Lipid Peroxidation Pathway by this compound.

Experimental Protocols

Ischemia-Reperfusion (I/R) Injury Model in Rats

This protocol outlines a common procedure for inducing myocardial ischemia-reperfusion injury in rats to evaluate the efficacy of this compound.

Materials:

  • Male Wistar rats (200-250g)

  • Anesthetics (e.g., ketamine/xylazine)

  • This compound solution

  • Vehicle control (e.g., saline)

  • Surgical instruments

  • Ventilator

  • Suture for coronary artery ligation

Procedure:

  • Animal Preparation: Anesthetize the rat and ensure a surgical plane of anesthesia is maintained throughout the procedure. Intubate and connect the animal to a ventilator.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia: Maintain the ligation for the desired period of ischemia (e.g., 30-45 minutes). Successful occlusion is often confirmed by visual changes in the color of the myocardium.

  • Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control intravenously at a specific time point, for example, 30 minutes before reperfusion or immediately upon reperfusion.[4]

  • Reperfusion: Release the ligature to allow blood flow to resume to the previously ischemic tissue. The reperfusion period can vary (e.g., 60 or 120 minutes).[1]

  • Sample Collection: At the end of the reperfusion period, collect blood and tissue samples for analysis (e.g., measurement of cardiac enzymes, MDA levels, and histological examination).

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This is a common method to quantify lipid peroxidation in tissue homogenates.

Materials:

  • Tissue sample

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the tissue sample in ice-cold PBS or lysis buffer.

  • Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitate.

  • Reaction with TBA: Add the TBA reagent to the supernatant and incubate at 95°C for approximately 60 minutes. This reaction forms a colored product with MDA.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal model results Inconsistent surgical procedure (e.g., duration of ischemia, location of ligation).Physiological differences between animals.Standardize the surgical protocol meticulously.Ensure consistent animal characteristics (age, weight, strain).Increase sample size to improve statistical power.
This compound does not seem to have an effect Incorrect dosage or administration timing.Degradation of the compound due to improper storage or handling.Poor solubility of this compound in the chosen vehicle.Perform a dose-response study to determine the optimal concentration.Administer this compound at different time points (pre-ischemia vs. pre-reperfusion) to find the most effective window.[3]Ensure this compound is stored at -20°C and protected from light. Prepare fresh solutions for each experiment.Use recommended solvents like DMSO or ethanol and ensure complete dissolution before administration.
Inconsistent results in MDA assay Sample oxidation during preparation.Interference from other aldehydes in the sample.Add an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer.Use a more specific method for MDA detection if high levels of other aldehydes are suspected.
Low or undetectable levels of MDA Insufficient oxidative stress in the experimental model.Low sensitivity of the assay.Ensure the ischemia-reperfusion protocol is sufficient to induce lipid peroxidation.Consider using a more sensitive fluorometric assay for MDA detection.
Precipitation of this compound upon dilution in aqueous buffer Low aqueous solubility of this compound.Prepare a concentrated stock solution in DMSO or ethanol.For working solutions, dilute the stock in a vehicle that maintains solubility, and administer quickly. Perform a small-scale solubility test before preparing large volumes.

Quantitative Data Summary

The following tables summarize the effects of this compound in various experimental models of ischemia-reperfusion injury.

Table 1: Effect of this compound on Biochemical Markers in Rats

ParameterModelDosageEffectReference
CreatinineRenal I/R10 mg/kg↓ 21.02%[1]
Mean Platelet Volume (MPV)Hypoxia-Reoxygenation10 mg/kg↑ 12.77%[2][5]
Red Blood Cell Distribution Width (RDW)Hypoxia-Reoxygenation10 mg/kg↓ 4.96%[6]
Malondialdehyde (MDA)Cardiac I/RNot specified↓ Significantly[7]

Table 2: Effect of this compound on Various Tissues in Ischemia-Reperfusion Models

TissueAnimal ModelDosageKey FindingReference
HeartRatNot specifiedHigher ATP and creatine phosphate levels, lower MDA.[7]
BrainRatNot specifiedReduced MDA concentrations and apoptosis.[3]
IntestineRat10 mg/kgLower levels of polymorphonuclear leukocytes and MDA.[1]
LiverPig10 mg/kgAmelioration in portal infiltration and reduced MDA levels.[1]
LungRat6-10 mg/kg & 100 µmol/LImproved gas exchange and reduced lipid peroxides.[4]

Logical Relationships and Workflows

Experimental Workflow for In Vivo this compound Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in an in vivo model of ischemia-reperfusion injury.

Experimental_Workflow A Animal Acclimatization B Randomization into Groups (Control, Vehicle, this compound) A->B C Anesthesia and Surgical Preparation B->C D Induction of Ischemia (e.g., LAD ligation) C->D E Drug/Vehicle Administration D->E F Reperfusion E->F G Sample Collection (Blood, Tissue) F->G H Biochemical & Histological Analysis (e.g., MDA assay, Infarct size) G->H I Data Analysis and Interpretation H->I

Caption: A typical workflow for in vivo this compound experiments.

References

Technical Support Center: Mitigating Potential Assay Interference with Tirilazad Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Tirilazad mesylate. The following information addresses potential assay interferences and offers strategies to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. What is Tirilazad mesylate and how does its mechanism of action lead to potential assay interference?

Tirilazad mesylate is a synthetic, non-glucocorticoid 21-aminosteroid that functions as a potent inhibitor of lipid peroxidation and a scavenger of free radicals.[1][2][3] Its primary mechanism involves stabilizing cell membranes and neutralizing reactive oxygen species (ROS), which are key drivers of cellular damage in various pathological conditions.[1][3] This potent antioxidant activity is the main reason for potential interference in common laboratory assays, especially those that rely on redox reactions or measure oxidative stress.

Diagram of Tirilazad Mesylate's Mechanism of Action

cluster_0 Cellular Environment cluster_1 Tirilazad Mesylate Action Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation initiates Cell Membrane Damage Cell Membrane Damage Lipid Peroxidation->Cell Membrane Damage causes Tirilazad Tirilazad Tirilazad->Reactive Oxygen Species (ROS) scavenges Tirilazad->Lipid Peroxidation inhibits

Caption: Mechanism of Tirilazad mesylate as an antioxidant.

2. I am observing unusually high cell viability or a protective effect when using Tirilazad mesylate in MTT or AlamarBlue assays. Is this a real effect or interference?

This is a common issue with antioxidant compounds like Tirilazad mesylate. Assays such as MTT, XTT, and AlamarBlue (resazurin) rely on the reduction of a dye by cellular dehydrogenases to produce a colored or fluorescent product, which is proportional to the number of viable cells.[4] However, potent antioxidants can directly reduce these dyes in a cell-free environment, leading to a false-positive signal that can be misinterpreted as increased cell viability or proliferation.[5]

Troubleshooting Protocol for Redox-Based Viability Assays:

  • Run a Cell-Free Control: Prepare a plate with the same concentrations of Tirilazad mesylate in your cell culture medium but without any cells.

  • Follow the Standard Protocol: Add the MTT or AlamarBlue reagent to these cell-free wells and incubate for the same duration as your experimental plate.

  • Measure Background Signal: Read the absorbance or fluorescence of the cell-free plate.

  • Correct Your Data: Subtract the background signal from your experimental readings to correct for the chemical interference.

Workflow for Mitigating Viability Assay Interference

Start Start Unexpected Viability Results Unexpected Viability Results Start->Unexpected Viability Results Run Cell-Free Control with Tirilazad Run Cell-Free Control with Tirilazad Unexpected Viability Results->Run Cell-Free Control with Tirilazad Signal in Control? Signal in Control? Run Cell-Free Control with Tirilazad->Signal in Control? Subtract Background from Experimental Data Subtract Background from Experimental Data Signal in Control?->Subtract Background from Experimental Data Yes Analyze Corrected Data Analyze Corrected Data Signal in Control?->Analyze Corrected Data No Consider Alternative Assay (e.g., SRB, CyQUANT) Consider Alternative Assay (e.g., SRB, CyQUANT) Subtract Background from Experimental Data->Consider Alternative Assay (e.g., SRB, CyQUANT) Consider Alternative Assay (e.g., SRB, CyQUANT)->Analyze Corrected Data End End Analyze Corrected Data->End

Caption: Troubleshooting workflow for viability assay interference.

3. What are some alternative cell viability assays that are less prone to interference by Tirilazad mesylate?

To avoid the confounding effects of antioxidants, it is advisable to use viability assays that do not rely on redox reactions.

Assay TypePrincipleAdvantagesDisadvantages
Sulforhodamine B (SRB) Assay Measures total protein content by staining with a bright pink aminoxanthene dye.Not dependent on cellular metabolism, simple, and reproducible.Requires cell fixation, which can be a drawback for some experimental designs.
CyQUANT® Direct Cell Proliferation Assay Uses a fluorescent dye that binds to DNA, providing a measure of cell number.Highly sensitive and specific for cell number; not dependent on metabolic activity.Can be more expensive than colorimetric assays.
Lactate Dehydrogenase (LDH) Assay Measures the release of LDH from damaged cells into the culture medium.[6]Measures cytotoxicity (cell death) rather than viability; can be performed on the culture supernatant.Can be affected by particles that bind LDH.[7]

4. How might Tirilazad mesylate interfere with assays for oxidative stress, such as lipid peroxidation assays (e.g., TBARS)?

Tirilazad mesylate is a direct inhibitor of lipid peroxidation.[3] Therefore, when measuring the extent of lipid peroxidation in a system treated with Tirilazad, you are measuring its therapeutic effect. However, if Tirilazad is present in the sample during the assay procedure itself, it can interfere with the chemical reactions of the assay. For example, in the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), the antioxidant properties of Tirilazad could potentially quench the reaction, leading to an underestimation of MDA levels.[8]

Mitigation Strategies for Oxidative Stress Assays:

  • Sample Preparation: If possible, remove Tirilazad from the sample before performing the assay. This may be challenging for cell lysates but could be achieved for extracellular measurements.

  • Include Proper Controls: Always run a standard curve with and without Tirilazad to assess its impact on the assay's chemistry.

  • Alternative Methods: For a more accurate quantification of specific lipid peroxidation products, consider using more specific and robust methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure specific aldehydes like 4-HNE.

5. Can Tirilazad mesylate interfere with my ELISA results?

Enzyme-Linked Immunosorbent Assays (ELISAs) that use Horseradish Peroxidase (HRP) as the detection enzyme can be susceptible to interference from potent antioxidants. The HRP enzyme catalyzes a redox reaction to produce a colored product. A strong reducing agent like Tirilazad could potentially interfere with this reaction, leading to a weaker signal.

Troubleshooting Potential ELISA Interference:

  • Check for Interference with the Detection Step: In a few wells of your plate, add the HRP conjugate and the substrate, along with the highest concentration of Tirilazad used in your experiment (without any sample or capture/detection antibodies). If the color development is inhibited compared to a control without Tirilazad, then interference is likely.

  • Increase Wash Steps: Ensure that unbound Tirilazad is thoroughly washed away before the addition of the HRP conjugate and substrate.[9]

  • Dilute the Sample: If the concentration of your analyte is high, you may be able to dilute your sample to a point where the Tirilazad concentration is too low to cause interference.[10]

  • Consider an Alternative Enzyme System: If HRP-related interference is confirmed, consider using an ELISA kit with a different enzyme system, such as Alkaline Phosphatase (AP), which may be less sensitive to redox-active compounds.

Decision Tree for Assay Selection with Tirilazad Mesylate

Start Start What is the experimental endpoint? What is the experimental endpoint? Start->What is the experimental endpoint? Cell Viability / Cytotoxicity Cell Viability / Cytotoxicity What is the experimental endpoint?->Cell Viability / Cytotoxicity Viability Oxidative Stress Oxidative Stress What is the experimental endpoint?->Oxidative Stress Oxidative Stress Protein Quantification Protein Quantification What is the experimental endpoint?->Protein Quantification Protein Redox-based? (MTT, AlamarBlue) Redox-based? (MTT, AlamarBlue) Cell Viability / Cytotoxicity->Redox-based? (MTT, AlamarBlue) Measuring lipid peroxidation? Measuring lipid peroxidation? Oxidative Stress->Measuring lipid peroxidation? Using ELISA? Using ELISA? Protein Quantification->Using ELISA? Use non-redox assay (SRB, CyQUANT) Use non-redox assay (SRB, CyQUANT) Redox-based? (MTT, AlamarBlue)->Use non-redox assay (SRB, CyQUANT) Yes Run cell-free controls and correct data Run cell-free controls and correct data Redox-based? (MTT, AlamarBlue)->Run cell-free controls and correct data If necessary Use specific method (HPLC, LC-MS/MS) Use specific method (HPLC, LC-MS/MS) Measuring lipid peroxidation?->Use specific method (HPLC, LC-MS/MS) Yes TBARS with proper controls TBARS with proper controls Measuring lipid peroxidation?->TBARS with proper controls If necessary Check for HRP interference Check for HRP interference Using ELISA?->Check for HRP interference Yes Use alternative enzyme (e.g., AP) Use alternative enzyme (e.g., AP) Check for HRP interference->Use alternative enzyme (e.g., AP)

Caption: Decision tree for selecting an appropriate assay.

References

Validation & Comparative

A Comparative Analysis of U-74389G and Methylprednisolone for the Treatment of Acute Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of U-74389G (a lazaroid) and methylprednisolone, two neuroprotective agents investigated for the treatment of acute spinal cord injury (SCI). This document synthesizes experimental data from both preclinical and clinical studies, presenting quantitative outcomes in structured tables, detailing experimental methodologies, and visualizing key biological pathways.

Executive Summary

The management of acute spinal cord injury (SCI) is critically focused on mitigating secondary injury cascades, which include inflammation, oxidative stress, and excitotoxicity, leading to further neuronal loss and functional deficit. Methylprednisolone, a synthetic glucocorticoid, has been the historical standard of care, primarily due to its anti-inflammatory properties. However, its clinical efficacy remains a subject of debate, with modest functional benefits often weighed against a significant risk of side effects. This compound, a 21-aminosteroid (lazaroid), emerged as a potent inhibitor of lipid peroxidation, a key mechanism of secondary injury, without the glucocorticoid-associated side effects. This guide provides a head-to-head comparison of these two compounds based on available scientific evidence.

Mechanism of Action

This compound (Lazaroid): Inhibition of Lipid Peroxidation

This compound is a potent antioxidant that primarily functions by inhibiting iron-dependent lipid peroxidation in the cell membrane. Following the primary mechanical injury in SCI, a cascade of events leads to the production of reactive oxygen species (ROS). These ROS attack polyunsaturated fatty acids in cell membranes, initiating a self-propagating chain reaction of lipid peroxidation. This process disrupts membrane integrity, leading to cell death. This compound intercalates into the lipid bilayer, scavenging lipid peroxyl radicals and terminating the chain reaction, thereby preserving cell membrane structure and function.

Methylprednisolone: Broad Anti-inflammatory Effects

Methylprednisolone exerts its neuroprotective effects through multiple pathways, with its anti-inflammatory actions being the most prominent. It functions by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression. A key mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By inhibiting NF-κB, methylprednisolone suppresses the expression of various inflammatory mediators, including cytokines (e.g., TNF-α), chemokines, and adhesion molecules, which are upregulated after SCI and contribute to secondary tissue damage.

Preclinical Data Comparison

Animal studies, predominantly in rat models of SCI, have provided a platform for the direct comparison of this compound (or its analogs like tirilazad mesylate) and methylprednisolone. These studies have evaluated the drugs' efficacy based on functional recovery, histological preservation of spinal cord tissue, and reduction of biochemical markers of secondary injury.

Functional Recovery in Animal Models
Study OutcomeThis compound/LazaroidMethylprednisoloneAnimal Model & InjuryCitation
Open Field Walking (OFW) Score Better than controlsBetter than controlsRat, T8 Contusion[1]
Inclined Plane (IP) Performance Better than controlsBetter than controlsRat, T8 Contusion[1]
Basso, Beattie, and Bresnahan (BBB) Score Significant improvement vs. controlSignificant improvement vs. controlRat, Spinal Cord Compression[2]
Histological Outcomes
Study OutcomeThis compound/LazaroidMethylprednisoloneAnimal Model & InjuryCitation
Percentage of Spared Tissue (%TS) Greater than controlsGreater than controlsRat, T8 Contusion[1]
Biochemical Markers
Study OutcomeThis compound/LazaroidMethylprednisoloneAnimal Model & InjuryCitation
Malondialdehyde (MDA) Levels (Lipid Peroxidation) Significantly decreased vs. controlSignificantly decreased vs. controlRat, Spinal Cord Compression[3]
Tumor Necrosis Factor-alpha (TNF-α) Expression Not reported in direct comparisonReduced by 55%Rat, SCI[4]
NF-κB Binding Activity Not reported in direct comparisonReducedRat, SCI[4]

Clinical Data Comparison: The NASCIS III Trial

The Third National Acute Spinal Cord Injury Study (NASCIS III) provides the most significant clinical comparison between a lazaroid (tirilazad mesylate) and methylprednisolone. This large, randomized, double-blind trial evaluated the efficacy of a 24-hour infusion of methylprednisolone, a 48-hour infusion of methylprednisolone, and a 48-hour administration of tirilazad mesylate in patients with acute SCI.

Motor Function Recovery (NASCIS III)
Treatment GroupNMean Motor Score Change at 1 Year (Treatment within 3-8h of injury)p-value (vs. 24h MP)
Methylprednisolone (24h) 16613.7-
Methylprednisolone (48h) 16719.00.053
Tirilazad Mesylate (48h) 166Equivalent to 24h MPNot significant

Data from patients treated 3 to 8 hours after injury showed that a 48-hour infusion of methylprednisolone resulted in greater motor recovery compared to a 24-hour infusion[5]. Patients treated with tirilazad mesylate for 48 hours had motor recovery rates comparable to those who received methylprednisolone for 24 hours[5][6].

Functional Independence Measure (FIM) (NASCIS III)

Patients who received the 48-hour methylprednisolone regimen initiated 3 to 8 hours after injury showed more improvement in the Functional Independence Measure (FIM) at 6 months compared to the 24-hour methylprednisolone group[6]. The tirilazad group's functional recovery was similar to the 24-hour methylprednisolone group.

Complications (NASCIS III)

The NASCIS III trial reported that patients treated with the 48-hour methylprednisolone regimen had a higher incidence of severe sepsis and severe pneumonia compared to both the 24-hour methylprednisolone and the tirilazad groups[6]. Mortality rates at 1 year were similar across all three treatment groups[5].

Experimental Protocols

Preclinical Animal Study Protocol (Representative)
  • Animal Model: Adult female Wistar rats[7].

  • Injury Induction: Clip compression injury to the spinal cord[7].

  • Treatment Groups:

    • Saline (Control)

    • Methylprednisolone (e.g., 30 mg/kg bolus followed by infusion)

    • This compound/Tirilazad Mesylate (e.g., 10 mg/kg)

  • Administration: Intravenous or intraperitoneal, typically initiated within 1 hour of injury[3].

  • Outcome Measures:

    • Behavioral: Basso, Beattie, and Bresnahan (BBB) locomotor rating scale, inclined plane test, footprint analysis.

    • Histological: Tissue sparing at the lesion epicenter, lesion volume.

    • Biochemical: Malondialdehyde (MDA) levels in spinal cord tissue as a marker of lipid peroxidation.

NASCIS III Clinical Trial Protocol
  • Study Design: Double-blind, randomized clinical trial involving 499 patients with acute SCI at 16 centers[4].

  • Inclusion Criteria: Patients diagnosed with acute SCI within 8 hours of injury[4].

  • Intervention: All patients received an initial intravenous bolus of methylprednisolone (30 mg/kg). They were then randomized to one of three groups[4]:

    • 24-hour Methylprednisolone: Infusion of 5.4 mg/kg per hour for 24 hours.

    • 48-hour Methylprednisolone: Infusion of 5.4 mg/kg per hour for 48 hours.

    • 48-hour Tirilazad Mesylate: Bolus infusion of 2.5 mg/kg every 6 hours for 48 hours.

  • Primary Outcome Measures: Change in motor function and Functional Independence Measure (FIM) at 6 weeks and 6 months post-injury[4].

Signaling Pathways and Experimental Workflows

This compound Mechanism: Inhibition of Lipid Peroxidation

U74389G_Mechanism SCI Spinal Cord Injury ROS Reactive Oxygen Species (ROS) Generation SCI->ROS Peroxidation Lipid Peroxidation (Chain Reaction) ROS->Peroxidation initiates Membrane Cell Membrane (Polyunsaturated Fatty Acids) Membrane->Peroxidation Damage Membrane Damage & Cell Death Peroxidation->Damage U74389G This compound (Lazaroid) U74389G->Peroxidation inhibits

Caption: this compound inhibits the lipid peroxidation cascade initiated by SCI.

Methylprednisolone Mechanism: NF-κB Inhibition

MP_Mechanism SCI Spinal Cord Injury Signal Pro-inflammatory Signal SCI->Signal IKK IKK Activation Signal->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation releases NF-κB Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB_translocation->Gene_expression MP Methylprednisolone MP->IKK inhibits Preclinical_Workflow Animal_Model Rat Model of SCI (e.g., Clip Compression) Randomization Randomization to Treatment Groups Animal_Model->Randomization Treatment Drug Administration (this compound, MP, Control) Randomization->Treatment Behavioral Behavioral Assessment (e.g., BBB score) Treatment->Behavioral Histology Histological Analysis (Tissue Sparing) Treatment->Histology Biochemistry Biochemical Analysis (e.g., MDA levels) Treatment->Biochemistry Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Histology->Data_Analysis Biochemistry->Data_Analysis

References

Lazaroids in Focus: A Comparative Analysis of Antioxidant Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of U-74389G and Other Lazaroids in Combating Oxidative Stress.

The 21-aminosteroids, commonly known as lazaroids, represent a significant class of compounds developed for their potent inhibitory effects on lipid peroxidation, a key process in oxidative stress-induced cellular damage. This guide provides a comparative overview of the antioxidant potency of a prominent lazaroid, this compound, alongside other members of this class, supported by available experimental data.

Mechanism of Action: Scavenging Free Radicals and Stabilizing Membranes

Lazaroids exert their antioxidant effects through a multi-faceted approach. Primarily, they act as potent scavengers of oxygen free radicals, effectively halting the chain reactions of lipid peroxidation within cellular membranes. Their unique chemical structure, featuring a steroid backbone and a complex amino-terminal piperazine group, allows them to intercalate into the lipid bilayer. This localization not only facilitates the quenching of lipid peroxyl radicals but also enhances membrane stability, further protecting cells from oxidative damage.

Comparative Antioxidant Potency

Direct, head-to-head quantitative comparisons of the antioxidant potency of a wide range of lazaroids using standardized assays are limited in publicly available literature. However, existing studies provide valuable insights into the relative efficacy of these compounds.

This compound is a desmethyl analog of Tirilazad (U-74006F), one of the most extensively studied lazaroids. A comparative study indicated that there are no significant biochemical or bioactive differences in the effectiveness of the desmethylated form (this compound) when compared to the original Tirilazad[1]. This suggests a comparable antioxidant potency between these two compounds.

LazaroidAssay SystemPotency IndicatorFinding
Tirilazad (U-74006F) Iron-induced lipid peroxidation in rat brain homogenatesInhibitionPotent inhibitor of lipid peroxidation.
U-74500A Iron-induced lipid peroxidation in rat brain homogenatesInhibitionPotent inhibitor of lipid peroxidation.
This compound Ischemia/reperfusion-induced brain injuryEnzyme Activity & TBARSRestored superoxide dismutase and glutathione reductase activities to normal levels and reduced thiobarbituric acid-reactive substances (TBARS)[2].
This compound Oxygen-induced free radical production in neonatal ratsLipid Peroxidation ProductsAttenuated the increase in lipid peroxidation products (8-isoprostane and aldehydes) and hydroxyl radical formation[3].
U-83836E & this compound Glioma cell proliferationIC50 (Cytotoxicity)U-83836E showed greater cytotoxicity on glioma cells compared to this compound. Note: This is not a direct measure of antioxidant activity[4].

It is important to note that the antiproliferative effects observed for U-83836E and this compound on glioma cells, while providing IC50 values, are not direct measurements of their antioxidant potency and may involve other cellular mechanisms[4].

Experimental Protocols

A widely used method to quantify lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Brain Homogenates

Objective: To quantify the extent of lipid peroxidation in brain tissue homogenates and to assess the inhibitory effect of lazaroids.

Materials:

  • Brain tissue

  • Ice-cold 1.15% potassium chloride (KCl) solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Malondialdehyde (MDA) standard

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Homogenization: Homogenize brain tissue in 10 volumes of ice-cold 1.15% KCl.

  • Induction of Lipid Peroxidation: Incubate the homogenate with a pro-oxidant (e.g., ferrous sulfate/ascorbate) in the presence or absence of the test lazaroids at varying concentrations.

  • Precipitation: Stop the reaction by adding a solution of TCA to precipitate proteins.

  • Reaction with TBA: Add TBA solution to the supernatant and heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.

  • Measurement: After cooling, centrifuge the samples to remove any precipitate and measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA. The antioxidant potency of the lazaroids can be expressed as the concentration required to inhibit lipid peroxidation by 50% (IC50).

Note: Protocols may vary slightly between laboratories regarding reagent concentrations and incubation times[5][6][7].

Signaling Pathways in Oxidative Stress and Lazaroid Intervention

Oxidative stress triggers a cascade of intracellular signaling pathways that can lead to inflammation, apoptosis, and cellular damage. Lazaroids are thought to intervene at key points in these pathways.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK Cell_Damage Cellular Damage (Membrane dysfunction, protein & DNA damage) Lipid_Peroxidation->Cell_Damage Lazaroids Lazaroids (e.g., this compound) Lazaroids->ROS Lazaroids->Lipid_Peroxidation Inhibits iNOS iNOS Upregulation Lazaroids->iNOS Inhibits Inflammation Inflammation NFkB->Inflammation NFkB->iNOS MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NO Nitric Oxide (NO) iNOS->NO NO->Cell_Damage (in excess)

Caption: Lazaroid intervention in oxidative stress signaling.

This diagram illustrates how Reactive Oxygen Species (ROS) can initiate lipid peroxidation and activate pro-inflammatory and apoptotic signaling pathways such as NF-κB and MAPK. Lazaroids, including this compound, are proposed to counteract these effects by directly scavenging ROS, inhibiting lipid peroxidation, and downregulating the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS).

Experimental_Workflow start Start: Prepare Brain Homogenate treatment Incubate with Pro-oxidant +/- Lazaroids (e.g., this compound) start->treatment tca Add Trichloroacetic Acid (TCA) to precipitate proteins treatment->tca tba Add Thiobarbituric Acid (TBA) & Heat tca->tba measure Measure Absorbance of MDA-TBA Adduct at 532 nm tba->measure end End: Calculate % Inhibition and IC50 values measure->end

Caption: Workflow for TBARS assay to assess lazaroid antioxidant activity.

This workflow outlines the key steps in the TBARS assay, a common method for evaluating the ability of compounds like this compound to inhibit lipid peroxidation.

Conclusion

This compound and other lazaroids are potent inhibitors of lipid peroxidation and effective scavengers of free radicals. While direct quantitative comparisons of their antioxidant potency are not extensively documented in readily available literature, existing evidence suggests that this compound possesses a strong antioxidant profile comparable to that of Tirilazad. Their ability to mitigate oxidative damage at the cellular and molecular level makes them valuable tools for research into neuroprotection and other conditions associated with oxidative stress. Further studies employing standardized, side-by-side comparisons are warranted to definitively rank the antioxidant potency of various lazaroids.

References

The Efficacy of Tirilazad Mesylate: A Comparative Analysis in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Tirilazad mesylate, a non-glucocorticoid 21-aminosteroid, emerged from preclinical studies as a promising neuroprotective agent, primarily due to its potent inhibition of iron-dependent lipid peroxidation and its function as a free-radical scavenger.[1][2] Developed to mitigate secondary brain injury following events like subarachnoid hemorrhage (SAH) and acute ischemic stroke (AIS), its journey through clinical trials provides a critical case study in the translation of neuroprotective strategies from bench to bedside. This guide compares the efficacy of Tirilazad mesylate against other neuroprotective agents and placebo, supported by data from pivotal clinical trials.

Mechanism of Action: Inhibiting Oxidative Damage

Following a primary brain injury, such as ischemia or hemorrhage, a cascade of secondary damage is initiated, with oxidative stress playing a central role. Free radicals, particularly reactive oxygen species (ROS), attack polyunsaturated fatty acids in cell membranes, initiating a destructive chain reaction known as lipid peroxidation.[2] This process compromises membrane integrity, leading to cellular dysfunction and death.

Tirilazad was designed to interrupt this cascade. It embeds within the lipid bilayer of cell membranes, where it scavenges lipid peroxyl radicals and stabilizes the membrane, thereby preserving cellular function and vitamin E content.[3] This contrasts with agents like Nimodipine, the standard of care in SAH, which is a calcium channel blocker that primarily aims to prevent cerebral vasospasm through vasodilation.[1][4]

cluster_0 Ischemic/Hemorrhagic Event cluster_1 Lipid Peroxidation Cascade cluster_2 Intervention Point Ischemia Ischemia / Hemorrhage ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Fe Iron Release (from Hemoglobin) Ischemia->Fe Membrane Cell Membrane (Lipid Bilayer) ROS->Membrane Attack Polyunsaturated Fatty Acids Fe->Membrane Attack Polyunsaturated Fatty Acids Peroxidation Lipid Peroxidation Chain Reaction Membrane->Peroxidation Damage Membrane Damage & Loss of Integrity Peroxidation->Damage Death Neuronal Death Damage->Death Tirilazad Tirilazad Mesylate Tirilazad->Peroxidation Inhibits & Scavenges Peroxyl Radicals

Caption: Mechanism of Tirilazad in the oxidative stress cascade.

Comparative Efficacy in Aneurysmal Subarachnoid Hemorrhage (SAH)

In the context of SAH, Tirilazad was evaluated as an adjunct to the standard of care, which includes the calcium channel blocker Nimodipine. While preclinical models showed promise, large-scale clinical trials yielded ambiguous results. A meta-analysis of five randomized, double-blind, placebo-controlled trials involving 3,797 patients found that Tirilazad did not significantly improve the primary outcomes of mortality or favorable neurological outcome (as measured by the Glasgow Outcome Scale).[5]

However, the analysis did reveal a statistically significant reduction in the incidence of symptomatic vasospasm, a dangerous narrowing of cerebral arteries that can lead to delayed ischemic deficits.[5] This suggests that while Tirilazad may have a measurable biological effect on cerebral vasculature post-hemorrhage, this effect did not translate into better overall patient recovery.[5]

Outcome Metric (SAH at 3 months)Tirilazad + NimodipinePlacebo + NimodipineOdds Ratio (95% CI)Finding
Unfavorable Outcome (Death, Vegetative State, or Severe Disability)Data indicates no significant differenceData indicates no significant difference1.04 (0.90 - 1.21)[6]No significant benefit
Mortality Data indicates no significant differenceData indicates no significant difference0.89 (0.74 - 1.06)[6]No significant benefit
Symptomatic Vasospasm Data indicates a reductionData indicates a higher incidence0.80 (0.69 - 0.93)[5]Significant Reduction

Comparative Efficacy in Acute Ischemic Stroke (AIS)

The clinical development of Tirilazad for AIS was halted after systematic reviews of six randomized, placebo-controlled trials (involving 1,757 patients) revealed that the agent was not only ineffective but potentially harmful.[2][4] The meta-analysis showed that Tirilazad did not reduce mortality compared to placebo.[4] More concerningly, it was associated with a statistically significant increase in the combined endpoint of death and disability, as measured by the Barthel Index and Glasgow Outcome Scale.[2][4]

This outcome stands in stark contrast to another neuroprotective agent, NXY-059 (a free-radical trapping agent), which initially showed a significant benefit in the SAINT I trial, improving disability outcomes.[7] However, these positive findings were not replicated in the subsequent, larger SAINT II trial, and a pooled analysis ultimately showed NXY-059 to be ineffective.[8][9] The failure of both Tirilazad and NXY-059 in AIS highlights the profound challenges in translating neuroprotective therapies for this condition.

Outcome Metric (AIS at 3 months)TirilazadPlaceboOdds Ratio (95% CI)Finding
Death or Disability (GOS/Barthel Index)Data indicates worse outcomesData indicates better outcomes1.23 (1.01 - 1.50)[4]Significant Harm
End-of-Trial Case Fatality Data indicates no significant differenceData indicates no significant difference1.12 (0.88 - 1.44)[4]No significant difference
Infusion Site Phlebitis Data indicates higher incidenceData indicates lower incidence2.81 (2.14 - 3.69)[1]Significant Adverse Effect

Experimental Protocols

The methodologies for the pivotal trials provide insight into the clinical evaluation of these agents. Below are summarized protocols for the major Tirilazad trials and a standard protocol for Nimodipine.

Tirilazad Mesylate in Aneurysmal SAH (Representative Protocol)
  • Study Design: Prospective, randomized, double-blind, vehicle-controlled, multicenter trial.[9][10]

  • Patient Population: Adults with aneurysmal SAH confirmed by angiography and CT scan, enrolled within 48-72 hours of hemorrhage.[7][9]

  • Intervention: Intravenous infusion of Tirilazad mesylate (doses ranging from 2 mg/kg/day to 6 mg/kg/day) or a matching vehicle placebo for 10 days post-hemorrhage.[9]

  • Concomitant Medication: All patients received Nimodipine as standard of care (typically orally).[9]

  • Primary Endpoints:

    • Mortality at 3 months.

    • Favorable outcome at 3 months, defined by the Glasgow Outcome Scale (GOS).

  • Secondary Endpoints: Incidence of symptomatic vasospasm, incidence of cerebral infarction, and employment status at 3 months.[5]

Tirilazad Mesylate in Acute Ischemic Stroke (Representative Protocol)
  • Study Design: Randomized, double-blind, placebo-controlled trials.[2]

  • Patient Population: Adult patients with a clinical diagnosis of acute ischemic stroke. Treatment was to be initiated within a specified time window (e.g., within 6 hours of symptom onset).[11]

  • Intervention: Intravenous infusion of Tirilazad mesylate (low-dose ≤6 mg/kg/day or high-dose >6 mg/kg/day) or matching placebo for 3 days.[11]

  • Primary Endpoint: Combined death and disability at the end of the trial (typically 3 months), assessed using the expanded Barthel Index (EBI) or Glasgow Outcome Scale (GOS).[11]

  • Secondary Endpoints: Case fatality at the end of the trial, early case fatality (~10 days), and adverse events such as infusion site phlebitis.[11]

Screening Patient Screening (SAH or AIS Diagnosis) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomize Randomization Inclusion->Randomize Consent GroupA Treatment Group (e.g., Tirilazad IV) Randomize->GroupA GroupB Control Group (Placebo IV) Randomize->GroupB Treatment Treatment Period (e.g., 3-10 days) GroupA->Treatment GroupB->Treatment FollowUp Follow-Up Period (e.g., 90 days) Treatment->FollowUp Assess Endpoint Assessment (GOS, Barthel Index, etc.) FollowUp->Assess Analysis Statistical Analysis Assess->Analysis

Caption: Generalized workflow for a neuroprotective agent clinical trial.

Conclusion

The clinical trajectory of Tirilazad mesylate serves as a sobering lesson in neuroprotection research. Despite a strong preclinical rationale and a clear mechanism of action targeting a key pathway in secondary brain injury, it failed to demonstrate a meaningful clinical benefit. In the case of subarachnoid hemorrhage, its modest effect on vasospasm did not translate to improved patient outcomes. For acute ischemic stroke, the results were unequivocally negative, with evidence suggesting potential harm.

This disparity between preclinical promise and clinical failure underscores the complexity of secondary brain injury and the difficulty of targeting a single pathway. The ultimate lack of efficacy of Tirilazad, along with other agents like NXY-059, has guided the field toward exploring multi-target agents and refining clinical trial designs to better address the multifaceted nature of brain injury following stroke and hemorrhage.

References

Validating the In Vivo Antioxidant Effects of U-74389G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of novel antioxidant compounds is paramount. This guide provides a comprehensive comparison of U-74389G, a 21-aminosteroid (lazaroid), with other antioxidant alternatives, supported by experimental data. This compound has demonstrated significant potential in mitigating oxidative stress, particularly in the context of ischemia-reperfusion injury.

Mechanism of Action

This compound primarily exerts its antioxidant effects by inhibiting iron-dependent lipid peroxidation within cell membranes.[1] It acts as a potent scavenger of lipid peroxyl radicals, thereby breaking the chain reaction of lipid degradation and preserving the integrity of cellular membranes.[1] This mechanism is particularly effective in preventing the permeability changes in brain microvascular endothelial cell monolayers observed during oxidative stress.[2] Additionally, this compound has been shown to preserve the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[3]

Comparative Performance Data

The following tables summarize the in vivo effects of this compound in comparison to other antioxidants or control conditions, based on data from various experimental models.

Table 1: Effect of this compound on Markers of Oxidative Stress in Rat Models of Ischemia-Reperfusion (I/R) Injury

ParameterModelTreatment GroupControl GroupPercentage Change with this compoundReference
Malondialdehyde (MDA)Focal Cerebral I/RThis compoundI/R ControlReduced[3]
Superoxide Dismutase (SOD)Focal Cerebral I/RThis compoundI/R ControlPartially Restored[3]
Glutathione (GSH)Focal Cerebral I/RThis compoundI/R ControlPartially Restored[3]
Thiobarbituric Acid-Reactive Substances (TBARS)LDL PeroxidationThis compoundControlReduced[4]

Table 2: Comparative Effects of this compound and Other Compounds on Biochemical and Physiological Parameters

ParameterModelThis compound EffectComparator EffectComparison DetailsReference
Creatinine LevelsRat Ischemia-ReperfusionDecreased by 21.02%N/A (vs. Control)This compound administration significantly decreased predicted creatinine levels.[2][5][2][5]
Red Blood Cell Distribution Width (RDW)Rat Hypoxia-ReoxygenationDecreased by 4.96%N/A (vs. Control)This compound administration significantly decreased RDW levels.[6][6]
Mean Platelet Volume (MPV)Rat Hypoxia-ReoxygenationIncreased by 12.77%N/A (vs. Control)This compound administration significantly increased predicted MPV levels.[7][7]
Hypertestosteronemic EffectRat Ischemia-ReperfusionNon-significant increase (0.111%)Erythropoietin: Non-significant increase (0.276%)This compound showed a less pronounced, non-significant hypertestosteronemic effect compared to erythropoietin.[8][8]

Experimental Protocols

Ischemia-Reperfusion (I/R) Injury Model in Rats

A commonly cited model for evaluating the in vivo antioxidant effects of this compound is the focal cerebral ischemia-reperfusion model in rats.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Anesthesia is induced, often with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Ischemia Induction: A nylon filament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCAO), inducing focal cerebral ischemia. The occlusion is maintained for a specific duration, commonly 90 minutes.

  • Reperfusion: After the ischemic period, the filament is withdrawn to allow for the reperfusion of blood to the ischemic brain tissue.

  • Drug Administration: this compound is administered intravenously at a specified dosage. In some studies, administration occurs before the onset of ischemia, while in others, it is given at the time of reperfusion.[3]

  • Outcome Measures: At various time points post-reperfusion (e.g., 24, 48, 72 hours), brain tissue is collected for biochemical analysis. Key markers of oxidative stress such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) are measured.[3]

Visualizing the Antioxidant Mechanism and Experimental Workflow

This compound Antioxidant Signaling Pathway

U74389G_Antioxidant_Pathway cluster_0 Oxidative Stress Cascade cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox initiates Membrane Cell Membrane (Polyunsaturated Fatty Acids) PeroxylRadicals Lipid Peroxyl Radicals (LOO•) LipidPerox->PeroxylRadicals propagates via Damage Membrane Damage & Cellular Injury LipidPerox->Damage U74389G This compound U74389G->LipidPerox inhibits (iron-dependent) U74389G->PeroxylRadicals scavenges Endogenous_Antioxidants Endogenous Antioxidants (SOD, GSH) U74389G->Endogenous_Antioxidants preserves Protection Membrane Protection & Reduced Cellular Injury U74389G->Protection PeroxylRadicals->LipidPerox Endogenous_Antioxidants->ROS neutralize

Caption: this compound's primary antioxidant mechanism.

Experimental Workflow for In Vivo Validation

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rat) start->animal_model group_allocation Randomly Allocate to Treatment & Control Groups animal_model->group_allocation ischemia Induce Ischemia (e.g., MCAO) group_allocation->ischemia treatment Administer this compound or Vehicle/Comparator ischemia->treatment reperfusion Initiate Reperfusion treatment->reperfusion monitoring Monitor Physiological Parameters reperfusion->monitoring tissue_collection Collect Tissue Samples at Pre-determined Timepoints monitoring->tissue_collection analysis Biochemical Analysis (MDA, SOD, GSH, etc.) tissue_collection->analysis data_analysis Statistical Analysis and Comparison analysis->data_analysis end End data_analysis->end

Caption: In vivo validation workflow for this compound.

References

A Comparative Analysis of U-74389G and Other 21-Aminosteroids in the Inhibition of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the 21-aminosteroid U-74389G with other notable compounds in its class, specifically tirilazad mesylate (U-74006F) and U-74500A, focusing on their efficacy in inhibiting lipid peroxidation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these neuroprotective agents.

The 21-aminosteroids, often referred to as "lazaroids," are a class of synthetic steroids devoid of glucocorticoid activity that have been developed for their potent antioxidant properties. Their primary mechanism of action involves the inhibition of lipid peroxidation, a key process in secondary damage following central nervous system (CNS) injuries such as trauma and ischemia.

Comparative Efficacy in Inhibiting Lipid Peroxidation

CompoundIC50 (µM)Experimental ModelKey Findings
This compound Data not available in a directly comparable format. However, it has been shown to be a potent inhibitor of lipid peroxidation.[1][2]In vivo models of cerebral ischemia and traumatic brain injury.[1][2]Reduces malondialdehyde (MDA) levels and protects mitochondrial function.[1]
Tirilazad (U-74006F) 12.9 - 59.0 nM (0.0129 - 0.059 µM)Iron-catalyzed lipid peroxidation in rat brain homogenates and synaptosomes.Demonstrates potent inhibition of lipid peroxidation and efficacy in models of brain injury and subarachnoid hemorrhage.[3][4]
U-74500A IC50s as low as 3 µMIron-dependent lipid peroxidation in rat brain homogenates.[5]A more potent iron chelator than U-74006F, suggesting a distinct mechanism of action.[6]

It is important to note that this compound is a desmethyl form of tirilazad (U-74006F). Specifically, this compound is the maleate salt, while a similar compound, U-74389F, is the methylsulfonate salt.

Mechanisms of Action: A Divergent Approach to Neuroprotection

The 21-aminosteroids inhibit lipid peroxidation through two primary mechanisms: scavenging of lipid peroxyl radicals and attenuation of iron-catalyzed oxidative reactions. However, subtle structural differences among the analogs lead to distinct dominant mechanisms of action.

  • This compound and Tirilazad (U-74006F): These compounds are believed to act primarily as potent scavengers of lipid peroxyl radicals within the cell membrane, thereby interrupting the chain reaction of lipid peroxidation.[7] Tirilazad's efficacy may also be enhanced through metabolic activation.[6]

  • U-74500A: This 21-aminosteroid distinguishes itself by its potent iron-chelating properties.[6] It directly interferes with the iron-dependent initiation of lipid peroxidation by sequestering iron ions, rendering them redox-inactive.[6]

The following diagram illustrates the proposed mechanisms of action for these 21-aminosteroids.

G cluster_0 Lipid Peroxidation Cascade cluster_1 21-Aminosteroid Intervention Initiation Initiation (e.g., by Fe²⁺) Propagation Propagation (Lipid Peroxyl Radical Formation) Initiation->Propagation Termination Termination (Stable Products) Propagation->Termination U74389G This compound / Tirilazad (U-74006F) U74389G->Propagation Radical Scavenging U74500A U-74500A U74500A->Initiation Iron Chelation

Caption: Proposed mechanisms of lipid peroxidation inhibition by 21-aminosteroids.

Experimental Protocols: Thiobarbituric Acid Reactive Substances (TBARS) Assay

A widely used method to quantify lipid peroxidation is the TBARS assay, which measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. The following is a representative protocol for assessing the efficacy of 21-aminosteroids in inhibiting lipid peroxidation in rat brain homogenates.

Objective: To determine the in vitro efficacy of this compound and other 21-aminosteroids in inhibiting iron-induced lipid peroxidation in rat brain tissue.

Materials:

  • Rat brain tissue

  • Phosphate-buffered saline (PBS), pH 7.4

  • 21-aminosteroid stock solutions (in appropriate solvent)

  • Ferrous sulfate (FeSO4) solution

  • Ascorbic acid solution

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Homogenize fresh rat brain tissue in ice-cold PBS to create a 10% (w/v) homogenate. Centrifuge the homogenate at a low speed to remove cellular debris.

  • Incubation: In a series of test tubes, combine the brain homogenate supernatant with varying concentrations of the 21-aminosteroid test compounds. A control group with no 21-aminosteroid should be included.

  • Initiation of Lipid Peroxidation: Induce lipid peroxidation by adding FeSO4 and ascorbic acid to the incubation mixtures.

  • Termination of Reaction: After a set incubation period (e.g., 30 minutes at 37°C), stop the reaction by adding TCA, followed by the addition of TBA reagent containing BHT.

  • Color Development: Heat the samples in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for the formation of the MDA-TBA adduct, which has a characteristic pink color.

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of TBARS (MDA equivalents) using a standard curve prepared with a known concentration of MDA. The percentage inhibition of lipid peroxidation by the 21-aminosteroids can then be determined relative to the control.

The following diagram outlines the experimental workflow for the TBARS assay.

G Start Start Brain_Homogenization Rat Brain Homogenization Start->Brain_Homogenization Incubation Incubation with 21-Aminosteroids Brain_Homogenization->Incubation Initiation Induction of Lipid Peroxidation (FeSO₄ + Ascorbic Acid) Incubation->Initiation Termination Reaction Termination (TCA + TBA/BHT) Initiation->Termination Heating Heating (Boiling Water Bath) Termination->Heating Measurement Spectrophotometric Measurement (Absorbance at 532 nm) Heating->Measurement Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the TBARS assay.

Conclusion

This compound and its counterparts, tirilazad and U-74500A, are potent inhibitors of lipid peroxidation, a critical pathway in secondary neuronal injury. While all three compounds demonstrate significant neuroprotective potential, they appear to operate through distinct, albeit related, mechanisms. Tirilazad and, by extension, this compound, are potent radical scavengers, whereas U-74500A's primary mode of action involves iron chelation. The choice of a particular 21-aminosteroid for therapeutic development may depend on the specific pathological context and the desired mechanistic intervention. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potencies of these promising neuroprotective agents.

References

Head-to-head comparison of lazaroids in traumatic brain injury models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The 21-aminosteroids, or lazaroids, emerged as a promising class of compounds for the treatment of acute central nervous system injuries, including traumatic brain injury (TBI). Their primary mechanism of action is the inhibition of lipid peroxidation, a key process in the secondary injury cascade that follows the initial trauma. This guide provides a head-to-head comparison of the preclinical efficacy of two prominent lazaroids, tirilazad (U-74006F) and its 16-desmethyl analog, U-74389G, in experimental TBI models. While clinical trials with tirilazad did not demonstrate overall efficacy, preclinical studies provide valuable insights into their neuroprotective potential and mechanisms of action.

Quantitative Comparison of Lazaroid Efficacy

Direct head-to-head comparisons of different lazaroids in the same traumatic brain injury model are limited in the published literature. However, by examining data from studies utilizing similar models and endpoints, we can construct a comparative overview. The following tables summarize key quantitative data on the efficacy of this compound in a controlled cortical impact (CCI) model of TBI in rats and a comparison of tirilazad and its metabolite in a subarachnoid hemorrhage (SAH) model, which also involves neuronal injury.

Table 1: Efficacy of this compound in a Rat Model of Controlled Cortical Impact (CCI) TBI [1]

Outcome MeasureTBI + VehicleTBI + this compound (1 mg/kg IV + 3 mg/kg IP)% Improvement vs. Vehicle
Mitochondrial Respiration (State III, nmol O2/min/mg protein) 135 ± 5162 ± 8~20%
Mitochondrial Respiratory Control Ratio (RCR) 3.5 ± 0.24.5 ± 0.3~28%
Mitochondrial 4-HNE Levels (pmol/mg protein) 2.5 ± 0.31.5 ± 0.2~40% reduction
Mitochondrial Acrolein Levels (pmol/mg protein) 1.8 ± 0.21.1 ± 0.1~39% reduction

Data are presented as mean ± SEM. 4-HNE (4-hydroxynonenal) and acrolein are toxic aldehydes produced during lipid peroxidation.

Table 2: Comparison of Tirilazad (U-74006F) and its Metabolite (U-89678) on Blood-Brain Barrier (BBB) Damage in a Rat Subarachnoid Hemorrhage (SAH) Model [2]

Treatment GroupDose (mg/kg, IV)Reduction in BBB Damage vs. Vehicle (%)
Tirilazad 0.335.2%
1.060.6%
U-89678 0.339.1%
1.021.3% (not statistically significant)

This study, while not in a TBI model, provides a direct comparison of the parent drug and a major metabolite in a model of acute brain injury where lipid peroxidation is a key pathological mechanism.

Mechanism of Action: Inhibition of Lipid Peroxidation

Lazaroids exert their neuroprotective effects by intercalating into cell membranes and inhibiting the chain reaction of lipid peroxidation initiated by reactive oxygen species (ROS) following TBI. This process is critical in preventing secondary neuronal damage.

Lipid_Peroxidation_Pathway cluster_TBI Traumatic Brain Injury cluster_Secondary_Injury Secondary Injury Cascade cluster_Intervention Therapeutic Intervention TBI Primary Mechanical Injury ROS ↑ Reactive Oxygen Species (ROS) TBI->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Aldehydes Toxic Aldehydes (4-HNE, Acrolein) Lipid_Peroxidation->Aldehydes Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Aldehydes->Mitochondrial_Dysfunction Membrane_Damage->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Lazaroids Lazaroids (Tirilazad, this compound) Lazaroids->Lipid_Peroxidation Inhibits

Lipid Peroxidation Cascade in TBI and Lazaroid Intervention.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for reproducible preclinical studies.

Controlled Cortical Impact (CCI) Model in Rats[1][3][4]

The CCI model is a widely used and highly reproducible model of focal TBI.

CCI_Workflow cluster_Surgery Surgical Procedure cluster_Injury Injury Induction cluster_Treatment Drug Administration cluster_Analysis Post-Injury Analysis Anesthesia Anesthesia Induction (e.g., Isoflurane) Stereotaxic Placement in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Craniotomy over Parietal Cortex Stereotaxic->Craniotomy Impactor Electromagnetic Impactor Positioned Craniotomy->Impactor Impact Cortical Impact Delivered (Controlled depth and velocity) Impactor->Impact Lazaroid_Admin Lazaroid Administration (e.g., IV and/or IP) Impact->Lazaroid_Admin Mitochondria_Isolation Mitochondrial Isolation from Cortical Tissue Lazaroid_Admin->Mitochondria_Isolation Respiration_Assay Mitochondrial Respiration Assay Mitochondria_Isolation->Respiration_Assay Aldehyde_Measurement Quantification of Lipid Peroxidation Markers Mitochondria_Isolation->Aldehyde_Measurement

Experimental Workflow for Lazaroid Testing in a CCI-TBI Model.

Detailed Steps:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, typically with isoflurane. The animal is then placed in a stereotaxic frame to ensure a precise and reproducible injury location.

  • Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., parietal cortex) to expose the dura mater.

  • Injury Induction: A pneumatically or electromagnetically controlled impactor with a specific tip diameter is positioned over the exposed dura. The brain is impacted at a controlled velocity and depth to induce a focal injury.

  • Drug Administration: Lazaroids, such as this compound, are administered at specified time points post-injury. The administration route can be intravenous (IV) for rapid delivery, followed by intraperitoneal (IP) injections for sustained levels.[1]

  • Post-Injury Analysis: At a predetermined time point (e.g., 72 hours post-injury), animals are euthanized, and brain tissue is collected.

    • Mitochondrial Isolation: Mitochondria are isolated from the cortical tissue surrounding the injury site.

    • Mitochondrial Respiration: The functional integrity of the isolated mitochondria is assessed by measuring oxygen consumption rates in different respiratory states (e.g., State III and State IV) to calculate the Respiratory Control Ratio (RCR), an indicator of mitochondrial coupling and health.[1]

    • Lipid Peroxidation Markers: Levels of toxic aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein, are quantified in mitochondrial lysates as direct markers of lipid peroxidation.[1]

Conclusion

References

Tirilazad Mesylate: A Comparative Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Tirilazad mesylate against other alternatives, supported by experimental data. Tirilazad mesylate, a 21-aminosteroid, is primarily recognized for its neuroprotective effects, which are largely attributed to its potent antioxidant and membrane-stabilizing activities.[1] Unlike traditional corticosteroids, its mechanism of action is centered on inhibiting lipid peroxidation and scavenging free radicals.[1] However, its ability to modulate inflammatory responses, though considered a secondary effect, contributes significantly to its therapeutic potential, particularly in the context of neuroinflammation and other inflammatory conditions.[1]

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from preclinical studies, comparing the anti-inflammatory effects of Tirilazad mesylate with control groups and other anti-inflammatory agents.

Table 1: Effect of Tirilazad Mesylate on Myeloperoxidase (MPO) Activity in a Rat Model of Inflammatory Bowel Disease

Treatment GroupMPO Activity (Units/g tissue)Percentage Reduction vs. Vehicle
Control (Saline + Vehicle)Not explicitly stated, but significantly lower than IBD groups-
IBD (TNBS + Vehicle)Substantially increased0%
IBD (TNBS + Tirilazad Mesylate)Significantly reduced~60% (at week 2 and 3)

Data extracted from a study on trinitrobenzene sulfonic acid (TNBS)-induced inflammatory bowel disease (IBD) in rats.

Table 2: Effect of Tirilazad Mesylate on Surgically Induced Edema and Interleukin-1 (IL-1) Levels in Rats

Treatment GroupEdema Reduction (vs. other groups at 24h)IL-1 Suppression (vs. control at 24h & 72h)
No Medication (Control)--
Low-Dose TirilazadSignificantSignificant
High-Dose TirilazadLess effective than low-doseNot specified
CorticosteroidsLess effective than low-dose TirilazadNot specified

Data from a study evaluating the effects of Tirilazad mesylate following standardized surgical procedures in rats.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Myeloperoxidase (MPO) Activity Assay in Rat Colonic Tissue

This protocol is based on the methodology typically used for determining MPO activity as a marker of neutrophil infiltration in inflamed tissues.

1. Tissue Preparation:

  • Excised rat colonic tissue is rinsed with ice-cold saline and blotted dry.
  • A known weight of the tissue is homogenized in a phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent, typically 0.5% hexadecyltrimethylammonium bromide (HTAB), to lyse the cells and solubilize the MPO enzyme.
  • The homogenate is then centrifuged at a high speed (e.g., 12,000 x g for 15 minutes at 4°C).

2. Enzyme Assay:

  • The resulting supernatant is collected for the MPO activity assay.
  • The assay is performed in a 96-well plate or cuvettes.
  • The reaction mixture contains the supernatant, a phosphate buffer, and a chromogenic substrate for peroxidase, such as o-dianisidine dihydrochloride, along with hydrogen peroxide (H2O2) to initiate the reaction.
  • The change in absorbance is measured over time at a specific wavelength (e.g., 460 nm) using a spectrophotometer.

3. Quantification:

  • MPO activity is calculated based on the rate of change in absorbance and is typically expressed as units of MPO per gram of tissue. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute at a specific temperature.

Interleukin-1 (IL-1) Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying IL-1 levels in rat serum.

1. Sample Collection and Preparation:

  • Blood samples are collected from the rats at specified time points post-surgery.
  • The blood is allowed to clot, and serum is separated by centrifugation.
  • Serum samples are stored at -80°C until analysis.

2. ELISA Procedure:

  • A commercial rat IL-1β ELISA kit is typically used.
  • The wells of a 96-well microplate are pre-coated with a capture antibody specific for rat IL-1β.
  • Standards with known concentrations of rat IL-1β and the serum samples are added to the wells.
  • The plate is incubated to allow the IL-1β to bind to the immobilized antibody.
  • After washing, a detection antibody, which is biotinylated, is added to the wells.
  • Following another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
  • A substrate solution (e.g., TMB) is then added, which develops a color in proportion to the amount of bound IL-1β.
  • The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
  • The concentration of IL-1β in the serum samples is determined by interpolating their absorbance values on the standard curve.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Tirilazad_Anti_Inflammatory_Pathway Tirilazad Tirilazad Mesylate Lipid_Peroxidation Lipid Peroxidation Tirilazad->Lipid_Peroxidation Inhibits Free_Radicals Free Radicals Tirilazad->Free_Radicals Scavenges Cell_Membrane Cell Membrane Damage Lipid_Peroxidation->Cell_Membrane Free_Radicals->Cell_Membrane Inflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-1) Cell_Membrane->Inflammatory_Mediators Leads to release of Neutrophil_Infiltration Neutrophil Infiltration (MPO Activity) Inflammatory_Mediators->Neutrophil_Infiltration Promotes Inflammation Inflammation & Edema Inflammatory_Mediators->Inflammation Neutrophil_Infiltration->Inflammation MPO_Assay_Workflow cluster_tissue_prep Tissue Preparation cluster_assay MPO Assay cluster_analysis Data Analysis Tissue_Sample Rat Colonic Tissue Homogenization Homogenize in HTAB Buffer Tissue_Sample->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reaction_Mix Prepare Reaction Mix: Supernatant + Buffer + o-dianisidine + H2O2 Supernatant->Reaction_Mix Spectrophotometry Measure Absorbance Change at 460 nm Reaction_Mix->Spectrophotometry Calculation Calculate MPO Activity (Units/g tissue) Spectrophotometry->Calculation IL1_ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_data_analysis Data Analysis Blood_Collection Collect Rat Blood Serum_Separation Separate Serum Blood_Collection->Serum_Separation Add_Sample Add Serum/Standards to Coated Plate Serum_Separation->Add_Sample Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate IL-1 Concentration Standard_Curve->Calculate_Concentration

References

Safety Operating Guide

Proper Disposal of U-74389G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers and laboratory personnel must adhere to stringent disposal protocols for the antioxidant compound U-74389G to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste.

This compound, a potent antioxidant used in preclinical research, requires careful management throughout its lifecycle, from receipt to disposal. The following procedures are based on available safety data and best practices for chemical waste management. Adherence to these guidelines is critical to minimize environmental contamination and ensure a safe laboratory environment.

Summary of this compound Properties

For quick reference, the key chemical and safety properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate
Molecular Formula C₃₇H₅₀N₆O₂ · C₄H₄O₄
Molecular Weight 726.9 g/mol
Appearance A crystalline solid
Primary Hazard Environmental Toxin
Storage Store at -20°C

Step-by-Step Disposal Protocol for this compound

The recommended disposal procedure for this compound is incineration by a licensed chemical destruction facility. This method ensures the complete breakdown of the compound, preventing its release into the environment. For very small quantities, alternative methods may be permissible, but the primary route of disposal should be through a certified waste management partner.

1. Segregation and Collection:

  • Designate a specific, clearly labeled waste container for all this compound waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips) that has come into direct contact with the substance.

  • The container should be made of a material compatible with the chemical and should have a secure lid to prevent spills or aerosolization.

2. Waste Labeling:

  • Properly label the waste container with the full chemical name "this compound," the appropriate hazard symbols (e.g., "Environmental Hazard"), and the date of accumulation.

  • Follow all institutional and local regulations for hazardous waste labeling.

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure area for hazardous waste. This area should be well-ventilated and away from drains or water sources.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and incineration of the this compound waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Alternative for Trace Amounts: For minute, residual amounts of this compound (e.g., trace amounts in an empty vial), some safety data sheets suggest that disposal with household waste may be an option. However, to ensure the highest level of environmental protection, it is strongly recommended to decontaminate the container before disposal. This can be done by rinsing the container multiple times with a suitable solvent (e.g., ethanol or acetone), and collecting the rinsate as hazardous waste to be disposed of via incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated decision Is the quantity greater than a trace amount? start->decision incineration Segregate, label, and store for licensed chemical incineration decision->incineration Yes decontaminate Triple-rinse container with appropriate solvent decision->decontaminate No end Disposal Complete incineration->end rinsate_waste Collect rinsate as hazardous waste for incineration decontaminate->rinsate_waste container_disposal Dispose of decontaminated container in regular lab trash decontaminate->container_disposal rinsate_waste->incineration container_disposal->end

Essential Safety and Logistical Information for Handling U-74389G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of U-74389G, a potent antioxidant compound. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles of the compound.
Hand Protection Impervious gloves (e.g., nitrile)Prevents skin contact with the substance.[1]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required for normal useIn situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Operational Plan

A systematic approach to the handling of this compound, from receipt to disposal, is critical for safety and operational efficiency.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Handling Procedures
  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Spill Response : In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the compound is in powdered form. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all spilled material into a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : this compound waste should be considered chemical waste.

  • Containerization : Collect all waste materials, including unused compound, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Method : Do not dispose of this compound down the drain or in regular trash. The waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. It is best practice to destroy the waste, if possible, to reduce the opportunity for diversion.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties and biological activity of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₇H₅₀N₆O₂ • C₄H₄O₄[2]
Molecular Weight 726.9 g/mol [2]
Solubility DMSO: 35.3 mg/mL, DMF: 36.3 mg/mL, Ethanol: 1.36 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.05 mg/mL[2]

In Vivo Efficacy Data (Ischemia-Reperfusion Models)

Animal ModelDosageOutcomeReference
Rat10 mg/kgSignificantly decreased predicted creatinine levels by 21.02% ± 5.06%[3]
RatNot specifiedSignificantly decreased red blood cell distribution width (RDW) levels by 4.96% ± 2.27%[4]
Swine10 mg/kgNo significant reduction in malondialdehyde and tumor necrosis factor α levels in a pancreatic injury model[5]
RatNot specifiedNon-significant increase in sodium levels[6]

Experimental Protocols

Ischemia-Reperfusion Injury Model in Rats

This protocol is a synthesis of methodologies described in multiple studies investigating the effects of this compound.[3][4][6][7]

  • Animal Model : Male Wistar rats (or other appropriate strain) weighing 200-300g are used.

  • Anesthesia : Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure :

    • Perform a midline laparotomy to expose the abdominal aorta and renal arteries.

    • Induce ischemia by clamping the renal arteries and abdominal aorta for a specified duration (e.g., 45 minutes).

  • This compound Administration :

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline).

    • Administer this compound intravenously at the specified dose (e.g., 10 mg/kg) at the onset of reperfusion.

  • Reperfusion : Remove the clamps to allow blood flow to be restored to the kidneys.

  • Sample Collection : After a predetermined reperfusion period (e.g., 60 or 120 minutes), collect blood and tissue samples for analysis.

  • Analysis : Analyze samples for relevant biomarkers of renal injury and oxidative stress (e.g., serum creatinine, malondialdehyde).

Visualizations

U74389G_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Workspace Prepare Workspace (Fume Hood) Don PPE->Prepare Workspace Weigh Compound Weigh this compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Dispose Waste Dispose of Waste (Sealed, Labeled Container) Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Lipid_Peroxidation_Inhibition Mechanism of this compound in Inhibiting Lipid Peroxidation ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA initiates Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical forms Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Lipid_Peroxyl_Radical reacts with O2 to form Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide propagates chain reaction to form Cell_Damage Cellular Damage Lipid_Hydroperoxide->Cell_Damage U74389G This compound (Antioxidant) U74389G->Lipid_Peroxyl_Radical scavenges & terminates chain reaction

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.